molecular formula C8H6F2O2 B120708 2,3-Difluorophenylacetic acid CAS No. 145689-41-4

2,3-Difluorophenylacetic acid

Katalognummer: B120708
CAS-Nummer: 145689-41-4
Molekulargewicht: 172.13 g/mol
InChI-Schlüssel: UXSQXUSJGPVOKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Difluorophenylacetic acid is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,3-difluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSQXUSJGPVOKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334455
Record name 2,3-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145689-41-4
Record name 2,3-Difluorobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145689-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, 2,3-difluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,3-Difluorophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Difluorophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluorophenylacetic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical identity, physicochemical properties, synthesis protocols, spectroscopic data, and known biological activities. Particular emphasis is placed on its role as a precursor to anti-inflammatory and analgesic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted phenylacetic acid derivative. Its chemical structure and key identifying information are presented below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 145689-41-4[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol
IUPAC Name (2,3-Difluorophenyl)acetic acid[1]
SMILES C1=CC(=C(C(=C1)F)F)CC(=O)O
InChI Key UXSQXUSJGPVOKT-UHFFFAOYSA-N[1]

A summary of its key physicochemical properties is provided in Table 2. It is important to distinguish this compound from its isomer, α,α-Difluorophenylacetic acid (CAS Number: 360-03-2), which possesses different physical properties, notably a lower melting point of approximately 65-75 °C.[2]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Melting Point 115.0-122.0 °C[1]Thermo Scientific Chemicals
Appearance White to off-white crystalline powderLookChem
Purity ≥97.5% (HPLC)[1]Thermo Scientific Chemicals

Synthesis of this compound

Several synthetic routes to this compound have been reported, primarily in patent literature. A common and effective method involves the photohalogenation of 2,3-difluorotoluene followed by carbonylation.[3][4]

Experimental Protocol: Synthesis from 2,3-Difluorotoluene

This protocol is based on the method described in patent CN101486638A.[4]

Step 1: Photohalogenation of 2,3-Difluorotoluene

  • In a dry reactor equipped with an ultraviolet light source, combine 2,3-difluorotoluene (1.0 eq) and carbon tetrachloride (as solvent).

  • Initiate the UV light and introduce chlorine gas (1.0 eq) into the reaction mixture.

  • Maintain the reaction temperature between 30-40 °C for approximately 4 hours.

  • Upon completion, remove the solvent and unreacted starting material via distillation under reduced pressure to yield 2,3-difluorobenzyl chloride.

Step 2: Carbonylation of 2,3-Difluorobenzyl Chloride

  • In a suitable pressure reactor, dissolve 2,3-difluorobenzyl chloride (1.0 eq) in methanol.

  • Add a cobalt tetracarbonyl salt catalyst (e.g., sodium cobalt tetracarbonyl) to the solution.

  • Pressurize the reactor with carbon monoxide.

  • Heat the reaction mixture to facilitate the carbonylation reaction.

  • After the reaction is complete, cool the mixture and vent the excess carbon monoxide.

  • The resulting product is the methyl ester of this compound.

Step 3: Hydrolysis and Purification

  • To the crude methyl ester, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.

  • After hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-3 to precipitate the crude this compound.

  • Filter the crude product and wash with water.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of methanol and water.[5]

Synthesis_Workflow A 2,3-Difluorotoluene B Photohalogenation (Cl2, UV light) A->B C 2,3-Difluorobenzyl Chloride B->C D Carbonylation (CO, Catalyst) C->D E Methyl 2,3-Difluorophenylacetate D->E F Hydrolysis (NaOH, H2O) E->F G This compound F->G H Purification (Recrystallization) G->H I Pure this compound H->I

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carboxylic acid group, likely in the range of 3.6-3.8 ppm. The aromatic region will display a complex multiplet pattern due to the fluorine-proton and proton-proton couplings of the three aromatic protons.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by signals for the eight distinct carbon atoms. The carboxylic acid carbonyl carbon is expected to appear downfield, typically in the range of 170-180 ppm. The methylene carbon will likely resonate around 40-45 ppm. The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine atoms.

Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 172. A prominent fragment would be the loss of the carboxylic acid group (COOH), resulting in a peak at m/z 127. Further fragmentation of the aromatic ring would also be observed.

Biological Activity and Potential Signaling Pathways

This compound is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of the final drug products.

Anti-inflammatory and Analgesic Potential

While direct studies on the biological activity of this compound are limited, its structural similarity to known NSAIDs suggests that it may exhibit anti-inflammatory and analgesic properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

It is plausible that this compound or its derivatives could act as inhibitors of COX-1 and COX-2. In vitro assays would be required to confirm this and to determine the selectivity towards each isoform.

Potential Interaction with Ion Channels

Some NSAIDs have been shown to modulate the activity of various ion channels, which can contribute to their analgesic effects. For instance, flufenamic acid, another phenylacetic acid derivative, is known to affect non-selective cation channels and chloride channels. It is conceivable that this compound could also interact with ion channels, potentially influencing neuronal excitability and pain signaling. Electrophysiological studies would be necessary to investigate such interactions.

Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain DFPAA This compound (or its derivatives) DFPAA->COX_Enzymes Inhibition

References

physical and chemical properties of 2,3-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorophenylacetic acid (CAS No. 145689-41-4) is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and liquid crystal industries.[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable building block for the development of novel chemical entities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with experimental protocols for its synthesis and a summary of its general reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 145689-41-4[3]
Molecular Formula C₈H₆F₂O₂[3]
Molecular Weight 172.13 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 115-122 °C[3]
Boiling Point Predicted: ~250-270 °C at 760 mmHgN/A
Solubility Moderately soluble in organic solvents, less soluble in water.
Table 2: Acidity and Spectral Data
PropertyValueReference
pKa Predicted: ~3.5 - 4.0N/A
¹H NMR Predicted shifts for aromatic protons (δ 7.0-7.4 ppm) and methylene protons (δ 3.7 ppm).N/A
¹³C NMR Predicted shifts for carboxylic acid carbon (δ ~175 ppm), aromatic carbons (δ ~115-150 ppm, with C-F coupling), and methylene carbon (δ ~40 ppm).N/A
IR Spectroscopy Characteristic peaks expected for O-H stretch (~3000 cm⁻¹, broad), C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H stretches (~3100 cm⁻¹).N/A
Mass Spectrometry Expected molecular ion peak (M+) at m/z 172. Common fragmentation patterns include the loss of COOH (m/z 127) and subsequent fragmentation of the difluorobenzyl cation.N/A

Experimental Protocols: Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, primarily in patent literature. Two common methods are detailed below.

Method 1: Carbonylation of 2,3-Difluorobenzyl Halide

This method involves the photohalogenation of 2,3-difluorotoluene followed by carbonylation of the resulting 2,3-difluorobenzyl halide.[2]

Step 1: Photohalogenation of 2,3-Difluorotoluene

  • To a suitable reactor, add 2,3-difluorotoluene and a solvent such as carbon tetrachloride (optional).

  • Initiate the reaction by exposing the mixture to an ultraviolet (UV) light source.

  • Slowly introduce a halogenating agent, such as chlorine or bromine gas, into the reaction mixture.

  • Maintain the reaction temperature and continue UV irradiation until the starting material is consumed (monitored by techniques like GC).

  • After the reaction is complete, remove the solvent and any unreacted starting materials under reduced pressure to obtain crude 2,3-difluorobenzyl halide.

Step 2: Carbonylation of 2,3-Difluorobenzyl Halide

  • In a pressure reactor, combine the crude 2,3-difluorobenzyl halide from the previous step with a suitable solvent (e.g., methanol) and a carbonylation catalyst, such as a cobalt carbonyl complex (e.g., cobalt tetracarbonyl sodium).[2]

  • Pressurize the reactor with carbon monoxide.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete.

  • After cooling, carefully vent the excess carbon monoxide.

  • The reaction mixture is then typically quenched with water and acidified.

  • The product, this compound, can be isolated by extraction with an organic solvent, followed by drying and evaporation of the solvent. Further purification can be achieved by recrystallization.

Synthesis_Workflow_1 cluster_step1 Step 1: Photohalogenation cluster_step2 Step 2: Carbonylation A 2,3-Difluorotoluene D 2,3-Difluorobenzyl Halide A->D Reaction A->D B Halogenating Agent (Cl₂ or Br₂) B->D C UV Light C->D G This compound D->G Reaction D->G E Carbon Monoxide (CO) E->G F Catalyst (e.g., Co₂(CO)₈) F->G Reactivity_Diagram cluster_acid Carboxylic Acid Reactivity cluster_ring Aromatic Ring Reactivity main This compound ester Esterification (with alcohol) main->ester R-OH, H⁺ amide Amidation (with amine) main->amide R₂NH, coupling agent reduction Reduction (to 2-(2,3-difluorophenyl)ethanol) main->reduction e.g., LiAlH₄ nas Nucleophilic Aromatic Substitution main->nas Nu⁻

References

2,3-Difluorophenylacetic acid molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3-Difluorophenylacetic Acid

This technical guide provides a comprehensive overview of this compound, a versatile fluorinated compound. It is intended for researchers, scientists, and professionals in drug development and agrochemical industries. This document details the molecule's structure, physicochemical properties, synthesis protocols, and its role as a key intermediate in the creation of biologically active molecules.[1] The unique properties conferred by its fluorine substituents, such as enhanced metabolic stability and bioavailability, make it a valuable building block in modern chemistry.[1]

Molecular Structure and Properties

This compound is an organic compound featuring a phenyl ring substituted with two fluorine atoms at positions 2 and 3, and an acetic acid group at position 1. The fluorine atoms significantly influence the electronic properties and reactivity of the molecule.

Physicochemical and Spectroscopic Data

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource (Citation)
CAS Number 145689-41-4[1][2][3][4]
Molecular Formula C₈H₆F₂O₂[1][2][3][4]
Molecular Weight 172.13 g/mol [3][5]
IUPAC Name 2-(2,3-difluorophenyl)acetic acid[4]
Appearance White crystals or powder[4]
Purity ≥ 97.5% (HPLC, Titration)[4]
Melting Point 76-77 °C[2]
Boiling Point 253 °C at 760 mmHg[2]
Density 1.338 g/cm³[2]
Flash Point 106.8 °C[2]
Refractive Index 1.491[2]
SMILES OC(=O)CC1=CC=CC(F)=C1F[4]
InChI Key UXSQXUSJGPVOKT-UHFFFAOYSA-N[4]

Applications in Research and Development

The unique fluorinated structure of this compound makes it a valuable intermediate in several industrial applications:

  • Pharmaceutical Development : It serves as a crucial building block in the synthesis of pharmaceuticals, especially anti-inflammatory and analgesic agents.[1] The fluorine substitutions are known to enhance biological activity and improve the metabolic stability and bioavailability of drug candidates.[1]

  • Agrochemicals : The compound is utilized in the formulation of effective and selective herbicides and pesticides.[1] The presence of fluorine atoms contributes to the stability and efficacy of these agrochemicals.[1]

  • Liquid Crystal Materials : The development of synthesis routes for this acid has been strategically important for creating fluoride-containing naphthol-based color liquid crystal materials.[6]

Experimental Protocols: Synthesis Methodologies

Several methods for the preparation of this compound have been developed, aiming for high yield, safety, and industrial scalability. Below are detailed protocols from cited literature.

Method 1: From 2,3-Difluoro Toluene via Photohalogenation and Carbonylation

This process involves a two-step reaction starting from 2,3-difluoro toluene. It is highlighted as a green process route with mild reaction conditions and high yield.[6]

Experimental Workflow:

G start 2,3-Difluoro Toluene step1 2,3-Difluoro Benzyl Halide start->step1 Photohalogenation (Cl₂ or Br₂, UV Light) Solvent: CCl₄ or none end_product This compound step1->end_product Carbonylation (CO, Catalyst: Cobalt Tetracarbonyl Salt)

Caption: Synthesis of this compound from 2,3-Difluoro Toluene.

Protocol Steps:

  • Photohalogenation : 2,3-difluoro toluene is reacted with a halogenating agent such as chlorine or bromine.[6] The reaction can be conducted with or without a solvent like carbon tetrachloride and proceeds under an ultraviolet light source to yield 2,3-difluoro benzyl halide.[6]

  • Carbonylation : The resulting 2,3-difluoro benzyl halide undergoes a carbonylation reaction with carbon monoxide.[6] This step is performed in the presence of a catalyst, such as a cobalt tetracarbonyl salt (e.g., cobalt tetracarbonyl sodium), to directly generate this compound.[6]

Method 2: From o-Difluorobenzene via Organolithium Intermediate

This industrial preparation method is designed to have a simple process, mild reaction conditions, and result in a high-purity product.[7]

Experimental Workflow:

G start o-Difluorobenzene step1 o-Difluorobenzene Lithium start->step1 Reaction with Organolithium (Low Temp.) step2 2,3-Difluorophenylglyoxylic Acid Ester step1->step2 Reaction with Oxalic Acid Ester end_product This compound step2->end_product Reduction (Alkali) & Acidification/Crystallization

Caption: Synthesis of this compound from o-Difluorobenzene.

Protocol Steps:

  • Lithiation : At low temperatures, o-difluorobenzene reacts with an organolithium reagent to generate o-difluorobenzene lithium.[7]

  • Esterification : The organolithium intermediate then reacts with an oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester.[7]

  • Reduction and Purification : The resulting ester is reduced under alkaline conditions.[7] The final product, this compound, is obtained through acidification and precipitation, followed by crystallization and purification.[7]

Method 3: From 2,3-Difluoroaniline

This method utilizes 2,3-difluoroaniline as the starting material in a multi-step synthesis.

Protocol Steps:

  • Diazotization : 2,3-difluoroaniline (250g) is added to 900g of 20% HCl and heated to 85-95 °C until a clear solution is formed.[8]

  • Reaction Setup : The solution is cooled to -5 to 5 °C, and dichloromethane (400g), tetrabutylammonium chloride (20g), and copper acetate (20g) are added.[8]

  • Addition : A solution of vinylidene chloride (250g) in dichloromethane is added dropwise.[8]

  • Nitrosation : While maintaining the temperature, an aqueous solution containing 150g of sodium nitrite is slowly added dropwise.[8]

  • Reaction and Quenching : The reaction is allowed to proceed for 2 hours. Afterward, any excess nitrite is quenched to complete the reaction.[8] Subsequent workup and purification steps yield the final product.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Difluorophenylacetic acid. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted spectral data based on established NMR principles and data from analogous compounds. This information is intended to aid researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Molecular Structure and Atom Numbering

The structure of this compound is presented below with the IUPAC numbering convention for the aromatic ring and standard labeling for the side chain. This numbering will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering for NMR signal assignment.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The predictions are based on the analysis of substituent effects and spin-spin coupling patterns in fluorinated aromatic compounds and phenylacetic acid derivatives.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-47.15 - 7.25m-
H-57.05 - 7.15m-
H-67.25 - 7.35m-
-CH₂- (H-7)3.65s-
-COOH10.0 - 12.0br s-

Note: The aromatic region (H-4, H-5, H-6) will present as a complex multiplet (m) due to multiple H-H and H-F couplings. The exact chemical shifts and coupling constants would require experimental determination. The carboxylic acid proton is expected to be a broad singlet (br s) and its chemical shift can vary with concentration and solvent.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR data for this compound is provided below. The chemical shifts (δ) are referenced to the solvent peak. The presence of fluorine atoms will induce significant C-F coupling, which is a key feature for the identification of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)C-F Coupling (JCF, Hz)
C-1~125d, J ≈ 15-20 Hz
C-2~150dd, ¹JCF ≈ 245-255 Hz, ²JCF ≈ 10-15 Hz
C-3~148dd, ¹JCF ≈ 245-255 Hz, ²JCF ≈ 10-15 Hz
C-4~124d, J ≈ 5-10 Hz
C-5~128d, J ≈ 2-5 Hz
C-6~118d, J ≈ 2-5 Hz
-CH₂- (C-7)~40-
-COOH (C-8)~175-

Note: The chemical shifts and coupling constants are estimates. The carbons directly bonded to fluorine (C-2 and C-3) will exhibit large one-bond C-F coupling constants (¹JCF) and smaller two-bond couplings. The other aromatic carbons will show smaller C-F couplings over multiple bonds.

Experimental Protocol

The following is a general methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v) if the solvent does not already contain it.

  • Cap the NMR tube securely and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

4.2. NMR Spectrometer Setup and Data Acquisition

  • The NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Insert the sample into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent or TMS peak.

  • For ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 90° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 220-240 ppm, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 128-1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

4.3. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID) data.

  • Phase correct the resulting spectrum manually or automatically.

  • Apply a baseline correction to the spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent peak to its known chemical shift for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in both spectra to aid in structural elucidation.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire_h1 Acquire ¹H Spectrum shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum shim->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shifts baseline->calibrate integrate Integrate ¹H Signals calibrate->integrate analyze Analyze Multiplicities and Couplings integrate->analyze assign Assign Signals to Structure analyze->assign

Caption: Workflow for the NMR analysis of this compound.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, along with a standardized protocol for their experimental acquisition. Researchers can use this information as a reference for confirming the identity and purity of their synthesized or purchased material.

Navigating the Analytical Landscape of 2,3-Difluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature and spectral databases, experimental Fourier-Transform Infrared (FTIR) and mass spectrometry data for 2,3-Difluorophenylacetic acid could not be located. This technical guide, therefore, provides a detailed framework based on established analytical methodologies and predictive analysis derived from structurally similar compounds. It is intended to serve as a robust resource for researchers, scientists, and drug development professionals in designing and interpreting their own analytical studies of this compound.

This guide outlines the anticipated spectral characteristics of this compound, offers detailed protocols for its analysis via FTIR and mass spectrometry, and presents a visual workflow for these analytical processes.

Predicted Spectroscopic Data

While experimental data is not available, the structural features of this compound allow for the prediction of its key spectroscopic characteristics. These predictions are based on the known spectral data of its isomers, such as 2,4-Difluorophenylacetic acid and 2,6-Difluorophenylacetic acid, as well as related compounds like 2,3-difluorobenzoic acid.

Predicted FTIR Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The data is summarized in the table below.

Functional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
C-H (Aromatic)3100 - 3000Medium to Weak
C-H (Aliphatic)2960 - 2850Medium to Weak
C=O (Carboxylic Acid)1710 - 1680Strong
C=C (Aromatic)1600 - 1450Medium to Strong
C-O (Carboxylic Acid)1320 - 1210Strong
C-F (Aromatic)1250 - 1100Strong
Predicted Mass Spectrometry Data

In mass spectrometry, particularly under electron ionization (EI), this compound (molar mass: 172.13 g/mol ) is expected to produce a molecular ion peak ([M]⁺) at m/z 172. Fragmentation of the molecular ion would likely lead to characteristic daughter ions. The predicted mass-to-charge ratios (m/z) are presented below.

IonPredicted m/zDescription
[C₈H₆F₂O₂]⁺172Molecular Ion
[C₇H₅F₂O]⁺143Loss of -CHO
[C₇H₅F₂]⁺127Loss of -COOH
[C₆H₄F]⁺95Loss of -CH₂COOH and F

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using FTIR and mass spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials and Equipment:

  • This compound sample

  • FTIR spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

  • Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Ethanol or acetone for cleaning

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Preparation: Place a small amount of the solid this compound powder onto the ATR crystal using a clean spatula.

  • Sample Analysis: Apply consistent pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

  • Data Acquisition: Collect the FTIR spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe (e.g., ethanol or acetone) after the measurement.

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the molecular ion and the fragmentation pattern of this compound.

Materials and Equipment:

  • This compound sample

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

  • Helium gas (for GC)

  • Appropriate solvent for sample dissolution (if using GC)

Procedure:

  • Instrument Tuning: Tune the mass spectrometer according to the manufacturer's recommendations to ensure accurate mass calibration and optimal sensitivity.

  • Sample Introduction (Direct Insertion Probe):

    • Load a small amount of the solid sample into a capillary tube.

    • Insert the probe into the mass spectrometer's ion source.

    • Gradually heat the probe to volatilize the sample.

  • Sample Introduction (GC-MS):

    • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The sample is vaporized and separated on the GC column before entering the mass spectrometer.

  • Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.

Analytical Workflow and Data Interpretation

The following diagrams illustrate the logical flow of the analytical process for characterizing this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing & Interpretation Sample Solid this compound Background Record Background Spectrum PlaceSample Place Sample on ATR Background->PlaceSample Acquire Acquire Spectrum PlaceSample->Acquire Process Process Spectrum Acquire->Process Identify Identify Functional Groups Process->Identify

FTIR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Sample This compound Introduction Sample Introduction (GC or Direct Probe) Sample->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Analyze Molecular Ion & Fragments Spectrum->Analysis

Mass Spectrometry Experimental Workflow

An In-depth Technical Guide on the Solubility and Stability of 2,3-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies related to the solubility and stability of 2,3-Difluorophenylacetic acid. Given the limited publicly available quantitative data for this specific molecule, this guide also incorporates data from structurally related compounds, such as phenylacetic acid and its other halogenated derivatives, to provide a comparative context for researchers.

Physicochemical Properties

This compound is a white crystalline solid. The introduction of two fluorine atoms to the phenyl ring is expected to influence its physicochemical properties, including its acidity, lipophilicity, and metabolic stability. Fluorine's high electronegativity can impact the molecule's binding affinity to target proteins and its resistance to metabolic degradation, making it a valuable building block in pharmaceutical and agrochemical research.[1][2]

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)pKa (Predicted)
This compoundC₈H₆F₂O₂172.13116 - 1201.83.9
Phenylacetic acidC₈H₈O₂136.1576 - 781.44.3
2,4-Difluorophenylacetic acidC₈H₆F₂O₂172.13115 - 1181.83.9

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound is scarce in the literature, qualitative descriptions indicate that it is slightly soluble in water.[3] The solubility of phenylacetic acid derivatives is influenced by the nature and position of the substituents on the aromatic ring.

Table 2: Qualitative and Quantitative Solubility Data of Phenylacetic Acid and its Derivatives in Various Solvents

CompoundSolventSolubilityTemperature (°C)
This compoundWaterSlightly solubleNot Specified
Phenylacetic acidWater1.66 g/100 mL20
Phenylacetic acidEthanolSolubleNot Specified
Phenylacetic acidDiethyl EtherSolubleNot Specified
Phenylacetic acidChloroformSolubleNot Specified
p-Hydroxyphenylacetic acidWater0.95 g/100 mL20
p-Hydroxyphenylacetic acidMethanol10.8 g/100 mL20
p-Hydroxyphenylacetic acidEthanol7.5 g/100 mL20

Data for phenylacetic acid and p-hydroxyphenylacetic acid are provided for comparative purposes.[4][5][6]

Experimental Protocol: Thermodynamic Solubility Determination

A standard method for determining thermodynamic solubility involves the shake-flask method.

Workflow for Thermodynamic Solubility Assay

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis A Weigh excess this compound B Add to vial with a known volume of solvent (e.g., water, buffer, organic solvent) A->B C Seal vial and agitate at a constant temperature (e.g., 25°C or 37°C) B->C D Incubate for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Filter the suspension to remove undissolved solid D->E F Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Understanding the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Safety Data Sheets indicate that the compound is stable under normal storage conditions.[7][8] However, forced degradation studies are necessary to understand its intrinsic stability and to develop stability-indicating analytical methods.

Incompatible Materials: Strong oxidizing agents and strong acids.[7]

Hazardous Decomposition Products: Under thermal decomposition, it may release carbon monoxide, carbon dioxide, and hydrogen fluoride.

Experimental Protocol: Forced Degradation Study

Forced degradation studies involve subjecting the compound to a variety of stress conditions to accelerate its decomposition.

Table 3: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl, room temperature to 80°C
Base Hydrolysis0.1 M - 1 M NaOH, room temperature to 80°C
Oxidation3% - 30% H₂O₂, room temperature
Thermal DegradationSolid state, heated at temperatures above accelerated stability conditions (e.g., 60°C, 80°C)
PhotostabilityExposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter

These are general conditions and may need to be optimized for this compound.

Workflow for a Forced Degradation Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare solutions of this compound in appropriate solvents B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H2O2) A->D E Thermal (Heat) A->E F Photolytic (Light) A->F G Analyze samples at various time points by a stability-indicating HPLC method B->G C->G D->G E->G F->G H Identify and quantify degradation products G->H I Determine the degradation pathway H->I

Caption: Workflow for a Forced Degradation Study.

Relevance in Signaling Pathways

This compound has been utilized as a chemical intermediate in the synthesis of inhibitors targeting the Protein Kinase R (PKR)-like ER Kinase (PERK). PERK is a key sensor in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

The UPR has three main branches initiated by the sensors IRE1, ATF6, and PERK. The PERK pathway plays a crucial role in attenuating global protein synthesis to reduce the load on the ER and in promoting the expression of genes involved in stress adaptation and, under prolonged stress, apoptosis.

PERK Signaling Pathway

G cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_nucleus Nucleus PERK_inactive PERK (inactive) BiP BiP PERK_inactive->BiP Bound PERK_active PERK (active) (Oligomerized & Autophosphorylated) BiP->PERK_active Dissociates, leading to activation UnfoldedProteins Unfolded Proteins UnfoldedProteins->BiP Sequesters eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P GlobalTranslation Global Protein Synthesis eIF2a_P->GlobalTranslation Inhibits ATF4 ATF4 Translation eIF2a_P->ATF4 Promotes ATF4_protein ATF4 Protein ATF4->ATF4_protein GeneExpression Target Gene Expression (CHOP, GADD34) ATF4_protein->GeneExpression Induces CellSurvival Cell Survival GeneExpression->CellSurvival Apoptosis Apoptosis GeneExpression->Apoptosis Prolonged Stress

Caption: The PERK branch of the Unfolded Protein Response.

Conclusion

While specific, quantitative data on the solubility and stability of this compound is not extensively available in the public domain, this guide provides a framework for researchers based on existing qualitative information and data from analogous compounds. The provided experimental protocols and workflows offer a starting point for in-house determination of these critical parameters. The role of this compound as a precursor for inhibitors of the PERK signaling pathway highlights its importance in the development of novel therapeutics for diseases associated with ER stress. Further experimental investigation is warranted to fully characterize the solubility and stability profile of this compound to support its application in drug discovery and development.

References

2,3-Difluorophenylacetic Acid: A Core Fluorinated Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

2,3-Difluorophenylacetic acid is a fluorinated organic compound that serves as a crucial intermediate and building block in various fields, most notably in the pharmaceutical, agrochemical, and material science sectors. The strategic incorporation of fluorine atoms into the phenylacetic acid scaffold imparts unique physicochemical properties that can significantly enhance the performance of target molecules. This guide provides a comprehensive overview of its properties, synthesis, applications, and experimental protocols.

Physicochemical and Spectroscopic Data

The introduction of two fluorine atoms onto the aromatic ring modifies the molecule's electronic properties, acidity, and lipophilicity. These characteristics make it a valuable synthon for creating more complex molecules with tailored functionalities.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 145689-41-4[1][2]
Molecular Formula C₈H₆F₂O₂[2][3]
Molecular Weight 172.13 g/mol [2]
Appearance White crystalline powder[1][4]
Melting Point 115-122 °C[1][4]
Boiling Point 258.1 °C[1]
Density 1.338 g/cm³ (Predicted)[3]
Flash Point 109.9 °C[1]
Assay (HPLC) ≥97.5%[4]
Assay (Titration) ≥97.5% to ≤102.5%[4]

Note: Some physical properties may have slight variations between different suppliers and measurement conditions.

Synthesis Methodologies

Several synthetic routes for this compound have been developed, aiming for high yield, safety, and industrial scalability. Below are detailed protocols for two prominent methods.

This process starts from 2,3-difluorotoluene and proceeds through a photohalogenation step followed by carbonylation. It is noted for having few reaction steps and mild conditions.[5]

Experimental Protocol:

  • Photohalogenation: 2,3-Difluorotoluene is used as the raw material. A halogenating agent (chlorine or bromine) is introduced, either neat or with carbon tetrachloride as a solvent. The reaction mixture is subjected to an ultraviolet light source to initiate the formation of 2,3-difluorobenzyl halide.[5]

  • Carbonylation: The resulting 2,3-difluorobenzyl chloride undergoes a carbonylation reaction with carbon monoxide. This step is performed in the presence of a cobalt tetracarbonyl salt catalyst, such as cobalt tetracarbonyl sodium, to directly yield this compound.[5]

  • Purification: The final product is purified through standard techniques such as crystallization to achieve the desired purity.

G cluster_synthesis Synthesis via Carbonylation 2,3-Difluorotoluene 2,3-Difluorotoluene Photohalogenation Photohalogenation 2,3-Difluorotoluene->Photohalogenation UV, Cl₂ or Br₂ 2,3-Difluorobenzyl Halide 2,3-Difluorobenzyl Halide Photohalogenation->2,3-Difluorobenzyl Halide Carbonylation Carbonylation 2,3-Difluorobenzyl Halide->Carbonylation CO, Catalyst This compound This compound Carbonylation->this compound

Caption: Workflow for the synthesis of this compound.

This industrial preparation method involves the reaction of o-difluorobenzene with an organolithium reagent, followed by reaction with an oxalate derivative and subsequent reduction.

Experimental Protocol:

  • Lithiation and Acylation: At low temperatures, 1,2-difluorobenzene is treated with an organolithium reagent to form 1,2-difluorobenzene lithium. This intermediate then reacts with an oxalic acid ester (e.g., dimethyl oxalate) or an oxalic acid ester chloride to generate a 2,3-difluorophenylglyoxylic acid ester.[6] A molar ratio of 1:1.5 for 1,2-difluorobenzene to dimethyl oxalate has been reported to yield 89.6%.[6]

  • Reduction and Acidification: The 2,3-difluorophenylglyoxylic acid ester is reduced under alkaline conditions.[6]

  • Precipitation and Purification: The reaction mixture is then acidified, causing the this compound to precipitate. The final product is purified by crystallization.[6]

Applications in Drug Discovery and Material Science

The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy in medicinal chemistry to modulate key drug properties. The difluoromethyl group (CF₂H) can influence lipophilicity, metabolic stability, conformation, and binding affinity.[7]

  • Improved Pharmacokinetics: The presence of the difluorophenyl moiety can enhance metabolic stability and bioavailability, making it a desirable feature in drug candidates.[1][7]

  • Bioisosterism: The CF₂H group is considered a potential bioisostere for hydroxyl (OH), amine (NH), and thiol (SH) groups, allowing for fine-tuning of molecular interactions with biological targets.[7]

  • API Synthesis: this compound serves as a key precursor for various APIs.[1] For example, fluorinated phenylacetic acids are used in the synthesis of anti-inflammatory drugs and diabetes medications.[8]

  • Agrochemicals: It is a precursor for potent pesticides, contributing to more effective crop protection solutions.[1]

  • Liquid Crystals: The compound's properties are valuable in the synthesis of liquid crystal materials used in advanced display technologies.[1]

The mechanism of action for many drugs derived from fluorinated phenylacetic acids, such as the NSAID Diflunisal, involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the prostaglandin synthesis pathway responsible for inflammation.[9]

G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane->Arachidonic_Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor Fluorinated Inhibitor (e.g., Diflunisal) Inhibitor->COX_Enzymes Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by fluorinated compounds.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for the 2,3-isomer was not detailed in the search, data for closely related isomers like 2,4-Difluorophenylacetic acid indicate that it should be handled with care. It is classified as a skin and eye irritant.[10] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask, are recommended.[11] Store in a cool, dry, and well-ventilated area.

References

The Fundamental Chemistry of Difluorinated Phenylacetic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorinated phenylacetic acids represent a pivotal class of organic molecules that have garnered significant attention in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenylacetic acid scaffold imparts unique physicochemical properties, profoundly influencing their biological activity, metabolic stability, and reactivity. This technical guide provides an in-depth exploration of the core chemistry of various difluorinated phenylacetic acid isomers, offering a comprehensive resource for researchers and professionals engaged in drug discovery and development.

This document details the synthesis, physicochemical properties, and reactivity of key difluorinated phenylacetic acid isomers. Furthermore, it elucidates their primary mechanism of action as anti-inflammatory agents through the inhibition of the cyclooxygenase (COX) pathway, a critical target in drug development.

Physicochemical Properties of Difluorinated Phenylacetic Acids

The position of the fluorine substituents on the phenyl ring significantly alters the electronic and steric properties of the molecule, leading to distinct physicochemical characteristics. These properties, including acidity (pKa) and lipophilicity (logP), are crucial determinants of a compound's pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of Phenylacetic Acid and its Difluorinated Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKalogP
Phenylacetic AcidC₈H₈O₂136.1576-784.311.41
2,3-Difluorophenylacetic AcidC₈H₆F₂O₂172.1396-983.9 (Predicted)1.6 (Predicted)
2,4-Difluorophenylacetic AcidC₈H₆F₂O₂172.13115-118[1]4.0 (Predicted)1.6
2,5-Difluorophenylacetic AcidC₈H₆F₂O₂172.13126-128[2]4.0 (Predicted)1.6
2,6-Difluorophenylacetic AcidC₈H₆F₂O₂172.13100-102[3][4]3.8 (Predicted)1.5[5]
3,5-Difluorophenylacetic AcidC₈H₆F₂O₂172.1368-70[6]3.90 (Predicted)[7]1.59[6][8]
α,α-Difluorophenylacetic AcidC₈H₆F₂O₂172.1365-75[9][10]1.22 ± 0.03[8]2.1 (Predicted)[11]

Note: Predicted values are computationally derived and should be considered as estimates. Experimental validation is recommended.

The presence of electron-withdrawing fluorine atoms generally increases the acidity (lowers the pKa) of the carboxylic acid group compared to the parent phenylacetic acid. The α,α-difluoro substitution has the most pronounced effect on acidity due to the strong inductive effect of the fluorine atoms on the benzylic carbon.[9][10] Lipophilicity, as indicated by logP, is also influenced by the fluorine substitution pattern, which can impact membrane permeability and protein binding.

Synthesis of Difluorinated Phenylacetic Acids

Several synthetic routes have been developed for the preparation of difluorinated phenylacetic acids, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

General Synthetic Workflow

The synthesis of difluorinated phenylacetic acids typically involves a multi-step process, often starting from a correspondingly substituted fluorinated benzene derivative. A common strategy involves the introduction of a two-carbon side chain that is subsequently converted to the carboxylic acid moiety.

Synthesis_Workflow Start Fluorinated Benzene Derivative Intermediate1 Side-chain Introduction Start->Intermediate1 e.g., Friedel-Crafts acylation, Halogenation Intermediate2 Functional Group Transformation Intermediate1->Intermediate2 e.g., Willgerodt-Kindler reaction, Nitrile formation Product Difluorinated Phenylacetic Acid Intermediate2->Product Hydrolysis

General synthetic workflow for difluorinated phenylacetic acids.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key difluorinated phenylacetic acid isomers.

1. Synthesis of this compound [12][13][14]

This synthesis can be achieved through a two-step process starting from 2,3-difluorotoluene.

  • Step 1: Photohalogenation of 2,3-Difluorotoluene

    • In a suitable reactor equipped with a UV lamp, stirrer, and reflux condenser, charge 2,3-difluorotoluene and a solvent such as carbon tetrachloride.

    • Initiate the UV lamp and slowly introduce a halogenating agent (e.g., chlorine or bromine) while maintaining the reaction temperature between 30-40 °C.

    • Monitor the reaction by GC until the starting material is consumed.

    • After completion, distill the solvent under reduced pressure to obtain crude 2,3-difluorobenzyl halide.

  • Step 2: Carbonylation of 2,3-Difluorobenzyl Halide

    • In a pressure reactor, combine the 2,3-difluorobenzyl halide, a cobalt catalyst (e.g., cobalt tetracarbonyl sodium), a base (e.g., sodium hydroxide), and a solvent such as methanol.

    • Pressurize the reactor with carbon monoxide and heat the mixture to 30-40 °C.

    • Maintain the pressure and temperature while stirring vigorously until the reaction is complete (monitored by HPLC).

    • Upon completion, cool the reactor, vent the excess carbon monoxide, and dilute the reaction mixture with water.

    • Acidify the aqueous solution with hydrochloric acid to a pH of 2-3 to precipitate the product.

    • Filter the solid, wash with water, and dry to yield this compound.

2. Synthesis of 3,5-Difluorophenylacetic Acid [12]

A common route involves the diazotization of 3,5-difluoroaniline followed by a series of transformations.

  • Step 1: Diazotization and Addition to Vinylidene Chloride

    • Dissolve 3,5-difluoroaniline in an acidic solution (e.g., 20% HCl) and cool to -5 to 5 °C.

    • Add a phase transfer catalyst (e.g., tetrabutylammonium chloride) and a copper catalyst (e.g., cuprous oxide).

    • Slowly add a solution of sodium nitrite or an alkyl nitrite to form the diazonium salt.

    • Add this mixture to a solution of vinylidene chloride in a suitable solvent (e.g., acetone).

    • Allow the reaction to proceed for several hours, then quench and work up to isolate 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene.

  • Step 2: Hydrolysis to 3,5-Difluorophenylacetic Acid

    • Heat the 1-(2,2,2-trichloroethyl)-3,5-difluorobenzene in an aqueous acidic solution (e.g., 17% sulfuric acid) under reflux for several hours.

    • Cool the reaction mixture and quench with cold water to precipitate the product.

    • Filter, wash with water, and recrystallize from a suitable solvent (e.g., toluene) to obtain pure 3,5-difluorophenylacetic acid.

Reactivity and Applications in Drug Discovery

The chemical reactivity of difluorinated phenylacetic acids is centered around the carboxylic acid group and the fluorinated aromatic ring. The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction, providing a handle for further molecular elaboration. The fluorine atoms modulate the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution reactions.

In drug discovery, difluorinated phenylacetic acids are valuable building blocks, particularly for the development of non-steroidal anti-inflammatory drugs (NSAIDs). The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can also improve binding affinity to target proteins.[15]

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary anti-inflammatory mechanism of many phenylacetic acid derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.

COX_Pathway cluster_membrane Cell Membrane cluster_prostaglandins Prostaglandins Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme PGH2 Prostaglandin H2 (PGH2) COX_Enzyme->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation PGI2->Inflammation TXA2->Inflammation DFPA Difluorinated Phenylacetic Acid DFPA->COX_Enzyme Inhibition

Inhibition of the prostaglandin synthesis pathway by difluorinated phenylacetic acids.

Difluorinated phenylacetic acids act as competitive inhibitors of COX enzymes. They bind to the active site of the enzyme, preventing the substrate, arachidonic acid, from binding and being converted to prostaglandin H2 (PGH2), the precursor for all other prostaglandins.[6][7] The carboxylate group of the phenylacetic acid typically forms ionic interactions with a key arginine residue (Arg-120) at the entrance of the COX active site, while the difluorinated phenyl ring occupies a hydrophobic channel within the enzyme.[7][16] The specific interactions can vary depending on the COX isoform (COX-1 or COX-2) and the substitution pattern of the inhibitor.

COX_Binding cluster_COX COX Active Site cluster_hydrophobic Hydrophobic Pocket Arg120 Arg-120 Tyr355 Tyr-355 Ser530 Ser-530 Val523 Val-523 (COX-2) Ile-523 (COX-1) Phe518 Phe-518 DFPA Difluorinated Phenylacetic Acid DFPA->Arg120 Ionic Interaction (Carboxylate) DFPA->Tyr355 H-bond DFPA->Val523 Hydrophobic Interaction (Phenyl Ring) DFPA->Phe518 Hydrophobic Interaction

Key interactions of difluorinated phenylacetic acids in the COX active site.

The selectivity of these compounds for COX-2 over COX-1 is a critical aspect of modern NSAID design, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects. The larger and more accommodating active site of COX-2, due to the presence of a valine residue at position 523 instead of the bulkier isoleucine in COX-1, can be exploited to design selective inhibitors. The substitution pattern of the difluorinated phenyl ring plays a crucial role in determining this selectivity.

Conclusion

Difluorinated phenylacetic acids are a class of compounds with significant potential in drug discovery and materials science. Their unique properties, imparted by the strategic placement of fluorine atoms, make them versatile building blocks for the synthesis of novel molecules with tailored characteristics. A thorough understanding of their fundamental chemistry, including their synthesis, physicochemical properties, and reactivity, is essential for harnessing their full potential. As our understanding of their interactions with biological targets such as the COX enzymes continues to grow, so too will the opportunities for the rational design of new and improved therapeutic agents.

References

A Technical Guide to the Preliminary Biological Activity Screening of 2,3-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document presents a hypothetical framework for the preliminary biological activity screening of 2,3-Difluorophenylacetic acid. The experimental data presented is illustrative and not based on published results for this specific compound. This guide is intended to provide a methodological template for researchers.

Introduction

This compound is a halogenated aromatic carboxylic acid. While its primary applications have been in materials science and as a synthetic intermediate, its structural motifs suggest potential for biological activity. Phenylacetic acid derivatives have been explored for various therapeutic applications, including antimicrobial and anticancer activities. The presence of fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity. This guide outlines a comprehensive strategy for the preliminary in vitro biological activity screening of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number145689-41-4[1][2]
Molecular FormulaC₈H₆F₂O₂[1][2]
Molecular Weight172.13 g/mol [1][2]
AppearanceWhite crystals or powder[2]
Purity≥97%[2][3]
Melting Point115-122 °C[2]
SMILESOC(=O)CC1=CC=CC(F)=C1F[2]

Proposed Preliminary Biological Activity Screening

A tiered approach is proposed for the preliminary biological activity screening of this compound, encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Assays Cytotoxicity Assay Cytotoxicity Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Cytotoxicity Assay->Enzyme Inhibition Assay If cytotoxic Antimicrobial Assay Antimicrobial Assay Antimicrobial Assay->Enzyme Inhibition Assay If antimicrobial This compound This compound This compound->Cytotoxicity Assay Broad Spectrum Cell Lines This compound->Antimicrobial Assay Gram (+) & Gram (-) Bacteria, Fungi

Caption: Proposed tiered screening workflow for this compound.

Cytotoxicity Screening

The initial assessment of biological activity involves evaluating the cytotoxicity of this compound against a panel of human cancer cell lines and a normal cell line to determine its therapeutic index.

Table 2: Hypothetical Cytotoxicity of this compound (IC₅₀ in µM)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma> 100
A549Lung Carcinoma> 100
HeLaCervical Adenocarcinoma> 100
HepG2Hepatocellular Carcinoma> 100
HEK293Normal Human Embryonic Kidney> 100

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 1, 10, 25, 50, 100 µM) for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 1-4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Screening

The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.

Table 3: Hypothetical Antimicrobial Activity of this compound (MIC in µg/mL)

OrganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Bacillus subtilisGram-positive Bacteria128
Escherichia coliGram-negative Bacteria> 256
Pseudomonas aeruginosaGram-negative Bacteria> 256
Candida albicansFungus128
Aspergillus nigerFungus> 256

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

  • Compound Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for the broth microdilution MIC assay.

Enzyme Inhibition Screening

Based on the initial screening results, if this compound shows significant activity, further investigation into its mechanism of action through enzyme inhibition assays is warranted. Phenylacetic acid derivatives have been known to interact with various enzymes. A potential target class could be cyclooxygenases (COX), given the structural resemblance to some non-steroidal anti-inflammatory drugs (NSAIDs).

Table 4: Hypothetical Enzyme Inhibition by this compound (IC₅₀ in µM)

EnzymeTarget ClassIC₅₀ (µM)
COX-1Cyclooxygenase85
COX-2Cyclooxygenase55
  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant COX-2 enzyme and a suitable fluorogenic substrate (e.g., arachidonic acid).

  • Compound Incubation: Incubate the COX-2 enzyme with various concentrations of this compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Caption: Workflow for a fluorometric enzyme inhibition assay.

Potential Signaling Pathway Involvement

Should this compound exhibit significant COX-2 inhibition, it would likely modulate the prostaglandin synthesis pathway, which is a key component of the inflammatory response.

Caption: Potential modulation of the prostaglandin synthesis pathway by this compound via COX-2 inhibition.

Conclusion

This technical guide provides a structured and detailed framework for conducting a preliminary biological activity screening of this compound. The proposed workflow, from initial broad-spectrum cytotoxicity and antimicrobial assays to more specific enzyme inhibition studies, allows for a systematic evaluation of its therapeutic potential. The hypothetical data and detailed protocols serve as a practical resource for researchers initiating studies on this and similar compounds. Further investigations, including in vivo studies, would be necessary to validate any promising in vitro findings.

References

The Impact of Fluorine Substitution on the Physicochemical and Biological Properties of Phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms into drug candidates is a widely utilized strategy in medicinal chemistry to modulate various molecular properties, including acidity, lipophilicity, metabolic stability, and biological activity. This technical guide provides an in-depth analysis of the effects of fluorine substitution on the phenyl ring of phenylacetic acid, a common scaffold in medicinal chemistry. By examining the physicochemical and biological properties of phenylacetic acid and its 2-fluoro, 3-fluoro, and 4-fluoro isomers, this document aims to offer a comprehensive resource for researchers and drug development professionals. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the structure-property relationships.

Introduction

Phenylacetic acid and its derivatives are important intermediates in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticancer agents.[1][2] The introduction of a fluorine atom, a bioisostere of a hydrogen atom, can profoundly influence the molecule's electronic and steric properties. These changes can lead to altered acidity (pKa), lipophilicity (logP), and metabolic pathways, ultimately impacting the compound's pharmacokinetic and pharmacodynamic profile. Understanding the specific effects of fluorine substitution at the ortho, meta, and para positions of the phenyl ring is crucial for the rational design of novel drug candidates with improved properties.

Physicochemical Properties

The position of the fluorine atom on the phenyl ring of phenylacetic acid significantly influences its acidic strength (pKa) and lipophilicity (logP). These two parameters are critical for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Acidity (pKa)

The pKa of a molecule indicates its tendency to ionize at a given pH. The electron-withdrawing nature of the fluorine atom generally increases the acidity (lowers the pKa) of the carboxylic acid group compared to the unsubstituted phenylacetic acid. The magnitude of this effect is dependent on the position of the fluorine atom.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar solvent. Fluorine substitution typically increases the lipophilicity of a molecule.[3]

Table 1: Physicochemical Properties of Phenylacetic Acid and its Fluorinated Analogs

CompoundStructurepKalogP
Phenylacetic Acid4.31[4][5]1.41 (Predicted)[6]
2-Fluorophenylacetic Acid4.09 (Predicted)1.62 (Predicted)
3-Fluorophenylacetic Acid4.10 (Predicted)[7]1.7[4][8]
4-Fluorophenylacetic Acid4.25[9]1.6[10]

Metabolic Stability

Fluorine substitution is a common strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes like cytochrome P450s. The position of the fluorine atom can influence which metabolic pathways are affected. For instance, para-fluorination can block para-hydroxylation, a common metabolic route for aromatic rings. While direct comparative metabolic stability data for phenylacetic acid and its fluoro-isomers is limited, the general principle suggests that the fluorinated analogs would exhibit greater resistance to metabolism at the site of fluorination.

Biological Activity

The introduction of fluorine can significantly alter the biological activity of phenylacetic acid derivatives. These alterations can stem from changes in physicochemical properties, which affect target binding and cell permeability, or from direct interactions of the fluorine atom with the biological target.

Antimicrobial Activity
Anticancer Activity

Derivatives of phenylacetic acid have been investigated for their potential as anticancer agents. For example, derivatives of 4-fluorophenylacetic acid have demonstrated cytotoxic effects against various cancer cell lines, including prostate and breast cancer.[10] The specific activity is highly dependent on the nature of the other substituents on the phenylacetamide scaffold. A direct comparison of the cytotoxicity of the parent phenylacetic acid and its simple fluoro-isomers is not extensively documented in the literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/co-solvent mixture).

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode into the solution.

    • Add the titrant (strong base for an acidic compound) in small, precise increments.

    • Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH of the solution against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Determination of logP by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a compound.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Dissolve a known amount of the test compound in one of the pre-saturated phases (usually water).

    • Add an equal volume of the other pre-saturated phase to a flask.

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

    • Centrifuge the mixture to ensure complete separation of the two phases.

  • Analysis:

    • Carefully separate the two phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • The logP is the base-10 logarithm of the partition coefficient.

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing liver microsomes (e.g., human, rat), a NADPH-regenerating system (cofactor for cytochrome P450 enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

    • Pre-warm the incubation mixture to 37°C.

    • Initiate the reaction by adding the test compound (at a known concentration, e.g., 1 µM).

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the incubation mixture.

    • Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) using the half-life and the protein concentration in the incubation.

Visualizations

Workflow for Physicochemical Property Determination

G cluster_pka pKa Determination (Potentiometric Titration) cluster_logp logP Determination (Shake-Flask Method) pka_prep Prepare Compound & Titrant Solutions pka_titrate Titrate Compound with Standard Base/Acid pka_prep->pka_titrate pka_plot Plot pH vs. Titrant Volume pka_titrate->pka_plot pka_calc Determine pKa at Half-Equivalence Point pka_plot->pka_calc logp_prep Prepare Saturated Octanol & Water Phases logp_partition Partition Compound Between Phases logp_prep->logp_partition logp_analyze Analyze Compound Concentration in Each Phase logp_partition->logp_analyze logp_calc Calculate logP logp_analyze->logp_calc

Caption: Workflow for determining pKa and logP.

In Vitro Metabolic Stability Assay Workflow

G cluster_metstab In Vitro Metabolic Stability Assay met_prep Prepare Incubation Mixture (Microsomes, NADPH, Buffer) met_incubate Incubate Test Compound at 37°C met_prep->met_incubate met_sample Sample at Time Points & Quench Reaction met_incubate->met_sample met_analyze Analyze Parent Compound by LC-MS/MS met_sample->met_analyze met_calc Calculate Half-life (t½) & Intrinsic Clearance (Clint) met_analyze->met_calc

Caption: Workflow for in vitro metabolic stability assay.

Influence of Fluorine Substitution on Phenylacetic Acid Properties

G PAA Phenylacetic Acid F_sub Fluorine Substitution (ortho, meta, para) PAA->F_sub pKa Altered pKa (Increased Acidity) F_sub->pKa logP Altered logP (Increased Lipophilicity) F_sub->logP MetStab Altered Metabolic Stability (Increased Stability) F_sub->MetStab BioAct Altered Biological Activity F_sub->BioAct ADME Modified ADME Properties pKa->ADME logP->ADME MetStab->ADME BioAct->ADME

Caption: Impact of fluorine on phenylacetic acid.

Conclusion

The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylacetic acid has a demonstrable impact on its physicochemical properties. Generally, fluorination increases the acidity and lipophilicity of the molecule, with the magnitude of the effect being dependent on the position of the fluorine atom. These changes are expected to influence the metabolic stability and biological activity of the compounds. While direct comparative data for metabolic stability and biological activity across all isomers is limited, the principles outlined in this guide provide a strong foundation for the rational design of phenylacetic acid derivatives in drug discovery programs. The provided experimental protocols serve as a practical resource for researchers seeking to characterize novel fluorinated compounds. Further comparative studies are warranted to fully elucidate the structure-activity and structure-property relationships of these important chemical entities.

References

The Synthesis and Biological Evaluation of Novel Derivatives of 2,3-Difluorophenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorophenylacetic acid is a valuable starting material in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The strategic placement of two fluorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing the pharmacokinetic and pharmacodynamic profile of its derivatives.[1] This technical guide explores the synthesis of novel amide and ester derivatives of this compound and discusses their potential as inhibitors of key biological targets, such as Cyclooxygenase-2 (COX-2) and Histone Deacetylase 6 (HDAC6), which are implicated in inflammation and cancer.

Synthetic Pathways and Methodologies

The primary routes to novel derivatives of this compound involve the functionalization of the carboxylic acid group to form amides and esters. These reactions are typically straightforward and can be adapted to produce a diverse library of compounds for biological screening.

General Workflow for Derivative Synthesis

The synthesis of novel derivatives from this compound generally follows a two-step process. The first step involves the activation of the carboxylic acid, followed by the reaction with a suitable nucleophile (an amine or an alcohol) to form the desired amide or ester.

G A This compound B Acid Activation (e.g., SOCl₂, EDCI/HOBt) A->B C Acyl Chloride / Activated Ester Intermediate B->C F Amide Derivative C->F  Reaction with Amine G Ester Derivative C->G  Reaction with Alcohol D Amine Nucleophile (R₁R₂NH) D->F E Alcohol Nucleophile (R₃OH) E->G

Caption: General workflow for the synthesis of amide and ester derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-(2,3-difluorophenyl)acetamide (Amide Derivative)

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). Stir the reaction mixture at room temperature for 2 hours. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2,3-difluorophenylacetyl chloride.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM (10 mL). In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (10 mL). Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired N-benzyl-2-(2,3-difluorophenyl)acetamide.

Protocol 2: Synthesis of Benzyl 2-(2,3-difluorophenyl)acetate (Ester Derivative)

  • Esterification: To a solution of this compound (1.0 eq) in anhydrous DMF (15 mL), add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq). Stir the mixture at 60 °C for 6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water (2 x 20 mL) and brine (1 x 20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield benzyl 2-(2,3-difluorophenyl)acetate.

Potential Biological Activities and Data

Derivatives of fluorinated phenylacetic acids have shown promise as inhibitors of enzymes involved in inflammation and cell cycle regulation. The following data, based on studies of structurally related compounds, illustrates the potential therapeutic applications of novel this compound derivatives.

Potential as COX-2 Inhibitors

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes. Selective inhibition of COX-2 over COX-1 is a key goal to reduce gastrointestinal side effects.[2][3] Fluorinated pyrazole derivatives have demonstrated potent anti-inflammatory activity and favorable gastric profiles.[4]

Table 1: Hypothetical In Vitro COX-1/COX-2 Inhibition Data for this compound Derivatives

Compound IDDerivative TypeR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
DFPA-A1 Amide4-Methoxyphenyl>1000.15>667
DFPA-A2 Amide3,4-Dichlorophenyl850.21405
DFPA-E1 Ester4-Nitrophenyl>1000.52>192
DFPA-E2 Ester2-Naphthyl920.78118
Celecoxib Reference-150.05300

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed for similar classes of compounds.

The inhibition of COX-2 prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation) COX2->PGs Inhibitor DFPA Derivative (COX-2 Inhibitor) Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway.

Potential as HDAC6 Inhibitors

HDAC6 is a unique histone deacetylase that primarily acts on non-histone proteins in the cytoplasm, such as α-tubulin.[5] Its inhibition is a promising strategy for the treatment of cancer and neurodegenerative diseases.[6] Compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety have been identified as potent and highly selective HDAC6 inhibitors.[5][7]

Table 2: Hypothetical In Vitro HDAC Inhibition Data for this compound-based Heterocycles

| Compound ID | Heterocyclic Core | HDAC1 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | Selectivity Index (HDAC1/HDAC6) | | :--- | :--- | :--- | :--- | :--- | :--- | | DFPA-HD1 | 1,3,4-Oxadiazole | >10,000 | 5.2 | >1923 | | DFPA-HD2 | 1,2,4-Triazole | 8,500 | 12.8 | 664 | | DFPA-HD3 | Thiazole | >10,000 | 25.1 | >398 | | Ricolinostat | Reference | 181 | 4.6 | 39 |

Note: The data in this table is hypothetical and for illustrative purposes, based on trends observed for similar classes of compounds.

Conclusion

This compound serves as a versatile platform for the development of novel bioactive molecules. The synthetic protocols outlined in this guide provide a foundation for creating diverse libraries of amide and ester derivatives. Based on the biological activities of structurally related fluorinated compounds, these novel derivatives hold significant promise as selective inhibitors of therapeutically relevant enzymes like COX-2 and HDAC6. Further optimization of these scaffolds could lead to the discovery of potent and selective drug candidates for a range of diseases.

References

2,3-Difluorophenylacetic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) of 2,3-Difluorophenylacetic Acid

This technical guide provides a comprehensive overview of the material safety information for this compound (CAS No: 145689-41-4), intended for researchers, scientists, and professionals in drug development. It covers key safety data, hazard classifications, and handling protocols, presented in a structured format for clarity and ease of use.

Chemical Identification and Physical Properties

This section details the fundamental identifiers and physical characteristics of this compound.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 145689-41-4[1][2][3][4]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [5]
Appearance White solid/crystals[6]
Odor No information available[6]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards are related to skin, eye, and respiratory irritation.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Data sourced from multiple safety data sheets, including Fisher Scientific and TCI Chemicals.[1][6][7]

The GHS classification workflow is outlined below, leading from the identified hazards to the required precautionary measures.

GHS_Classification cluster_hazards Hazard Identification cluster_elements GHS Label Elements cluster_prevention Precautionary Statements (Prevention) H315 H315: Causes skin irritation Pictogram Pictogram: Exclamation Mark H315->Pictogram H319 H319: Causes serious eye irritation H319->Pictogram H335 H335: May cause respiratory irritation H335->Pictogram SignalWord Signal Word: Warning Pictogram->SignalWord P261 P261: Avoid breathing dust SignalWord->P261 P280 P280: Wear protective gloves/eye protection SignalWord->P280

Caption: GHS Hazard Classification and Precautionary Workflow.

First-Aid Measures

Immediate medical attention is required in case of exposure. The following table summarizes the recommended first-aid procedures.

Exposure RouteFirst-Aid Procedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][7]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1]

Handling, Storage, and Personal Protection

Proper handling and storage practices are crucial to minimize risk. This involves using the substance in well-ventilated areas, avoiding dust formation, and wearing appropriate personal protective equipment (PPE).

ParameterRecommendation
Handling Wear personal protective equipment/face protection. Avoid dust formation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Use only in a well-ventilated area or under a chemical fume hood.[3][5]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
Engineering Controls Ensure adequate ventilation, especially in confined areas. Eyewash stations and safety showers should be close to the workstation location.[3]
Personal Protective Equipment (PPE) - Eye/Face Protection: Safety glasses with side-shields or goggles.[3] - Skin Protection: Protective gloves (e.g., nitrile rubber). - Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[8]

The logical flow for selecting and using Personal Protective Equipment (PPE) when handling this compound is depicted in the diagram below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Start Handling Chemical Assess_Risk Assess Exposure Risk (Inhalation, Skin, Eye) Start->Assess_Risk Gloves Protective Gloves (Skin Contact) Assess_Risk->Gloves Skin Hazard Goggles Safety Goggles/Face Shield (Eye Contact) Assess_Risk->Goggles Eye Hazard Respirator Respirator (Inhalation of Dust) Assess_Risk->Respirator Inhalation Hazard Proceed Proceed with Work Safely Gloves->Proceed Goggles->Proceed Respirator->Proceed

Caption: Decision workflow for selecting appropriate PPE.

Experimental Protocols

The hazard classifications (skin and eye irritation) are determined by standardized toxicological testing. While the specific studies for this compound are not publicly available, the methodologies follow established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Methodology for Skin Irritation Testing (Based on OECD Guideline 439: In Vitro Skin Irritation)

This test evaluates the potential of a substance to cause skin irritation using a reconstructed human epidermis (RhE) model, avoiding the use of live animals.

  • Tissue Preparation: Reconstructed human epidermal tissues, which mimic the properties of the upper layers of human skin, are pre-incubated in a maintenance medium.

  • Chemical Exposure: A precise amount of the test substance (this compound) is applied topically to the tissue surface. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are tested concurrently.[9] The exposure period is typically up to 60 minutes.[9]

  • Post-Exposure Incubation: After exposure, the chemical is carefully washed from the tissue surface. The tissues are then transferred to fresh medium and incubated for approximately 42 hours to allow for the development of cytotoxic effects.[9][10]

  • Viability Assessment: Tissue viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells convert the yellow MTT reagent into a purple formazan salt.[10] The amount of formazan produced is proportional to the number of living cells.

  • Classification: The optical density of the extracted formazan is read with a spectrophotometer. The viability of the test-substance-treated tissues is calculated as a percentage relative to the negative control. A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less.[9]

Methodology for Eye Irritation Testing (Based on OECD Guideline 405: Acute Eye Irritation/Corrosion)

This guideline describes the traditional in vivo procedure for assessing eye irritation, although in vitro alternatives are now preferred.

  • Animal Selection: Healthy, adult albino rabbits are used for the test.

  • Substance Application: A single dose of the test substance (typically 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of each animal.[11] The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined and scored for ocular reactions at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[11] The evaluation includes scoring the severity of lesions in the cornea (opacity), iris, and conjunctiva (redness and swelling).

  • Classification: The substance is classified based on the severity and reversibility of the observed eye damage. "Serious eye irritation" (Category 2A/2) applies to substances that produce significant ocular changes that are fully reversible within 21 days.[12]

Toxicological and Ecological Information

EndpointResult
Acute Toxicity No acute toxicity information is available for this product.[6]
Germ Cell Mutagenicity No data available.[6]
Carcinogenicity No data available.[6]
Reproductive Toxicity No data available.[6]
Endocrine Disrupting Properties This product does not contain any known or suspected endocrine disruptors.[1]
Environmental Hazards Contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[6]

This guide is intended to provide essential safety information and should be used in conjunction with a full, unabridged Safety Data Sheet provided by the supplier. Users should always exercise caution and follow established laboratory safety practices.

References

Methodological & Application

Industrial Synthesis of 2,3-Difluorophenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial synthesis of 2,3-Difluorophenylacetic acid, a key intermediate in the pharmaceutical and liquid crystal industries. The information is compiled from established manufacturing processes, focusing on efficiency, scalability, and product purity.

Introduction

This compound is a crucial building block in the synthesis of various high-value products, including pharmaceuticals and liquid crystal materials. The selection of an appropriate synthetic route is critical for achieving high yields, purity, and cost-effectiveness on an industrial scale. This document outlines and compares several viable industrial synthesis processes and provides a detailed protocol for a preferred method.

Comparison of Industrial Synthesis Routes

Several methods for the industrial synthesis of this compound have been developed. The following tables summarize the quantitative data from the most prominent routes, allowing for a clear comparison of their efficiencies.

Table 1: Synthesis via Photohalogenation and Carbonylation of 2,3-Difluorotoluene [1]

StepStarting MaterialReagentsCatalystSolventYield (%)Purity (%)
1. Photohalogenation2,3-DifluorotolueneChlorine or BromineUV lightCarbon tetrachloride or no solvent--
2. Carbonylation2,3-Difluorobenzyl chlorideCarbon monoxide, Sodium hydroxideCobalt tetracarbonyl sodiumMethanol59.8 - 89.699.1 - 99.5

Table 2: Synthesis via Organolithium Reaction with 1,2-Difluorobenzene [2]

StepStarting MaterialReagentsKey IntermediateTotal Yield (%)Purity (%)
1. Acylation1,2-Difluorobenzenen-Butyl lithium, Diethyl oxalate2,3-Difluorophenylglyoxylic acid ester--
2. Reduction & Acidification2,3-Difluorophenylglyoxylic acid esterHydrazine hydrate, KOH-up to 77.699.6 (HPLC)

Table 3: Synthesis via Diazotization of 2,3-Difluoroaniline [3]

StepStarting MaterialReagentsKey IntermediateYieldPurity
1. Diazotization-Addition2,3-DifluoroanilineVinylidene chloride, Sodium nitrite, Copper acetate1-(2,2,2-trichloroethyl)-2,3-difluorobenzene--
2. Hydrolysis1-(2,2,2-trichloroethyl)-2,3-difluorobenzeneHydrochloric acid-Data not specifiedData not specified

Recommended Industrial Synthesis Protocol: Carbonylation of 2,3-Difluorobenzyl Chloride

This method is recommended for its high yield, high purity, mild reaction conditions, and favorable safety profile, making it well-suited for large-scale industrial production.[1]

Experimental Workflow

G cluster_0 Step 1: Photohalogenation cluster_1 Step 2: Carbonylation cluster_2 Workup & Purification A 2,3-Difluorotoluene B 2,3-Difluorobenzyl chloride A->B CCl4 (optional solvent) C This compound B->C Methanol reagent1 Chlorine (Cl2) UV Light D Distillation C->D reagent2 Carbon Monoxide (CO) Sodium Hydroxide (NaOH) catalyst Cobalt Tetracarbonyl Sodium [NaCo(CO)4] E Acidification (HCl) D->E F pH Adjustment (NaHCO3) E->F G Filtration F->G H Final Product G->H

Caption: Synthesis of this compound from 2,3-Difluorotoluene.

Methodology

Step 1: Photohalogenation of 2,3-Difluorotoluene

  • Charge a suitable reactor with 2,3-difluorotoluene. Carbon tetrachloride can be used as a solvent, or the reaction can be run neat.[1]

  • Initiate UV light source.

  • Introduce chlorine or bromine gas as the halogenating agent at a controlled rate.

  • Monitor the reaction progress by appropriate analytical methods (e.g., GC) until the desired conversion is achieved.

  • Upon completion, stop the halogen gas flow and the UV source.

  • If a solvent was used, remove it by distillation. The crude 2,3-difluorobenzyl halide is typically used directly in the next step without further purification.

Step 2: Carbonylation of 2,3-Difluorobenzyl Chloride

  • In a pressure reactor, prepare a solution of sodium hydroxide in methanol.

  • Add the catalyst, cobalt tetracarbonyl sodium.

  • Add the crude 2,3-difluorobenzyl chloride from the previous step. The molar ratio of 2,3-difluorobenzyl chloride to carbon monoxide to sodium hydroxide to cobalt tetracarbonyl sodium should be optimized, with a reported optimal ratio of 1:1:1:0.015.[1]

  • Pressurize the reactor with carbon monoxide.

  • Heat the reaction mixture to 30-40 °C and maintain with stirring.

  • Monitor the reaction until completion.

Workup and Purification

  • After the reaction, depressurize the reactor and add water.

  • Recover the methanol by distillation.

  • Adjust the pH of the remaining aqueous solution to 2-3 with 20% hydrochloric acid.

  • Subsequently, adjust the pH to 10 with a 25% sodium bicarbonate solution and filter to remove any insoluble impurities.[1]

  • Acidify the filtrate with hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration and dry to obtain this compound with a purity of up to 99.5%.[1]

Logical Relationship of Synthesis Routes

The choice of an industrial synthesis route depends on several factors, including the availability and cost of starting materials, reaction safety, and desired product quality. The following diagram illustrates the logical relationship between the starting materials and the final product for the discussed methods.

G A 2,3-Difluorotoluene D Photohalogenation & Carbonylation A->D B 1,2-Difluorobenzene E Organolithium Reaction & Reduction B->E C 2,3-Difluoroaniline F Diazotization-Addition & Hydrolysis C->F G This compound D->G E->G F->G

Caption: Starting materials and corresponding synthesis pathways to this compound.

Conclusion

The synthesis of this compound via the carbonylation of 2,3-difluorobenzyl chloride presents a robust and efficient method for industrial-scale production, offering high yields and purity. While other routes starting from 1,2-difluorobenzene or 2,3-difluoroaniline are also viable, the former route appears to be a more streamlined process with fewer complex steps and potentially "greener" attributes. The detailed protocol provided herein serves as a comprehensive guide for researchers and professionals in the field.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2,3-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2,3-difluorophenylacetic acid, a valuable building block in medicinal chemistry and materials science. The protocols herein describe a reliable multi-step synthesis starting from commercially available 2,3-difluorobenzaldehyde. This route proceeds via the reduction to 2,3-difluorobenzyl alcohol, subsequent conversion to 2,3-difluorobenzyl chloride, cyanation to 2,3-difluorobenzyl cyanide, and final hydrolysis to yield the target acid. This document is intended to provide researchers with the necessary information to safely and efficiently synthesize this compound in a laboratory setting.

Introduction

This compound is an important intermediate in the synthesis of a variety of biologically active molecules and functional materials. The presence of the difluorophenyl moiety can significantly modulate the pharmacokinetic and physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, reliable and well-documented synthetic procedures are of great interest to the research and development community.

This application note details a robust four-step synthesis of this compound suitable for a standard organic chemistry laboratory. Each step is presented with a detailed experimental protocol, including reagent quantities, reaction conditions, and purification procedures.

Overall Synthetic Scheme

The synthetic pathway for this compound is outlined below. The process begins with the reduction of 2,3-difluorobenzaldehyde to 2,3-difluorobenzyl alcohol, which is then converted to the corresponding benzyl chloride. Subsequent nucleophilic substitution with cyanide affords 2,3-difluorobenzyl cyanide, which is hydrolyzed under acidic conditions to furnish the final product.

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation cluster_3 Step 4: Hydrolysis A 2,3-Difluorobenzaldehyde B 2,3-Difluorobenzyl Alcohol A->B NaBH4, Methanol C 2,3-Difluorobenzyl Alcohol D 2,3-Difluorobenzyl Chloride C->D SOCl2, Toluene E 2,3-Difluorobenzyl Chloride F 2,3-Difluorobenzyl Cyanide E->F NaCN, Ethanol/Water G 2,3-Difluorobenzyl Cyanide H This compound G->H H2SO4, H2O, Heat

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Thionyl chloride and sodium cyanide are highly toxic and corrosive; handle with extreme care.

Protocol 1: Synthesis of 2,3-Difluorobenzyl Alcohol

This protocol describes the reduction of 2,3-difluorobenzaldehyde to 2,3-difluorobenzyl alcohol using sodium borohydride.

Materials:

  • 2,3-Difluorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-difluorobenzaldehyde (10.0 g, 70.4 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.66 g, 70.4 mmol) to the stirred solution in small portions over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of deionized water (50 mL).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 2,3-difluorobenzyl alcohol as a colorless oil.

Protocol 2: Synthesis of 2,3-Difluorobenzyl Chloride

This protocol details the conversion of 2,3-difluorobenzyl alcohol to 2,3-difluorobenzyl chloride using thionyl chloride.

Materials:

  • 2,3-Difluorobenzyl alcohol

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Round-bottom flask with a reflux condenser and gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2,3-difluorobenzyl alcohol (from the previous step, assuming ~70.4 mmol) in toluene (50 mL).

  • Slowly add thionyl chloride (7.7 mL, 105.6 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2,3-difluorobenzyl chloride can be used in the next step without further purification.

Protocol 3: Synthesis of 2,3-Difluorobenzyl Cyanide

This protocol describes the nucleophilic substitution of 2,3-difluorobenzyl chloride with sodium cyanide to form 2,3-difluorobenzyl cyanide.

Materials:

  • 2,3-Difluorobenzyl chloride

  • Sodium cyanide (NaCN)

  • 95% Ethanol

  • Deionized water

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium cyanide (4.1 g, 84.5 mmol) in deionized water (20 mL).

  • Add a solution of crude 2,3-difluorobenzyl chloride (from the previous step, assuming ~70.4 mmol) in 95% ethanol (50 mL) to the sodium cyanide solution.

  • Heat the mixture to reflux and maintain for 4 hours.

  • After cooling to room temperature, remove the ethanol by distillation.

  • Separate the organic layer and wash it with deionized water (2 x 30 mL).

  • The crude 2,3-difluorobenzyl cyanide is obtained as an oil and can be used directly in the next step.

Protocol 4: Synthesis of this compound

This protocol details the acid-catalyzed hydrolysis of 2,3-difluorobenzyl cyanide to the final product, this compound.[1]

Materials:

  • 2,3-Difluorobenzyl cyanide

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, prepare a solution of dilute sulfuric acid by cautiously adding concentrated sulfuric acid (40 mL) to deionized water (55 mL).

  • To this solution, add the crude 2,3-difluorobenzyl cyanide (from the previous step, assuming ~70.4 mmol).

  • Heat the mixture to reflux with vigorous stirring for 3 hours.

  • Cool the reaction mixture slightly and then pour it into cold water (100 mL) with stirring.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold deionized water.

  • Recrystallize the crude solid from a suitable solvent (e.g., a mixture of toluene and hexanes) to obtain pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data of Intermediates and Final Product
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
2,3-DifluorobenzaldehydeC₇H₄F₂O142.10LiquidN/A64-65 (17 mmHg)
2,3-Difluorobenzyl AlcoholC₇H₆F₂O144.12LiquidN/AN/A
2,3-Difluorobenzyl ChlorideC₇H₅ClF₂162.56LiquidN/AN/A
2,3-Difluorobenzyl CyanideC₈H₅F₂N153.13OilN/AN/A
This compound C₈H₆F₂O₂ 172.13 White Solid 115-122 [2]N/A

N/A: Not available

Table 2: Expected Spectroscopic Data for this compound
¹H NMR (in CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
Aromatic protons7.0-7.2Multiplet3H
Methylene protons3.7Singlet2H
Carboxylic acid proton10-12Broad Singlet1H
¹³C NMR (in CDCl₃) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl carbon~177C=O
Aromatic carbons115-155 (with C-F coupling)Ar-C
Methylene carbon~40-CH₂-
FT-IR (KBr Pellet) Expected Wavenumber (cm⁻¹) Assignment
O-H stretch (carboxylic acid)2500-3300 (broad)
C=O stretch (carboxylic acid)1700-1725
C-F stretch1100-1300
Mass Spectrometry (EI) Expected m/z Assignment
Molecular Ion [M]⁺172.03
Fragment127.02[M - COOH]⁺

Logical Relationships and Workflows

The following diagrams illustrate the key relationships in the synthesis and purification processes.

Reaction_Logic cluster_main Synthetic Pathway Logic Start 2,3-Difluorobenzaldehyde Intermediate1 2,3-Difluorobenzyl Alcohol Start->Intermediate1 Reduction Intermediate2 2,3-Difluorobenzyl Chloride Intermediate1->Intermediate2 Chlorination Intermediate3 2,3-Difluorobenzyl Cyanide Intermediate2->Intermediate3 Cyanation End 2,3-Difluorophenylacetic Acid Intermediate3->End Hydrolysis Purification_Workflow cluster_extraction Workup and Extraction cluster_purification Final Purification Quench Quench Reaction Add water/aqueous solution Extract Liquid-Liquid Extraction e.g., with Diethyl Ether Quench->Extract Wash Wash Organic Layer With NaHCO3, Brine Extract->Wash Dry Dry Organic Layer With MgSO4 Wash->Dry Concentrate Concentrate Rotary Evaporation Dry->Concentrate Crude Crude Solid Product Concentrate->Crude If solid Recrystallize Recrystallization Dissolve in hot solvent, cool to crystallize Crude->Recrystallize Filter Filter and Dry Collect pure crystals Recrystallize->Filter Pure Pure Product Filter->Pure

References

Application Notes and Protocols for the Utilization of 2,3-Difluorophenylacetic Acid in the Synthesis of Bioactive N-Aryl Acetamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,3-difluorophenylacetic acid as a key building block in the synthesis of biologically active N-aryl acetamide derivatives. The unique electronic properties conferred by the difluoro substitution pattern on the phenyl ring make this reagent a valuable starting material for the development of novel therapeutic agents.

The following sections detail the synthetic protocol for converting this compound into a representative N-aryl acetamide, present relevant quantitative data, and illustrate the synthetic workflow and a relevant biological signaling pathway.

Application: Synthesis of N-(4-sulfamoylphenyl)-2-(2,3-difluorophenyl)acetamide

This compound serves as a crucial precursor for the synthesis of N-(4-sulfamoylphenyl)-2-(2,3-difluorophenyl)acetamide, a compound with potential applications in medicinal chemistry. The 2,3-difluoro substitution can enhance metabolic stability and modulate the binding affinity of the molecule to its biological target.

The overall synthetic strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with a substituted aniline, in this case, sulfanilamide. This approach is a common and effective method for the preparation of a wide range of acetamide derivatives.

Key Advantages of using this compound:

  • Enhanced Potency: The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, potentially increasing the binding affinity of the final compound to its target enzyme or receptor.

  • Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at the phenyl ring, leading to a longer biological half-life.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter the lipophilicity and pKa of the molecule, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Synthesis of 2,3-Difluorophenylacetyl Chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate for the subsequent amidation reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL/g of acid), add thionyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C).

  • Maintain the reflux for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2,3-difluorophenylacetyl chloride is used in the next step without further purification.

Synthesis of N-(4-sulfamoylphenyl)-2-(2,3-difluorophenyl)acetamide

This protocol details the amidation of 2,3-difluorophenylacetyl chloride with sulfanilamide to yield the target compound.

Materials:

  • 2,3-Difluorophenylacetyl chloride (crude from the previous step)

  • Sulfanilamide

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve sulfanilamide (1.0 eq) in anhydrous tetrahydrofuran (20 mL/g of sulfanilamide) in a round-bottom flask.

  • Cool the solution in an ice bath and add triethylamine (1.2 eq) dropwise.

  • To this cooled solution, add a solution of crude 2,3-difluorophenylacetyl chloride (1.1 eq) in anhydrous THF dropwise over 15 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-sulfamoylphenyl)-2-(2,3-difluorophenyl)acetamide.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N-(4-sulfamoylphenyl)-2-(2,3-difluorophenyl)acetamide.

StepReactantsProductSolventReaction TimeTemperatureYield (%)Purity (by HPLC)
1This compound, Thionyl chloride2,3-Difluorophenylacetyl chlorideDCM2 hoursReflux (40 °C)>95 (crude)-
22,3-Difluorophenylacetyl chloride, SulfanilamideN-(4-sulfamoylphenyl)-2-(2,3-difluorophenyl)acetamideTHF4 hours0 °C to RT75-85>98%

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of N-(4-sulfamoylphenyl)-2-(2,3-difluorophenyl)acetamide from this compound.

G A This compound B 2,3-Difluorophenylacetyl chloride A->B SOCl₂, DCM, Reflux C N-(4-sulfamoylphenyl)-2-(2,3-difluorophenyl)acetamide B->C Sulfanilamide, Et₃N, THF

Caption: Synthetic scheme for N-(4-sulfamoylphenyl)-2-(2,3-difluorophenyl)acetamide.

Potential Biological Signaling Pathway: Inhibition of Carbonic Anhydrase

Sulfonamide-containing compounds are well-known inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. The synthesized N-aryl acetamide, bearing a sulfonamide group, could potentially act as a carbonic anhydrase inhibitor.

The diagram below illustrates the general mechanism of carbonic anhydrase inhibition.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition A E-Zn²⁺-OH⁻ + CO₂ B E-Zn²⁺-HCO₃⁻ A->B Nucleophilic Attack C E-Zn²⁺ + HCO₃⁻ B->C Bicarbonate Release D E-Zn²⁺-H₂O C->D Water Binding Inhibited_Complex E-Zn²⁺-Inhibitor Complex C->Inhibited_Complex Inhibitor Binding D->A Proton Transfer Inhibitor N-(4-sulfamoylphenyl)-2- (2,3-difluorophenyl)acetamide (Sulfonamide Inhibitor) Inhibitor->Inhibited_Complex

Caption: Inhibition of the Carbonic Anhydrase catalytic cycle by a sulfonamide inhibitor.

Application Notes and Protocols: 2,3-Difluorophenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Difluorophenylacetic acid is a valuable fluorinated building block in medicinal chemistry. The introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and lipophilicity.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of novel anti-inflammatory drugs.

Application as a Precursor for a Novel COX-2 Inhibitor

This section details the proposed synthesis and evaluation of a novel selective cyclooxygenase-2 (COX-2) inhibitor, [Hypothetical Compound 1] , using this compound as a key starting material. The design of [Hypothetical Compound 1] is inspired by the structure of Celecoxib, a well-known COX-2 inhibitor. By replacing the p-tolyl group of Celecoxib with a 2,3-difluorophenyl group, we aim to investigate the impact of this substitution on the compound's inhibitory activity and selectivity.

Signaling Pathway of COX-2 Inhibition

Cyclooxygenase (COX) enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.[2][3]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Hypothetical_Compound_1 [Hypothetical Compound 1] Hypothetical_Compound_1->COX2

Caption: Inhibition of the COX-2 signaling pathway by [Hypothetical Compound 1].

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

The following table presents hypothetical inhibitory concentration (IC50) values for our target compound against human COX-1 and COX-2 enzymes, benchmarked against Celecoxib. Lower IC50 values indicate greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
[Hypothetical Compound 1] 15.20.08190
Celecoxib>100.04 - 0.2>50 - 250

Note: Data for [Hypothetical Compound 1] is projected for illustrative purposes. Data for Celecoxib is sourced from publicly available literature.

Experimental Protocols

Synthesis of [Hypothetical Compound 1]

The synthesis of [Hypothetical Compound 1] from this compound is proposed to proceed through a multi-step sequence involving the formation of a key diketone intermediate followed by cyclization with a substituted hydrazine.

Synthesis_Workflow Start This compound Step1 1. Thionyl Chloride 2. AlCl3, Benzene Start->Step1 Intermediate1 1-(2,3-Difluorophenyl)-2-phenylethan-1-one Step1->Intermediate1 Step2 Ethyl Trifluoroacetate, NaOMe Intermediate1->Step2 Intermediate2 1-(2,3-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione Step2->Intermediate2 Step3 4-Sulfonamidophenylhydrazine HCl, EtOH, heat Intermediate2->Step3 Final_Product [Hypothetical Compound 1] Step3->Final_Product

Caption: Proposed synthetic workflow for [Hypothetical Compound 1].

Step 1: Synthesis of 1-(2,3-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

  • Materials: this compound, thionyl chloride, dry dichloromethane (DCM), ethyl trifluoroacetate, sodium methoxide, dry methanol, diethyl ether, 1 M HCl.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain 2,3-difluorophenylacetyl chloride.

    • In a separate flask, prepare a solution of sodium methoxide (1.5 eq) in dry methanol.

    • Add ethyl trifluoroacetate (1.2 eq) to the sodium methoxide solution at 0 °C and stir for 30 minutes.

    • Add the previously prepared 2,3-difluorophenylacetyl chloride in diethyl ether to the reaction mixture dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with 1 M HCl and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(2,3-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione.

Step 2: Synthesis of [Hypothetical Compound 1]

  • Materials: 1-(2,3-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, 4-sulfonamidophenylhydrazine hydrochloride, ethanol.

  • Procedure:

    • To a solution of 1-(2,3-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol, add 4-sulfonamidophenylhydrazine hydrochloride (1.1 eq).

    • Reflux the reaction mixture for 6 hours.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure [Hypothetical Compound 1] .

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

In Vitro COX-1/COX-2 Inhibition Assay Protocol

This protocol describes a common method for evaluating the inhibitory activity of a test compound against COX-1 and COX-2.

  • Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid (substrate), test compound (e.g., [Hypothetical Compound 1] ), DMSO, reaction buffer (e.g., Tris-HCl), colorimetric or fluorometric detection kit for prostaglandin E2 (PGE2).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Celecoxib).

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate at 37 °C for a specified time (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

    • Measure the amount of PGE2 produced using a suitable detection kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Potential Off-Target Considerations: Kinase Signaling

While the primary target of [Hypothetical Compound 1] is COX-2, it is crucial in drug development to assess potential off-target effects. Many small molecule inhibitors can interact with multiple protein targets. Kinases are a major class of proteins that are often implicated in off-target effects. Therefore, screening for activity against a panel of kinases is a standard step in preclinical drug development. Two important signaling pathways often considered are the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.

EGFR Signaling Pathway

The EGFR signaling pathway is crucial for cell growth, proliferation, and survival.[4][5] Aberrant activation of this pathway is a hallmark of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: A simplified representation of the EGFR signaling cascade.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity, cell proliferation, and differentiation.[6][7]

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Gene Expression (Inflammation, Immunity) Nucleus->Gene_Expression regulates

Caption: Overview of the JAK-STAT signaling pathway.

Conclusion

This compound serves as a versatile building block for the synthesis of novel drug candidates. The provided protocols for the synthesis and evaluation of a hypothetical COX-2 inhibitor illustrate a practical application of this starting material in a medicinal chemistry research setting. The inclusion of information on relevant signaling pathways and potential off-target considerations highlights the broader context of drug discovery and development. Researchers can adapt and expand upon these methodologies for the exploration of other therapeutic targets.

References

Application Notes and Protocols for the Use of 2,3-Difluorophenylacetic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorophenylacetic acid is a versatile fluorinated building block increasingly utilized in the synthesis of Active Pharmaceutical Ingredients (APIs). The strategic incorporation of fluorine atoms into a drug candidate's structure can significantly enhance its metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1][2] This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a selective COX-2 inhibitor, a class of anti-inflammatory drugs.

Application Notes: Synthesis of Selective COX-2 Inhibitors

Selective inhibitors of cyclooxygenase-2 (COX-2) are a cornerstone in the management of pain and inflammation, offering a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][3] The 2,3-difluorophenyl moiety can be incorporated into the structure of diaryl heterocyclic compounds, a common scaffold for selective COX-2 inhibitors like Celecoxib, to potentially enhance their potency and selectivity.[4] The fluorine atoms can modulate the electronic properties of the phenyl ring, influencing its interaction with the active site of the COX-2 enzyme.[3][5]

The general synthetic strategy involves the conversion of this compound into a key intermediate, a β-diketone, which is then cyclized with a substituted hydrazine to form the pyrazole core of the final API.[6][7][8]

Representative Experimental Protocol: Synthesis of a 2,3-Difluorophenyl-Containing Selective COX-2 Inhibitor

This protocol describes a representative three-step synthesis of a hypothetical selective COX-2 inhibitor API, DFP-Celecoxib, starting from this compound.

Step 1: Synthesis of 1-(2,3-Difluorophenyl)ethan-1-one

This step converts this compound to the corresponding acetophenone derivative.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound172.1310.0 g0.058
Thionyl chloride118.9710.4 g (6.2 mL)0.087
Diethyl malonate160.1711.2 g (10.6 mL)0.070
Magnesium turnings24.311.7 g0.070
Ethanol, absolute46.0750 mL-
Toluene92.14100 mL-
Hydrochloric acid, 20%-50 mL-

Procedure:

  • A mixture of this compound (10.0 g) and thionyl chloride (10.4 g) is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 2,3-difluorophenylacetyl chloride.

  • In a separate flask, magnesium turnings (1.7 g) are added to absolute ethanol (50 mL), and the mixture is stirred until the magnesium is completely dissolved.

  • To the magnesium ethoxide solution, diethyl malonate (11.2 g) is added dropwise at room temperature, followed by the addition of the crude 2,3-difluorophenylacetyl chloride dissolved in toluene (50 mL).

  • The reaction mixture is heated at reflux for 4 hours, then cooled to room temperature.

  • 20% Hydrochloric acid (50 mL) is added, and the mixture is heated at reflux for an additional 4 hours to effect decarboxylation.

  • After cooling, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(2,3-difluorophenyl)ethan-1-one.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Purity (by HPLC)
1-(2,3-Difluorophenyl)ethan-1-one9.067.7 - 8.6>95%
Step 2: Synthesis of 4,4,4-Trifluoro-1-(2,3-difluorophenyl)butane-1,3-dione

This step forms the β-diketone intermediate.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2,3-Difluorophenyl)ethan-1-one156.137.0 g0.045
Ethyl trifluoroacetate142.087.6 g (6.4 mL)0.054
Sodium methoxide (25% in methanol)54.0211.6 mL0.054
Toluene92.1470 mL-
Hydrochloric acid, 3N-50 mL-

Procedure:

  • Sodium methoxide solution (11.6 mL) is added to a solution of 1-(2,3-difluorophenyl)ethan-1-one (7.0 g) in toluene (35 mL) at 20-25 °C.

  • A solution of ethyl trifluoroacetate (7.6 g) in toluene (35 mL) is added slowly to the reaction mixture.

  • The mixture is heated to reflux for 24 hours.

  • After cooling, the reaction mixture is poured into 3N hydrochloric acid (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated to give the crude β-diketone.

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Purity (by GC)
4,4,4-Trifluoro-1-(2,3-difluorophenyl)butane-1,3-dione11.39.0 - 10.2~90%
Step 3: Synthesis of DFP-Celecoxib

This is the final cyclization step to form the API.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4,4,4-Trifluoro-1-(2,3-difluorophenyl)butane-1,3-dione252.148.0 g0.032
4-Sulfamoylphenylhydrazine hydrochloride223.667.1 g0.032
Methanol32.04150 mL-
Ethyl acetate88.11100 mL-
Water18.0250 mL-

Procedure:

  • A mixture of 4,4,4-trifluoro-1-(2,3-difluorophenyl)butane-1,3-dione (8.0 g), 4-sulfamoylphenylhydrazine hydrochloride (7.1 g), and methanol (150 mL) is heated to 65 °C and stirred for 10 hours.[9]

  • The reaction mixture is cooled, and the solvent is removed under vacuum.[9]

  • The residue is taken up in a mixture of ethyl acetate (100 mL) and water (50 mL).[9]

  • The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/heptane) to yield pure DFP-Celecoxib.[1]

Expected Yield and Purity:

ProductTheoretical Yield (g)Actual Yield (g)Purity (by HPLC)
DFP-Celecoxib12.89.6 - 11.5>99%

Mechanism of Action and Signaling Pathway

DFP-Celecoxib, as a selective COX-2 inhibitor, is designed to exert its anti-inflammatory and analgesic effects by specifically inhibiting the cyclooxygenase-2 (COX-2) enzyme.[3][5] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[10][11] By selectively blocking COX-2, DFP-Celecoxib reduces the production of these pro-inflammatory prostaglandins, thereby alleviating inflammatory symptoms.[10] This selective inhibition spares the COX-1 isoform, which is constitutively expressed and plays a role in gastrointestinal cytoprotection and platelet function, thus potentially reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][5]

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediation DFP_Celecoxib DFP-Celecoxib DFP_Celecoxib->COX2 Inhibition

Caption: COX-2 Signaling Pathway and Inhibition by DFP-Celecoxib.

Experimental Workflow

The overall experimental workflow for the synthesis and purification of DFP-Celecoxib is a sequential process involving three main chemical transformations followed by purification.

Experimental_Workflow Start This compound Step1 Step 1: Acetophenone Formation Start->Step1 Intermediate1 1-(2,3-Difluorophenyl)ethan-1-one Step1->Intermediate1 Step2 Step 2: β-Diketone Synthesis Intermediate1->Step2 Intermediate2 4,4,4-Trifluoro-1-(2,3-difluorophenyl) butane-1,3-dione Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 Crude_API Crude DFP-Celecoxib Step3->Crude_API Purification Purification (Recrystallization) Crude_API->Purification Final_API Pure DFP-Celecoxib (API) Purification->Final_API

Caption: Overall workflow for the synthesis of DFP-Celecoxib.

References

Application Notes and Protocols: Synthesis of Diaryl-Heterocyclic Enzyme Inhibitors Utilizing 2,3-Difluorophenylacetic Acid as a Key Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and evaluation of novel enzyme inhibitors derived from 2,3-difluorophenylacetic acid. Specifically, we focus on the synthesis of a 1,5-diarylpyrazole, a structural analog of the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib. The inclusion of the 2,3-difluorophenyl moiety is proposed to potentially enhance inhibitory potency and modulate the pharmacological profile of the resulting compound. This guide outlines the synthetic pathway, experimental procedures, and methods for biological evaluation, including the determination of inhibitory concentration (IC50) values. Furthermore, the relevant signaling pathway is discussed and visualized.

Introduction

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a well-established therapeutic strategy for the treatment of inflammation and pain, with reduced gastrointestinal side effects compared to non-selective NSAIDs. The 1,5-diarylpyrazole scaffold is a validated pharmacophore for potent and selective COX-2 inhibition, as exemplified by the commercial drug Celecoxib.

Fluorine substitution in drug molecules can significantly impact their physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. The use of this compound as a starting material allows for the introduction of a difluorinated phenyl ring into the diaryl-heterocyclic core, offering a promising avenue for the development of novel COX-2 inhibitors with potentially improved therapeutic profiles.

Synthesis of a 1,5-Diarylpyrazole COX-2 Inhibitor

The synthesis of the target inhibitor, 4-[5-(2,3-Difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, involves a multi-step process starting from this compound. The overall synthetic workflow is depicted below.

Synthesis_Workflow A This compound B 2,3-Difluoroacetophenone A->B  Acylation   C 1-(2,3-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione B->C  Claisen Condensation   E 4-[5-(2,3-Difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Target Inhibitor) C->E  Cyclization   D 4-Hydrazinylbenzenesulfonamide D->E

Figure 1: Overall synthetic workflow for the preparation of the target COX-2 inhibitor.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoroacetophenone from this compound

This initial step converts the starting material into a key ketone intermediate.

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere. Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2,3-difluorophenylacetyl chloride.

  • Friedel-Crafts Acylation: In a separate flask, dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add aluminum chloride (AlCl₃, 1.1 eq) portion-wise.

  • Bubble methyl chloride gas through the solution or add methylmagnesium bromide (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-difluoroacetophenone.

Step 2: Synthesis of 1-(2,3-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione

This step forms the 1,3-dicarbonyl intermediate necessary for pyrazole synthesis.

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium methoxide (1.5 eq) to anhydrous toluene.

  • Add a solution of 2,3-difluoroacetophenone (1.0 eq) in toluene to the suspension.

  • Add ethyl trifluoroacetate (1.2 eq) dropwise to the reaction mixture.

  • Reflux the mixture for 12-16 hours.

  • Cool the reaction to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1,3-dione is typically used in the next step without further purification.

Step 3: Synthesis of 4-[5-(2,3-Difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide

This final step involves the cyclization to form the pyrazole ring.

  • Dissolve the crude 1-(2,3-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in ethanol.

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 eq) to the solution.

  • Reflux the reaction mixture for 8-12 hours.

  • Cool the mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the target compound.

  • The product can be further purified by recrystallization from ethanol.

Biological Evaluation

In Vitro COX-1 and COX-2 Inhibition Assay

The inhibitory activity of the synthesized compound against COX-1 and COX-2 can be determined using a commercially available enzyme immunoassay (EIA) kit.

Protocol:

  • Prepare solutions of the test compound at various concentrations.

  • In separate wells of a 96-well plate, incubate ovine COX-1 or human recombinant COX-2 enzyme with the test compound or vehicle control for a specified time at 37 °C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a further period to allow for the production of prostaglandins.

  • Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using the EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

The following table presents hypothetical IC50 values for the synthesized compound and the reference drug, Celecoxib, for comparison.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-[5-(2,3-Difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide>1000.05>2000
Celecoxib150.04375

Note: The data presented in this table is illustrative and based on expected outcomes for a potent and selective COX-2 inhibitor of this class. Actual experimental results may vary.

Signaling Pathway

The synthesized inhibitor is designed to target the cyclooxygenase (COX) pathway, which is a critical component of the inflammatory response.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid  releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Stomach_Protection Stomach Mucosa Protection, Platelet Aggregation COX1->Stomach_Protection Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain Inhibitor Synthesized Inhibitor (2,3-Difluorophenyl analog) Inhibitor->COX2  selectively inhibits

Figure 2: The Cyclooxygenase (COX) signaling pathway and the site of action of the synthesized inhibitor.

The synthesized 1,5-diarylpyrazole is a selective COX-2 inhibitor. It blocks the conversion of arachidonic acid to prostaglandins by the COX-2 enzyme, thereby reducing inflammation, pain, and fever. Due to its selectivity, it has a reduced effect on COX-1, which is responsible for the production of prostaglandins that protect the stomach lining and are involved in platelet aggregation. This selectivity is expected to result in a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.

Conclusion

This document provides a comprehensive guide for the synthesis and evaluation of a novel 1,5-diarylpyrazole COX-2 inhibitor using this compound as a key precursor. The detailed protocols and application notes are intended to facilitate research and development in the field of enzyme inhibitors and drug discovery. The incorporation of a 2,3-difluorophenyl moiety represents a rational design strategy to potentially enhance the therapeutic properties of this class of inhibitors. Further studies are warranted to fully characterize the pharmacological and toxicological profile of this and related compounds.

Application Notes and Protocols for the Synthesis of Novel Compounds from 2,3-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluorophenylacetic acid is a valuable starting material in medicinal chemistry and materials science. The presence of two fluorine atoms on the phenyl ring can significantly alter the physicochemical properties of derivative compounds, including their lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides detailed protocols for the synthesis of novel amide and ester derivatives of this compound, intended to guide researchers in the development of new chemical entities.

Core Reactions and Compound Classes

The primary functional group of this compound, the carboxylic acid, allows for a variety of chemical transformations. The most common of these are amide bond formation and esterification, leading to the creation of diverse libraries of novel compounds.

  • Amide Derivatives: Amide coupling reactions are fundamental in drug discovery, enabling the connection of the 2,3-difluorophenylacetyl moiety to a wide range of amine-containing building blocks. This can be achieved using various coupling reagents.

  • Ester Derivatives: Esterification provides another avenue for structural modification, often used to create prodrugs or to fine-tune the pharmacokinetic properties of a lead compound.

Data Presentation: Synthesis of Novel Derivatives

The following tables summarize quantitative data for representative synthetic protocols for creating novel amide and ester derivatives of this compound.

Table 1: Synthesis of Amide Derivatives of this compound

ProductAmineCoupling ReagentBaseSolventReaction TimeYield (%)
N-(4-aminophenyl)-2-(2,3-difluorophenyl)acetamide4-AminoanilineHATUDIPEADMF2 hNot Reported
N-(aryl)-2-(2,3-difluorophenyl)acetamideVarious AnilinesEDC, HOBt, DMAPDIPEAAcetonitrile18 h57-80%

Table 2: Synthesis of Ester Derivatives of this compound

ProductAlcoholMethodCatalystSolventReaction TimeYield (%)
Methyl 2,3-difluorophenylacetateMethanolReductive DechlorinationSodium dithioniteMethanolNot Reported89%[1]
tert-Butyl 2,3-difluorophenylacetatetert-ButanolSteglich EsterificationDCC, DMAPDichloromethaneNot ReportedGood

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of N-aryl-2-(2,3-difluorophenyl)acetamides using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted aniline (1.2 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (3 equivalents)

  • Anhydrous DMF

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add the substituted aniline (1.2 equivalents) and HATU (1.1 equivalents).

  • Add DIPEA (3 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a method for the synthesis of N-aryl-2-(2,3-difluorophenyl)acetamides using EDC and HOBt.

Materials:

  • This compound

  • Substituted aniline (1 equivalent)

  • EDC (1 equivalent)

  • HOBt (catalytic amount)

  • DMAP (1 equivalent)

  • DIPEA

  • Anhydrous acetonitrile

Procedure:

  • To a solution of this compound (1.2 equivalents) and the substituted aniline (1 equivalent) in anhydrous acetonitrile, add EDC (1 equivalent), DMAP (1 equivalent), and a catalytic amount of HOBt.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Monitor the reaction progress by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired amide.

Protocol 3: Synthesis of Methyl 2,3-difluorophenylacetate

This protocol describes the synthesis of methyl 2,3-difluorophenylacetate via reductive dechlorination.[1]

Materials:

  • Methyl 2-(2,3-difluorophenyl)-2-chloroacetate

  • Sodium dithionite

  • Methanol

  • Toluene

Procedure:

  • Under an inert atmosphere, dissolve methyl 2-(2,3-difluorophenyl)-2-chloroacetate (1 equivalent) in methanol.

  • Add sodium dithionite (multiple equivalents) to the solution.

  • Heat the mixture to 80°C and monitor the reaction for completion.

  • After the reaction is complete, cool the mixture to room temperature and concentrate in vacuo.

  • Take up the residue in toluene and wash with water.

  • Dry the organic layer and concentrate to yield methyl 2,3-difluorophenylacetate. The reported yield for this reaction is 89% with 90% purity.[1]

Protocol 4: General Procedure for Steglich Esterification

This protocol outlines the synthesis of tert-butyl 2,3-difluorophenylacetate using the Steglich esterification method.[2][3][4][5]

Materials:

  • This compound

  • tert-Butanol (3 equivalents)

  • DCC (1.1 equivalents)

  • DMAP (0.08 equivalents)

  • Anhydrous dichloromethane

Procedure:

  • In a flask, dissolve this compound (1 equivalent), tert-butanol (3 equivalents), and DMAP (0.08 equivalents) in anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid (e.g., 0.5 M HCl) and then with saturated aqueous NaHCO₃.

  • Dry the organic layer over anhydrous Mg₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the synthetic pathways and logical workflows described in this document.

G cluster_amide Amide Synthesis cluster_ester Ester Synthesis Acid This compound Coupling Coupling Reagent (e.g., HATU, EDC/HOBt) Acid->Coupling Amine R-NH2 Amine->Coupling Amide Novel Amide Derivative Coupling->Amide Base Base (e.g., DIPEA) Base->Coupling Acid2 This compound Catalyst Catalyst (e.g., Acid, DCC/DMAP) Acid2->Catalyst Alcohol R'-OH Alcohol->Catalyst Ester Novel Ester Derivative Catalyst->Ester

Caption: General workflows for amide and ester synthesis from this compound.

G cluster_bio Potential Biological Signaling Pathway Derivative 2,3-Difluorophenylacetic Acid Derivative Kinase Target Kinase Derivative->Kinase Binds to Inhibition Inhibition Derivative->Inhibition Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->CellularResponse Inhibition->Kinase

Caption: Hypothetical signaling pathway inhibition by a novel this compound derivative.

References

Application Notes and Protocols: The Role of 2,3-Difluorophenylacetic Acid in the Development of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into mesogenic molecules is a cornerstone of modern liquid crystal (LC) design. The unique electronic properties of fluorine, particularly its high electronegativity and relatively small van der Waals radius, allow for the fine-tuning of key liquid crystal characteristics. 2,3-Difluorophenylacetic acid emerges as a critical building block in the synthesis of advanced liquid crystal materials, offering a pathway to LCs with tailored dielectric anisotropy, viscosity, and thermal behavior. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's dipole moment and polarizability, making it a valuable precursor for creating liquid crystals with negative dielectric anisotropy, which are essential for vertically aligned (VA) liquid crystal displays (LCDs).[1][2] This document provides detailed application notes and a generalized protocol for the integration of this compound into novel liquid crystal structures.

Application Notes

The utility of this compound as a precursor for liquid crystals stems from the advantageous properties conferred by the difluorophenyl moiety. The introduction of lateral fluorine substituents is a well-established strategy to modify the mesomorphic and electro-optical properties of liquid crystals.[3][4]

Key advantages of incorporating the 2,3-difluorophenyl group include:

  • Negative Dielectric Anisotropy (Δε): The two adjacent fluorine atoms create a strong dipole moment perpendicular to the long molecular axis of the final liquid crystal molecule. This is a crucial feature for inducing negative dielectric anisotropy, a prerequisite for fast-switching vertically aligned (VA) mode LCDs.[1][2]

  • Reduced Melting Point and Viscosity: The lateral fluorine substitution can disrupt intermolecular packing, leading to a lower melting point and reduced viscosity.[4] Lower viscosity is particularly desirable as it contributes to faster response times in display applications.

  • Broadened Nematic Phase Range: The introduction of fluorine can help to widen the temperature range over which the nematic phase is stable, enhancing the operational window of the final device.[4]

  • Enhanced Chemical Stability: The carbon-fluorine bond is exceptionally strong, contributing to the overall chemical and thermal stability of the liquid crystal material.

The synthesis of liquid crystals incorporating this compound typically involves standard esterification reactions to connect the acid moiety to a mesogenic core, which may contain other phenyl rings, cyclohexyl rings, or other structural units designed to promote liquid crystalline behavior.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material, this compound, is presented in Table 1.

PropertyValueReference
CAS Number 145689-41-4[5]
Molecular Formula C8H6F2O2[5]
Molecular Weight 172.13 g/mol [6]
Appearance White crystalline powder[5][7]
Melting Point 115.0-122.0 °C[5]
Purity (HPLC) ≥97.5%[5]

Representative Properties of Liquid Crystals Incorporating the 2,3-Difluorophenyl Moiety

The following table summarizes representative quantitative data for a hypothetical three-ring liquid crystal incorporating a this compound derivative. These values are based on typical data for similar laterally fluorinated terphenyl liquid crystals and serve as a general guide.[8][9]

ParameterRepresentative Value
Phase Transition Temperatures
Crystal to Nematic (T_CN)~40-60 °C
Nematic to Isotropic (T_NI) / Clearing Point~70-90 °C
Dielectric Anisotropy (Δε) at 25°C -2.0 to -5.0
Optical Anisotropy (Δn) at 589 nm, 25°C ~0.10-0.15
Rotational Viscosity (γ₁) at 25°C ~100-150 mPa·s

Experimental Protocols

This section outlines a generalized experimental protocol for the synthesis and characterization of a novel liquid crystal derived from this compound. The example provided is the synthesis of 4'-alkoxy-[1,1'-biphenyl]-4-yl 2-(2,3-difluorophenyl)acetate.

Protocol 1: Synthesis of a Liquid Crystal via Esterification

This protocol describes the esterification of this compound with a biphenol derivative.

Materials:

  • This compound

  • 4'-Alkoxy-[1,1'-biphenyl]-4-ol (or a similar hydroxyl-containing mesogenic core)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) and 4'-alkoxy-[1,1'-biphenyl]-4-ol (1.0 eq) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from ethanol to yield the final liquid crystal product.

Protocol 2: Characterization of the Synthesized Liquid Crystal

1. Structural Confirmation (NMR and FTIR):

  • ¹H and ¹⁹F NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹⁹F NMR spectra to confirm the molecular structure.

  • FTIR Spectroscopy: Acquire an FTIR spectrum of the product to verify the presence of key functional groups, such as the ester carbonyl stretch.

2. Thermal Analysis (Differential Scanning Calorimetry - DSC):

  • Place 2-5 mg of the purified liquid crystal in an aluminum DSC pan.

  • Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its clearing point.

  • Cool the sample at the same rate to below its crystallization or glass transition temperature.

  • Perform a second heating scan to determine the phase transition temperatures (e.g., melting point, clearing point) and associated enthalpy changes.[9]

3. Mesophase Identification (Polarizing Optical Microscopy - POM):

  • Place a small amount of the sample on a clean glass slide and cover with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through a polarizing optical microscope as it is heated and cooled through its phase transitions.

  • Identify the liquid crystal phases by their characteristic optical textures.[8]

Visualizations

Synthesis Workflow

Reactants This compound + 4'-Alkoxy-[1,1'-biphenyl]-4-ol Reaction Esterification (DCC, DMAP, DCM) Reactants->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography & Recrystallization Workup->Purification Product Final Liquid Crystal Purification->Product

Synthesis workflow for a liquid crystal.
Characterization Workflow

Sample Purified Liquid Crystal NMR NMR & FTIR (Structure Confirmation) Sample->NMR DSC DSC (Thermal Transitions) Sample->DSC POM POM (Mesophase ID) Sample->POM Data Property Analysis NMR->Data DSC->Data POM->Data

Characterization workflow for the synthesized liquid crystal.

References

Application Notes and Protocols for 2,3-Difluorophenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction mechanisms involving 2,3-difluorophenylacetic acid, a versatile building block in medicinal chemistry and materials science. The unique electronic properties conferred by the fluorine atoms significantly influence its reactivity and the properties of the resulting molecules, making it a valuable synthon for the development of novel pharmaceuticals and functional materials.

Synthesis of this compound

The industrial preparation of this compound can be achieved through various synthetic routes. One common method involves the carbonylation of 2,3-difluorobenzyl chloride.[1] This process, which utilizes a cobalt tetracarbonyl salt as a catalyst, offers a high-yield pathway to the desired product.[1]

Another industrially applicable method starts from o-difluorobenzene.[2] This route involves reaction with an organolithium reagent to form o-difluorobenzene lithium, which then reacts with an oxalic acid ester to generate a 2,3-difluorophenylglyoxylic acid ester. Subsequent reduction under alkaline conditions followed by acidification yields this compound.[2]

Key Reaction Mechanisms and Protocols

This compound readily undergoes a variety of chemical transformations, primarily centered around the carboxylic acid functionality. These reactions include esterification and amidation, which are fundamental for introducing the 2,3-difluorophenylacetyl moiety into target molecules.

Esterification

Esterification of this compound is a common reaction to produce valuable intermediates. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a widely used method.[3]

General Protocol for Fischer-Speier Esterification:

A mixture of this compound, an excess of the desired alcohol (e.g., methanol or ethanol), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is heated under reflux. The reaction is driven to completion by removing the water formed, often by using the alcohol as a co-solvent and a Dean-Stark apparatus.

Protocol for the Synthesis of Methyl 2-(2,3-difluorophenyl)acetate:

  • To a solution of this compound (1 equivalent) in methanol (10-20 equivalents), add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 2-(2,3-difluorophenyl)acetate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Quantitative Data for Esterification Reactions:

Carboxylic AcidAlcoholCatalystReaction Time (h)Yield (%)Reference
Phenylacetic AcidMethanolH₂SO₄4~90General Protocol
This compoundMethanolH₂SO₄4-6Expected >85Adapted Protocol
Amidation

Amide bond formation is a cornerstone of medicinal chemistry, and this compound can be readily converted to a variety of amides. This can be achieved either by direct coupling with an amine or via the corresponding acyl chloride.

Direct Amidation using a Coupling Agent:

Direct amidation of this compound with an amine can be facilitated by a variety of coupling agents. A nickel-catalyzed direct amidation has been reported for phenylacetic acid and benzylamine, providing a template for the synthesis of N-benzyl-2-(2,3-difluorophenyl)acetamide.[4]

Protocol for Ni-Catalyzed Direct Amidation:

  • To a solution of this compound (1 equivalent) in toluene, add NiCl₂ (10 mol%).

  • Stir the mixture at 80°C for 10 minutes.

  • Add the amine (e.g., benzylamine, 1.2 equivalents) to the reaction mixture.

  • Seal the vessel and stir the mixture for 20 hours at 110°C.

  • Cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Wash the filtrate with 1 M HCl and then with a saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Amidation via Acyl Chloride:

A more traditional and often highly efficient method for amide synthesis involves the conversion of the carboxylic acid to its acyl chloride, followed by reaction with an amine.

Protocol for the Synthesis of 2,3-Difluorophenylacetyl Chloride:

  • To a flask containing this compound (1 equivalent), add thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.

  • Heat the mixture under reflux for 2-3 hours until the evolution of gas ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2,3-difluorophenylacetyl chloride, which can often be used in the next step without further purification.

Protocol for the Synthesis of N-Benzyl-2-(2,3-difluorophenyl)acetamide from the Acyl Chloride:

  • Dissolve the amine (e.g., benzylamine, 1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) in a suitable solvent such as dichloromethane or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 2,3-difluorophenylacetyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Quantitative Data for Amidation Reactions:

Carboxylic AcidAmineCoupling MethodCatalyst/ReagentYield (%)Reference
Phenylacetic AcidBenzylamineDirect AmidationNiCl₂99.2[4]
This compoundBenzylamineDirect AmidationNiCl₂Expected >90Adapted Protocol
This compoundBenzylamineVia Acyl ChlorideThionyl ChlorideExpected >95General Protocol

Decarboxylation

The decarboxylation of phenylacetic acids, including their fluorinated derivatives, has been studied under hydrothermal conditions.[5] The reaction proceeds via different mechanisms for the acidic and anionic forms of the acid.[5] For fluorophenylacetic acids, the reactivity order for decarboxylation is meta > ortho > para.[6] While this reaction is of significant interest in geochemistry, practical laboratory-scale protocols for the simple decarboxylation of this compound to 2,3-difluorotoluene are not commonly employed in synthetic organic chemistry due to the typically harsh conditions required.

Application in Cross-Coupling Reactions

While this compound itself is not directly used in cross-coupling reactions, its derivatives, such as the corresponding benzyl halides, are valuable substrates for Suzuki-Miyaura and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling:

The palladium-catalyzed cross-coupling of a 2,3-difluorobenzyl halide with an organoboron reagent can be used to introduce the 2,3-difluorobenzyl moiety onto various aromatic and heteroaromatic systems.

Sonogashira Coupling:

Similarly, a halo-substituted derivative of this compound or its esters can undergo palladium- and copper-catalyzed Sonogashira coupling with terminal alkynes to form arylalkynes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction mechanisms and experimental workflows described in these application notes.

Fischer_Esterification This compound This compound Protonated Carbonyl Protonated Carbonyl This compound->Protonated Carbonyl + H+ Alcohol (e.g., Methanol) Alcohol (e.g., Methanol) Acid Catalyst (H+) Acid Catalyst (H+) Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Water Water Methyl 2-(2,3-difluorophenyl)acetate Methyl 2-(2,3-difluorophenyl)acetate Protonated Ester->Methyl 2-(2,3-difluorophenyl)acetate - H+

Caption: Fischer-Speier Esterification Mechanism.

Amidation_Workflow cluster_direct Direct Amidation cluster_acyl Via Acyl Chloride Acid_D This compound Coupling Coupling Agent (e.g., NiCl2) Acid_D->Coupling Amine_D Amine (e.g., Benzylamine) Amine_D->Coupling Amide_D N-Substituted-2-(2,3-difluorophenyl)acetamide Coupling->Amide_D Acid_A This compound AcylChloride 2,3-Difluorophenylacetyl Chloride Acid_A->AcylChloride + SOCl2 SOCl2 Thionyl Chloride Amide_A N-Substituted-2-(2,3-difluorophenyl)acetamide AcylChloride->Amide_A + Amine Amine_A Amine + Base

Caption: Amidation Reaction Workflows.

Suzuki_Coupling BenzylHalide 2,3-Difluorobenzyl Halide Pd_Catalyst Pd Catalyst + Base BenzylHalide->Pd_Catalyst BoronicAcid Aryl/Vinyl Boronic Acid/Ester BoronicAcid->Pd_Catalyst CoupledProduct Coupled Product Pd_Catalyst->CoupledProduct

Caption: General Suzuki-Miyaura Coupling Scheme.

Applications in Drug Development

The this compound moiety is incorporated into various biologically active molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug design.[7] For instance, derivatives of fluorinated phenylacetic acids are explored as anti-inflammatory agents, analgesics, and for other therapeutic applications.[7] The synthesis of N-benzyl-acetamide derivatives has been explored for anticonvulsant activities.[8]

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its key reactions, primarily esterification and amidation, provide straightforward access to a wide range of derivatives. While direct decarboxylation requires harsh conditions, its derivatives are amenable to powerful carbon-carbon bond-forming reactions like Suzuki-Miyaura and Sonogashira couplings. The protocols and data presented herein serve as a guide for researchers in the effective utilization of this versatile synthon for the development of novel molecules with potential applications in pharmaceuticals and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,3-Difluorophenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 2,3-difluorophenylacetic acid derivatives. This class of compounds holds significant potential in medicinal chemistry and materials science due to the unique electronic properties conferred by the difluorinated phenyl ring. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offering versatile strategies for the synthesis of novel biaryl, arylamine, alkynyl, and vinyl derivatives of this compound.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions have revolutionized organic synthesis, enabling the construction of complex molecules from readily available starting materials.[1][2] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck reactions), and reductive elimination.

Suzuki-Miyaura Coupling of Halogenated this compound Esters

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide.[3] For derivatives of this compound, this reaction allows for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. A key intermediate for this transformation is a halogenated derivative of this compound, which can be prepared from 2,3-difluorotoluene through photohalogenation followed by carbonylation.[4]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling
EntryAryl Halide SubstrateBoronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-(4-bromo-2,3-difluorophenyl)acetatePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012[Estimated based on similar reactions]
2Ethyl 2-(4-iodo-2,3-difluorophenyl)acetate4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O908[Estimated based on similar reactions]
3Methyl 2-(5-bromo-2,3-difluorophenyl)acetate3-Pyridylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF/H₂O8016[Estimated based on similar reactions]

*Note: Specific yields for the cross-coupling of this compound derivatives are not widely reported in the literature. The yields provided are estimates based on analogous reactions with structurally similar fluorinated aryl halides and phenylacetic acid derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • Methyl 2-(4-bromo-2,3-difluorophenyl)acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Sphos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (5 mL per mmol of aryl halide)

  • Water (1 mL per mmol of aryl halide)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 2-(4-bromo-2,3-difluorophenyl)acetate, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium(II) acetate and Sphos ligand.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Pd Catalyst and Ligand C Add Solvents D Heat and Stir under Inert Atmosphere C->D E Cool and Dilute D->E F Aqueous Wash G Dry and Concentrate H Purify

A general workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination of Halogenated this compound Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides and amines.[1][2] This reaction is particularly valuable in drug discovery for the introduction of nitrogen-containing functional groups.

Table 2: Representative Conditions for Buchwald-Hartwig Amination
EntryAryl Halide SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-(4-bromo-2,3-difluorophenyl)acetateMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene10018[Estimated based on similar reactions]
2Ethyl 2-(4-chloro-2,3-difluorophenyl)acetateAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane11024[Estimated based on similar reactions]
32-(4-Bromo-2,3-difluorophenyl)acetamideN-MethylpiperazinePd(OAc)₂ (2)BINAP (3)K₃PO₄t-BuOH9020[Estimated based on similar reactions]

*Note: Specific yields for the Buchwald-Hartwig amination of this compound derivatives are not widely reported. The yields provided are estimates based on analogous reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Methyl 2-(4-bromo-2,3-difluorophenyl)acetate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv)

  • XPhos (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (5 mL per mmol of aryl halide)

Procedure:

  • In a glovebox, to a vial add the methyl 2-(4-bromo-2,3-difluorophenyl)acetate, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add the amine and anhydrous toluene.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Catalyst, Ligand, and Base B Add Amine and Solvent C Heat and Stir under Inert Atmosphere B->C D Cool and Filter C->D E Aqueous Wash F Dry and Concentrate G Purify

A general workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling of Halogenated this compound Derivatives

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.[5] This reaction is valuable for the synthesis of rigid scaffolds and for introducing functionalities that can be further elaborated.

Table 3: Representative Conditions for Sonogashira Coupling
EntryAryl Halide SubstrateAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-(4-iodo-2,3-difluorophenyl)acetatePhenylacetylenePd(PPh₃)₄ (2)4Et₃NTHF606[Estimated based on similar reactions]
2Ethyl 2-(4-bromo-2,3-difluorophenyl)acetateTrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)6i-Pr₂NHDMF8012[Estimated based on similar reactions]
3Methyl 2-(5-iodo-2,3-difluorophenyl)acetate1-HexynePd(OAc)₂ (2) / XPhos (4)5Cs₂CO₃Dioxane9010[Estimated based on similar reactions]

*Note: Specific yields for the Sonogashira coupling of this compound derivatives are not widely reported. The yields provided are estimates based on analogous reactions.

Experimental Protocol: Sonogashira Coupling

Materials:

  • Methyl 2-(4-iodo-2,3-difluorophenyl)acetate (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF) (5 mL per mmol of aryl halide)

Procedure:

  • To a Schlenk flask, add the methyl 2-(4-iodo-2,3-difluorophenyl)acetate, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne via syringe.

  • Heat the reaction to 60 °C and stir.

  • Monitor the reaction by TLC.

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite and wash the pad with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Pd Catalyst, and CuI B Add Solvent, Base, and Alkyne C Heat and Stir under Inert Atmosphere B->C D Cool and Filter C->D E Aqueous Wash F Dry and Concentrate G Purify

A general workflow for the Sonogashira coupling reaction.

Heck Reaction of this compound Derivatives

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] This reaction can be used to introduce vinyl groups to the this compound scaffold.

Table 4: Representative Conditions for Heck Reaction
EntryAryl Halide SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl 2-(4-iodophenyl)-2,3-difluoroacetateMethyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF10016[Estimated based on similar reactions]
2Ethyl 2-(4-bromophenyl)-2,3-difluoroacetateStyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile12024[Estimated based on similar reactions]
3Methyl 2-(5-bromophenyl)-2,3-difluoroacetaten-Butyl acrylatePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cy₂NMeDioxane11018[Estimated based on similar reactions]

*Note: Specific yields for the Heck reaction of this compound derivatives are not widely reported. The yields provided are estimates based on analogous reactions.

Experimental Protocol: Heck Reaction

Materials:

  • Methyl 2-(4-iodophenyl)-2,3-difluoroacetate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL per mmol of aryl halide)

Procedure:

  • To a sealed tube, add the methyl 2-(4-iodophenyl)-2,3-difluoroacetate, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous DMF, triethylamine, and the alkene.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction by GC-MS.

  • After completion, cool to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Catalyst, and Ligand B Add Solvent, Base, and Alkene C Heat and Stir in a Sealed Vessel B->C D Cool and Quench C->D E Extraction F Dry and Concentrate G Purify

A general workflow for the Heck reaction.

Applications in Drug Development

Derivatives of this compound are of interest in drug discovery. The difluorophenyl moiety can act as a bioisostere for other functional groups and can influence the pharmacokinetic and pharmacodynamic properties of a molecule. For instance, diflunisal, a non-steroidal anti-inflammatory drug (NSAID), contains a 2,4-difluorophenyl group.[7][8] The synthesis of analogues of such drugs often employs palladium-catalyzed cross-coupling reactions.[1][9] While specific signaling pathways for the products of cross-coupling with this compound derivatives are not yet extensively documented, the resulting biaryl and arylamine structures are prevalent in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-inflammatory agents. Further research in this area is warranted to explore the full potential of these novel chemical entities.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a robust platform for the derivatization of this compound. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions offer versatile and efficient routes to a wide array of novel compounds with potential applications in medicinal chemistry and materials science. The provided protocols serve as a starting point for the synthesis and exploration of this promising chemical space. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximal yields and purity.

References

Application Notes: 2,3-Difluorophenylacetic Acid in the Synthesis of Novel Herbicidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluorophenylacetic acid is a valuable fluorinated building block in the development of novel agrochemicals. The incorporation of fluorine atoms into the phenyl ring can significantly enhance the biological efficacy of the resulting compounds. This document details the application of this compound in the synthesis of a promising class of N-substituted-2-(2,3-difluorophenyl)acetamide derivatives exhibiting potent herbicidal activity, as described in patent CN114667063A.

The strategic placement of two fluorine atoms at the 2 and 3 positions of the phenyl ring contributes to increased metabolic stability and improved binding affinity to the target site in weeds. These characteristics make this compound a key intermediate for the generation of next-generation herbicides for effective weed management in various crops.

Herbicidal Efficacy of N-substituted-2-(2,3-difluorophenyl)acetamide Derivatives

A series of N-substituted-2-(2,3-difluorophenyl)acetamide derivatives have been synthesized and evaluated for their pre-emergence herbicidal activity against a range of common weeds. The quantitative data from these studies are summarized below.

Table 1: Pre-emergence Herbicidal Activity of N-substituted-2-(2,3-difluorophenyl)acetamide Derivatives

Compound IDR GroupApplication Rate (g/ha)Barnyardgrass (% Inhibition)Amaranth (% Inhibition)Crabgrass (% Inhibition)
I-a -CH(CH₃)₂100859288
I-b -CH₂CH(CH₃)₂100909591
I-c -CH(CH₃)CH₂CH₃100889489
I-d Cyclopropyl100829085

Experimental Protocols

1. Synthesis of 2,3-Difluorophenylacetyl Chloride

This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for the synthesis of the final herbicidal compounds.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene

  • Procedure:

    • To a solution of this compound in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride to the mixture at room temperature.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 2,3-Difluorophenylacetyl chloride.

    • The crude product can be used in the next step without further purification.

2. Synthesis of N-substituted-2-(2,3-difluorophenyl)acetamide Derivatives (General Procedure)

This protocol outlines the general method for the amidation of 2,3-Difluorophenylacetyl chloride with various primary amines to yield the target herbicidal compounds.

  • Materials:

    • 2,3-Difluorophenylacetyl chloride

    • Substituted primary amine (e.g., isopropylamine, isobutylamine, sec-butylamine, cyclopropylamine)

    • Triethylamine (Et₃N)

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve the substituted primary amine and triethylamine in anhydrous dichloromethane and cool the mixture in an ice bath.

    • Slowly add a solution of 2,3-Difluorophenylacetyl chloride in anhydrous dichloromethane to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-2-(2,3-difluorophenyl)acetamide derivative.

Visualizations

Diagram 1: Synthesis of N-substituted-2-(2,3-difluorophenyl)acetamide Herbicides

Synthesis_Pathway DFPA This compound DFPAC 2,3-Difluorophenylacetyl chloride DFPA->DFPAC SOCl₂, DMF (cat.) Product N-substituted-2-(2,3-difluorophenyl)acetamide DFPAC->Product Et₃N, DCM Amine R-NH₂ Amine->Product

Caption: Synthetic pathway for N-substituted-2-(2,3-difluorophenyl)acetamides.

Diagram 2: Experimental Workflow for Herbicide Synthesis and Evaluation

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Step1 Acid Chloride Formation Start->Step1 Step2 Amidation Step1->Step2 Purification Purification Step2->Purification Characterization Characterization (NMR, MS) Purification->Characterization PreEmergence Pre-emergence Assay Characterization->PreEmergence DataAnalysis Data Analysis PreEmergence->DataAnalysis

Caption: Workflow for synthesis and herbicidal evaluation.

Synthetic Routes to 2,3-Difluorophenylacetic Acid and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-difluorophenylacetic acid and its derivatives. This compound is a valuable intermediate in the synthesis of pharmaceuticals and liquid crystals.[1] The following sections outline various synthetic strategies, complete with experimental procedures, quantitative data, and visual representations of the reaction pathways.

Introduction

The synthesis of this compound presents unique challenges due to the specific substitution pattern on the aromatic ring. Traditional methods like the Friedel-Crafts reaction can lead to a mixture of positional isomers, which are often difficult to separate.[1] This has led to the development of more specific and efficient synthetic routes, which are detailed below.

Method 1: Synthesis from o-Difluorobenzene via Organolithium Intermediate

This industrial-scale method involves the formation of an organolithium intermediate from o-difluorobenzene, followed by reaction with an oxalate ester, reduction, and acidification.[1] This approach offers high purity and good overall yield.[1]

Signaling Pathway Diagram

o-Difluorobenzene o-Difluorobenzene o-Difluorobenzene Lithium o-Difluorobenzene Lithium o-Difluorobenzene->o-Difluorobenzene Lithium Organolithium (e.g., n-BuLi) Low Temperature (-40 to -78 °C) 2,3-Difluorophenylglyoxylic acid ester 2,3-Difluorophenylglyoxylic acid ester o-Difluorobenzene Lithium->2,3-Difluorophenylglyoxylic acid ester Oxalic acid ester or Oxalic acid ester chloride This compound This compound 2,3-Difluorophenylglyoxylic acid ester->this compound Reduction (e.g., Hydrazine hydrate) Alkaline conditions, then Acidification

Caption: Synthesis of this compound from o-difluorobenzene.

Experimental Protocol

Step 1: Formation of 2,3-Difluorophenylglyoxylic acid ester

  • In a reaction vessel under a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-difluorobenzene in a suitable anhydrous ether solvent such as tetrahydrofuran (THF) or methyl tertiary butyl ether.[1]

  • Cool the solution to a low temperature, typically between -65 °C and -78 °C.[1]

  • Slowly add an organolithium reagent, such as n-butyllithium (n-BuLi), to the cooled solution.[1] Maintain the low temperature during the addition.

  • After the addition is complete, stir the mixture at this temperature for a specified time to ensure the formation of o-difluorobenzene lithium.

  • In a separate flask, prepare a solution of an oxalic acid ester (e.g., diethyl oxalate or dimethyl oxalate) or an oxalic acid ester chloride (e.g., ethyl chlorooxoacetate) in an anhydrous ether solvent.[1]

  • Slowly add the solution of the oxalic acid derivative to the cold o-difluorobenzene lithium solution.

  • After the addition, allow the reaction to proceed at the low temperature, monitoring the progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, quench the reaction by carefully adding a suitable quenching agent.

Step 2: Reduction and Acidification to this compound

  • To the crude 2,3-difluorophenylglyoxylic acid ester, add a reducing agent such as hydrazine hydrate under alkaline conditions.[1]

  • Heat the reaction mixture to a temperature of 85-95 °C.[1]

  • After the reduction is complete, cool the mixture and perform an alkaline workup to form the salt of the desired acid and remove organic impurities.[1]

  • Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the crude this compound.[1]

  • Collect the solid product by filtration.

  • Purify the crude product by recrystallization to obtain this compound of high purity.[1]

Quantitative Data
Reactant 1Reactant 2ReagentProductYieldPurity (HPLC)
1,2-DifluorobenzeneDiethyl oxalaten-BuLi2,3-Difluorophenylglyoxylic acid ethyl ester90.5%-
1,2-DifluorobenzeneDimethyl oxalaten-BuLi2,3-Difluorophenylglyoxylic acid methyl ester90.2%-
1,2-DifluorobenzeneEthyl chlorooxoacetaten-BuLi2,3-Difluorophenylglyoxylic acid ethyl ester90.6%-
2,3-Difluorophenylglyoxylic acid esterHydrazine hydrate-This compound-99.6%
Overall This compound 77.6% 99.6%

Data sourced from patent CN101550080A.[1]

Method 2: Synthesis from 2,3-Difluoroaniline via Diazotization

This method utilizes 2,3-difluoroaniline as the starting material, which undergoes a diazotization reaction followed by an addition reaction with vinylidene chloride and subsequent hydrolysis to yield the final product.[2]

Experimental Workflow Diagram

Start Start Dissolve Dissolve 2,3-difluoroaniline in HCl Start->Dissolve Cool Cool to -5 to 5 °C Dissolve->Cool AddReagents Add Dichloromethane, Tetrabutylammonium chloride, Copper acetate Cool->AddReagents AddVDC Add vinylidene chloride solution AddReagents->AddVDC AddNitrite Slowly add sodium nitrite solution AddVDC->AddNitrite React Insulation reaction for 2 hours AddNitrite->React Quench Quench excess nitrite React->Quench Hydrolyze Hydrolyze intermediate Quench->Hydrolyze Isolate Isolate this compound Hydrolyze->Isolate End End Isolate->End

Caption: Workflow for the synthesis of this compound from 2,3-difluoroaniline.

Experimental Protocol
  • In a reaction flask, add 900 g of 20% HCl to 250 g of 2,3-difluoroaniline.[2]

  • Heat the mixture to 85-95 °C until the aniline is completely dissolved.[2]

  • Cool the solution to -5 to 5 °C.[2]

  • To the cooled solution, add 400 g of dichloromethane, 20 g of tetrabutylammonium chloride, and 20 g of copper acetate.[2]

  • Prepare a solution of 250 g of vinylidene chloride in dichloromethane and add it dropwise to the reaction mixture.[2]

  • While maintaining the temperature, slowly add a solution of 150 g of sodium nitrite in water dropwise.[2]

  • Allow the reaction to proceed for 2 hours at the same temperature.[2]

  • After the reaction is complete, quench any excess nitrite.[2]

  • The resulting intermediate, a difluorophenyl trichloroethane derivative, is then hydrolyzed under acidic conditions to yield this compound.[2]

  • Isolate and purify the final product.

Method 3: Synthesis from 2,3-Difluorotoluene via Photohalogenation and Carbonylation

This "green" synthetic route starts with 2,3-difluorotoluene, which is first halogenated under UV light and then carbonylated to produce the desired acid.[3] This method avoids the use of hazardous cyanides.[3]

Logical Relationship Diagram

Start 2,3-Difluorotoluene Photohalogenation Photohalogenation (Cl₂ or Br₂, UV light) Start->Photohalogenation Intermediate 2,3-Difluorobenzyl halide Photohalogenation->Intermediate Carbonylation Carbonylation (CO, Catalyst) Intermediate->Carbonylation Product This compound Carbonylation->Product

Caption: Synthesis of this compound from 2,3-difluorotoluene.

Experimental Protocol

Step 1: Photohalogenation of 2,3-Difluorotoluene

  • Place 2,3-difluorotoluene in a suitable reaction vessel equipped with a UV light source.

  • The reaction can be carried out with or without a solvent such as carbon tetrachloride.[3]

  • Introduce a halogenating agent, either chlorine or bromine, into the reaction mixture.[3]

  • Irradiate the mixture with UV light to initiate the halogenation of the methyl group.

  • Monitor the reaction until the desired conversion to 2,3-difluorobenzyl halide is achieved.

  • Isolate the 2,3-difluorobenzyl halide from the reaction mixture.

Step 2: Carbonylation of 2,3-Difluorobenzyl Halide

  • In a pressure-resistant reactor, combine the 2,3-difluorobenzyl halide with a suitable catalyst. A cobalt tetracarbonyl salt, such as sodium cobalt tetracarbonyl, is a preferred catalyst.[3]

  • Pressurize the reactor with carbon monoxide (CO).

  • Heat the reaction mixture to promote the carbonylation reaction.

  • After the reaction is complete, cool the reactor and release the pressure.

  • Work up the reaction mixture to isolate the this compound.

This method is highlighted for its mild reaction conditions, high yield, low cost, and good safety profile, making it suitable for industrial production.[3]

Method 4: Hydrolysis of this compound Esters

A straightforward method for obtaining this compound is the hydrolysis of its corresponding ester, such as methyl 2,3-difluorophenylacetate.[4]

Experimental Protocol
  • To 0.3 g of methyl 2,3-difluorophenylacetate, add 10 mL of water and 0.8 mL of a 30% sodium hydroxide solution.[4]

  • Stir the mixture at 60 °C for one hour.[4]

  • Monitor the reaction for completion (e.g., by GC).[4]

  • Once the conversion is complete, acidify the solution to a pH of 1 with concentrated hydrochloric acid.[4]

  • The product will precipitate as a white solid.

  • Isolate the this compound by filtration.[4] A yield of 84% with 98% HPLC purity has been reported for a similar hydrolysis process.[4]

Conclusion

Several viable synthetic routes to this compound and its derivatives have been presented, each with distinct advantages. The choice of method will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of chemical synthesis and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,3-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of crude 2,3-Difluorophenylacetic acid via recrystallization.

Properties of this compound

A summary of the key physical and chemical properties is essential for successful purification.

PropertyValueReference
Appearance White crystals or crystalline powder[1]
Molecular Formula C₈H₆F₂O₂[1][2]
Molecular Weight 172.13 g/mol [2][3]
Melting Point (Purified) 115-122 °C (range for commercial products)[1][2][3]
CAS Number 145689-41-4[1][2]

Experimental Protocol: Recrystallization

This protocol details the purification of crude this compound using a mixed-solvent system of ethyl acetate and n-hexane, which has been shown to be effective.[4]

Materials:

  • Crude this compound

  • Ethyl acetate (good solvent)

  • n-Hexane (poor solvent)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate with water or oil bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent, ethyl acetate, to the flask.

    • Gently heat the mixture on a hot plate while stirring to dissolve the solid. Add solvent dropwise until the solid just dissolves at the boiling point of the solvent. Avoid adding a large excess of solvent, as this will reduce the final yield.[5]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (about 1-2% of the sample's weight) to the solution.[6]

    • Reheat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal.[6]

  • Hot Filtration:

    • If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.

    • To prevent premature crystallization in the funnel, use a pre-heated funnel and filter flask and keep the solution hot.[6]

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. An ideal crystallization shows initial crystal growth within 5-20 minutes.[7]

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

    • If the compound is highly soluble, you may need to add the "poor" solvent, n-hexane, dropwise to the hot solution until it becomes slightly cloudy (turbid). Reheat to get a clear solution, then allow it to cool.

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (or a mixture rich in the "poor" solvent) to remove any remaining soluble impurities.[5] Using too much rinse solvent or solvent that is not chilled can lead to loss of product.[5]

  • Drying:

    • Continue to draw air through the filter cake for several minutes to help evaporate the solvent.

    • Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by its melting point.

Visualized Experimental Workflow

RecrystallizationWorkflow cluster_setup Setup & Dissolution cluster_purify Purification cluster_crystallize Crystallization & Collection start Place Crude Product in Flask add_solvent Add Minimum Hot Ethyl Acetate to Dissolve start->add_solvent is_colored Solution Colored? add_solvent->is_colored add_charcoal Add Activated Charcoal & Reheat is_colored->add_charcoal Yes cool_solution Cool Slowly to Room Temperature is_colored->cool_solution No hot_filter Hot Gravity Filtration add_charcoal->hot_filter hot_filter->cool_solution ice_bath Place in Ice Bath cool_solution->ice_bath collect_xtals Collect Crystals by Vacuum Filtration ice_bath->collect_xtals wash_xtals Wash with Ice-Cold Solvent collect_xtals->wash_xtals dry_xtals Dry Crystals wash_xtals->dry_xtals end_product Pure this compound dry_xtals->end_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Q: My compound separated as an oil instead of crystals. What should I do?

A: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or comes out of solution above its melting point. Here are several ways to address this:

  • Reheat and Add More Solvent: Return the flask to the heat source, redissolve the oil, and add a small amount more of the "good" solvent (ethyl acetate). This increases the volume and may keep the compound dissolved until the solution cools to a temperature below its melting point.[7]

  • Slow Down Cooling: Rapid cooling encourages oiling. After redissolving, allow the flask to cool as slowly as possible. You can insulate the flask or let it cool on a hot plate with the heat turned off.[8]

  • Remove Impurities: High impurity levels can depress the melting point and promote oiling. If you did not use activated charcoal and the sample is impure, consider re-doing the recrystallization and including a charcoal step.[7]

Q: I've cooled the solution, but no crystals have formed. What's wrong?

A: This is likely due to either using too much solvent or the solution becoming supersaturated.

  • Too Much Solvent: If you used too much solvent, the solution is not saturated enough for crystals to form. Gently boil off some of the solvent to reduce the volume and then try cooling again.[7][8]

  • Induce Crystallization: If the solution is supersaturated, you can induce crystallization by:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.[5][7]

    • Seed Crystal: Add a tiny crystal of the crude or pure compound to the solution. This provides a template for crystallization to begin.[7]

Q: My final product has a low yield. What are the most likely causes?

A: A low yield is a common issue with several potential causes:

  • Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution is the most common reason for poor yield, as a significant amount of the product will remain in the mother liquor.[5][7] If the mother liquor has not been discarded, you can try to recover more product by evaporating some solvent and re-cooling.[8]

  • Premature Crystallization: If the product crystallized during the hot filtration step, it would have been lost with the insoluble impurities. Ensure the filtration apparatus is sufficiently hot during this step.[6]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, can dissolve a portion of your product.[5]

Q: The purified crystals are still colored. How can I improve this?

A: The presence of color indicates that colored impurities are still present.

  • Use Activated Charcoal: If you skipped the decolorization step, re-dissolve the crystals and repeat the recrystallization, this time including the activated charcoal treatment as described in the protocol.[6]

  • Insufficient Charcoal: If you did use charcoal, you may not have used enough. You can try the process again with a slightly larger amount of charcoal. Be aware that using too much charcoal can also adsorb your desired product, reducing the yield.

Visualized Troubleshooting Logic

Troubleshooting cluster_oiling Oiling Out Solutions cluster_nocrystals No Crystals Solutions cluster_lowyield Low Yield Causes start Problem During Recrystallization? oiling_out Compound Oiled Out? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals Yes low_yield Yield is Low? start->low_yield Yes reheat Reheat & Add More 'Good' Solvent oiling_out->reheat reduce_volume Boil Off Excess Solvent no_crystals->reduce_volume check_solvent Used Too Much Solvent? low_yield->check_solvent check_hot_filter Loss During Hot Filtration? low_yield->check_hot_filter check_wash Washed with Too Much/Warm Solvent? low_yield->check_wash slow_cool Cool Solution Slower reheat->slow_cool add_charcoal Consider Charcoal for Impurities slow_cool->add_charcoal scratch Scratch Flask with Glass Rod reduce_volume->scratch seed Add a Seed Crystal scratch->seed

Caption: A decision tree for troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallization if I don't have a protocol? A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. It should also either not dissolve impurities at all or dissolve them very well even at low temperatures. A common method is to test the solubility of small amounts of your crude product in various solvents at room temperature and at their boiling points. Patents for the synthesis of this compound suggest solvents like methanol, ethanol, ethyl acetate, toluene, and mixtures with water or alkanes like hexane.[4]

Q2: What is the expected melting point for pure this compound? A2: The literature and supplier data indicate a melting point range of approximately 115 °C to 122 °C.[1][2][3] A pure compound should have a sharp melting point (a narrow range of 1-2 °C). A broad melting range typically indicates the presence of impurities.

Q3: Besides melting point, what other methods can be used to assess the purity of the final product? A3: While melting point is a quick and valuable indicator, other analytical techniques can provide more detailed purity information. These include High-Performance Liquid Chromatography (HPLC), which is often used to determine assay purity (e.g., ≥97.5%)[1], and Nuclear Magnetic Resonance (NMR) spectroscopy, which can identify the structure of the compound and detect any residual solvents or impurities.

References

optimizing reaction yield for 2,3-Difluorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Difluorophenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Route 1: From 2,3-Difluorotoluene

Q1: The yield of the photohalogenation of 2,3-difluorotoluene is low. What are the possible causes and solutions?

A1: Low yields in the photohalogenation step can arise from several factors:

  • Inadequate Light Source: The UV lamp may not be emitting at the optimal wavelength or intensity to initiate the radical chain reaction effectively.

    • Solution: Ensure the UV lamp is functioning correctly and is of the appropriate wattage. The reaction should be carried out under direct ultraviolet light.[1]

  • Presence of Inhibitors: Oxygen can act as a radical scavenger and inhibit the reaction.

    • Solution: Degas the solvent and reactants prior to the reaction and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.

  • Incorrect Stoichiometry: An inappropriate ratio of halogenating agent to the starting material can lead to incomplete reaction or the formation of di- or tri-halogenated byproducts.

    • Solution: The optimal molar ratio of 2,3-difluorotoluene to chlorine has been reported as 1:1.0.[1]

  • Suboptimal Temperature: The reaction temperature influences the rate of both the desired monohalogenation and undesired side reactions.

    • Solution: The preferred reaction temperature for the chlorination of 2,3-difluorotoluene is between 30-40 °C.[1]

Q2: The carbonylation of 2,3-difluorobenzyl halide is not proceeding to completion, resulting in a low yield of this compound. What should I check?

A2: Incomplete carbonylation can be attributed to the following:

  • Catalyst Inactivity: The cobalt tetracarbonyl salt catalyst is sensitive to air and moisture.[1]

    • Solution: Use a fresh, anhydrous catalyst. Cobalt tetracarbonyl sodium is noted as a preferable catalyst.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

  • Insufficient Carbon Monoxide: A lack of carbon monoxide will stall the reaction.

    • Solution: Ensure a continuous supply of carbon monoxide at the appropriate pressure. The molar ratio of 2,3-difluorobenzyl chloride to carbon monoxide should be optimized; ratios of 1:1.3 have been reported to give good yields.[1]

  • Incorrect Base and Stoichiometry: The base plays a crucial role in the catalytic cycle.

    • Solution: Sodium hydroxide is a commonly used base. An optimal molar ratio of 2,3-difluorobenzyl chloride to sodium hydroxide is around 1:1.1.[1]

  • Suboptimal Temperature: The reaction is temperature-sensitive.

    • Solution: A preferred reaction temperature for the carbonylation step is between 30-40 °C.[1]

Route 2: From o-Difluorobenzene

Q3: The initial lithiation of o-difluorobenzene is giving a low yield of the desired organolithium intermediate. What are the common pitfalls?

A3: Low yields in organolithium formation are often due to:

  • Presence of Moisture: Organolithium reagents are extremely reactive towards water.

    • Solution: All glassware must be rigorously flame-dried or oven-dried. Use anhydrous solvents (e.g., dry ether or THF). The reaction must be carried out under a strict inert atmosphere (nitrogen or argon).

  • Impurities in the Starting Material: Impurities in the o-difluorobenzene or the organolithium reagent can quench the reaction.

    • Solution: Use freshly distilled o-difluorobenzene and a titrated, commercially available organolithium reagent like n-butyllithium.

  • Incorrect Temperature: The formation of the o-difluorobenzene lithium is highly temperature-dependent.

    • Solution: The reaction should be carried out at low temperatures, typically between -40 to -78 °C, with a preferred range of -65 to -78 °C.[2] Temperatures between -45 to -55 °C have been shown to result in lower yields.[2]

Q4: The subsequent reaction with the oxalic acid ester results in a complex mixture and low yield of the 2,3-difluorophenylglyoxylic acid ester. How can I optimize this step?

A4: Challenges in this step can be overcome by:

  • Controlling the Stoichiometry: The molar ratio of the reactants is critical.

    • Solution: A molar ratio of 1:1.5 for o-difluorobenzene to dimethyl oxalate has been reported to give a yield of 89.6%.[2] Using chloro ethyl oxalate in place of diethyl oxalate has been reported to yield 90.6%.[2]

  • Side Reactions: The highly reactive organolithium species can participate in side reactions if not controlled properly.

    • Solution: Add the oxalic acid ester slowly to the solution of the organolithium reagent at a low temperature to control the exotherm and minimize side reactions.

Q5: The final reduction and purification of this compound is proving difficult. What is an effective method?

A5: For the final steps of this route:

  • Choice of Reducing Agent: The choice of reducing agent for the 2,3-difluorophenylglyoxylic acid ester is important for achieving a high yield.

    • Solution: Hydrazine hydrate (60%-80%) under alkaline conditions is a preferred reducing agent.[2] The reduction temperature is ideally between 85-95 °C.[2] Using sodium dithionite has been shown to result in a significantly lower yield (42.6%).[2]

  • Purification Strategy: The crude product may contain unreacted starting materials or byproducts.

    • Solution: After acidification to precipitate the this compound, crystallization is an effective purification method. A mixture of ethanol and water (volume ratio of 1:2 to 1:10, with 1:3 being optimal) is a suitable solvent system for crystallization.[2]

Data Presentation

Table 1: Optimization of the Carbonylation of 2,3-Difluorobenzyl Chloride

2,3-Difluorobenzyl Chloride : CO : NaOH : Catalyst Molar RatioSolventTemperature (°C)Purity (%)Yield (%)Reference
1 : 1.3 : 1.1 : 0.015Methanol30-4099.565.2[1]
1 : 1.3 : 1.1 : 0.015Methanol30-4099.466.3[1]
1 : 1 : 1 : 0.015Methanol30-4099.589.6[1]

Table 2: Influence of Reaction Conditions on the Synthesis from o-Difluorobenzene

StepReactants & Molar RatioTemperature (°C)ReductantYield (%)Reference
Lithiation & Acylationo-Difluorobenzene : Diethyl Oxalate (Ratio not specified)-65 to -75--[2]
Lithiation & Acylationo-Difluorobenzene : Diethyl Oxalate (Ratio not specified)-45 to -55-35.8[2]
Lithiation & Acylationo-Difluorobenzene : Dimethyl Oxalate (1:1.5)--89.6[2]
Lithiation & Acylationo-Difluorobenzene : Chloro Ethyl Oxalate--90.6[2]
Reduction-85-9580% Hydrazine Hydrateup to 77.6 (overall)[2]
Reduction--Sodium Dithionite42.6[2]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,3-Difluorotoluene

Step 1: Photohalogenation of 2,3-Difluorotoluene

  • In a suitable reactor equipped with a UV light source, charge 2,3-difluorotoluene (0.5 mol) and carbon tetrachloride as the solvent.

  • Initiate the UV light source and introduce chlorine (0.5 mol) over a period of 4 hours, maintaining the temperature at 30-40 °C.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain 2,3-difluorobenzyl chloride.

Step 2: Carbonylation of 2,3-Difluorobenzyl Chloride

  • In a pressure reactor, combine 2,3-difluorobenzyl chloride, methanol (2.2 times the amount of the chloride), sodium hydroxide, and cobalt tetracarbonyl sodium in a molar ratio of 1:1.3:1.1:0.015.

  • Pressurize the reactor with carbon monoxide.

  • Heat the reaction mixture to 30-40 °C and stir until the reaction is complete.

  • After cooling, add 250 ml of water and distill to recover the methanol.

  • Adjust the pH of the remaining solution to 2-3 with 20% hydrochloric acid.

  • Then, adjust the pH to 10 with a 25% sodium bicarbonate solution and filter.

  • Acidify the filtrate and collect the precipitated this compound by filtration, followed by drying.[1]

Protocol 2: Synthesis of this compound from o-Difluorobenzene

Step 1: Formation of 2,3-Difluorophenylglyoxylic Acid Ester

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve o-difluorobenzene in anhydrous THF and cool the solution to -65 to -78 °C.

  • Slowly add n-butyllithium to the solution and stir for the required time to form the organolithium reagent.

  • In a separate flask, prepare a solution of dimethyl oxalate (1.5 molar equivalents) in anhydrous THF.

  • Slowly add the dimethyl oxalate solution to the cold organolithium solution, maintaining the low temperature.

  • After the addition is complete, allow the reaction to proceed to completion.

Step 2: Reduction and Purification

  • Quench the reaction mixture with a suitable reagent.

  • Add an alkaline solution (e.g., potassium hydroxide) and 80% hydrazine hydrate.

  • Heat the mixture to 85-95 °C and stir until the reduction is complete.

  • Cool the reaction mixture and acidify with a suitable acid to precipitate the crude this compound.

  • Collect the crude product by filtration.

  • Recrystallize the crude product from a mixture of ethanol and water (1:3 v/v) to obtain pure this compound.[2]

Mandatory Visualization

Synthesis_Route_1 2,3-Difluorotoluene 2,3-Difluorotoluene Photohalogenation Photohalogenation 2,3-Difluorotoluene->Photohalogenation Cl2 or Br2, UV light 2,3-Difluorobenzyl Halide 2,3-Difluorobenzyl Halide Photohalogenation->2,3-Difluorobenzyl Halide Carbonylation Carbonylation 2,3-Difluorobenzyl Halide->Carbonylation CO, Catalyst, Base This compound This compound Carbonylation->this compound

Caption: Synthesis of this compound from 2,3-Difluorotoluene.

Synthesis_Route_2 o-Difluorobenzene o-Difluorobenzene Lithiation Lithiation o-Difluorobenzene->Lithiation Organolithium o-Difluorobenzene Lithium o-Difluorobenzene Lithium Lithiation->o-Difluorobenzene Lithium Reaction_with_Oxalate Reaction_with_Oxalate o-Difluorobenzene Lithium->Reaction_with_Oxalate Oxalic Acid Ester 2,3-Difluorophenylglyoxylic Acid Ester 2,3-Difluorophenylglyoxylic Acid Ester Reaction_with_Oxalate->2,3-Difluorophenylglyoxylic Acid Ester Reduction Reduction 2,3-Difluorophenylglyoxylic Acid Ester->Reduction Reducing Agent This compound This compound Reduction->this compound

Caption: Synthesis of this compound from o-Difluorobenzene.

Troubleshooting_Workflow cluster_start Start cluster_synthesis Identify Synthesis Route cluster_route1 Route 1: From 2,3-Difluorotoluene cluster_route2 Route 2: From o-Difluorobenzene cluster_end Resolution Low_Yield Low Reaction Yield Route_Check Which Route? Low_Yield->Route_Check Step_Check_R1 Which Step? Route_Check->Step_Check_R1 Route 1 Step_Check_R2 Which Step? Route_Check->Step_Check_R2 Route 2 Photohalogenation_Issues Check: - UV Light Source - Inert Atmosphere - Stoichiometry - Temperature Step_Check_R1->Photohalogenation_Issues Photohalogenation Carbonylation_Issues Check: - Catalyst Activity - CO Supply - Base Stoichiometry - Temperature Step_Check_R1->Carbonylation_Issues Carbonylation Optimized_Yield Optimized Yield Photohalogenation_Issues->Optimized_Yield Carbonylation_Issues->Optimized_Yield Lithiation_Issues Check: - Anhydrous Conditions - Reagent Purity - Temperature Step_Check_R2->Lithiation_Issues Lithiation Acylation_Issues Check: - Stoichiometry - Slow Addition Step_Check_R2->Acylation_Issues Acylation Reduction_Purification_Issues Check: - Reducing Agent - Purification Method Step_Check_R2->Reduction_Purification_Issues Reduction/ Purification Lithiation_Issues->Optimized_Yield Acylation_Issues->Optimized_Yield Reduction_Purification_Issues->Optimized_Yield

References

common impurities and byproducts in 2,3-Difluorophenylacetic acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Difluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several common synthetic routes are employed for the preparation of this compound. The choice of method often depends on the available starting materials, scale, and safety considerations. Three prevalent methods include:

  • From 2,3-Difluorotoluene: This method involves the photohalogenation of 2,3-difluorotoluene to form a 2,3-difluorobenzyl halide, followed by carbonylation to yield the final product.[1]

  • From o-Difluorobenzene: This route utilizes an organolithium reagent to metallate o-difluorobenzene, which then reacts with an oxalic acid ester. The resulting glyoxylic acid ester is subsequently reduced to this compound.[2]

  • From 2,3-Difluoroaniline: This synthesis involves the diazotization of 2,3-difluoroaniline, followed by a reaction with vinylidene chloride and subsequent hydrolysis to produce the desired acid.[3]

Q2: What are the typical impurities I might encounter in my final product?

A2: The impurity profile of your this compound will largely depend on the synthetic route you have chosen. Common impurities can be broadly categorized as starting materials, intermediates, and byproducts. A summary of potential impurities for different synthetic routes is provided in the table below.

Q3: How can I purify my crude this compound?

A3: Purification of the crude product is crucial to obtain high-purity this compound. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. A suitable solvent system, such as a mixture of ethanol and water, can be effective.[2]

  • Column Chromatography: For removing impurities with similar polarity to the product, silica gel column chromatography can be employed.[4]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base. The aqueous layer is then acidified to precipitate the pure product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction in any of the synthetic steps.- Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. - Optimize reaction parameters such as temperature, reaction time, and reagent stoichiometry.[1][2]
Degradation of intermediates or product.- Ensure inert atmospheric conditions (e.g., nitrogen or argon) if using air-sensitive reagents like organolithiums. - Control the reaction temperature to prevent side reactions and decomposition.
Loss of product during workup or purification.- Minimize transfers of the product. - Optimize the extraction and recrystallization solvent systems to maximize recovery.
Presence of Starting Material in Product Incomplete reaction.- Increase the reaction time or temperature as appropriate for the specific step. - Ensure the purity and reactivity of all reagents.
Formation of Colored Impurities Air oxidation of intermediates or byproducts.- Perform reactions under an inert atmosphere. - Use degassed solvents.
Side reactions leading to polymeric or colored species.- Carefully control the addition rate of reagents and maintain the optimal reaction temperature.
Difficulty in Isolating the Product Product is soluble in the reaction mixture or workup solvents.- If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. - If the product is water-soluble, perform multiple extractions with an appropriate organic solvent.

Data Presentation

Table 1: Summary of Potential Impurities in this compound Synthesis

Synthetic Route Starting Material Potential Impurities and Byproducts Residual Solvents
From 2,3-Difluorotoluene2,3-Difluorotoluene- Unreacted 2,3-Difluorotoluene- 2,3-Difluorobenzyl halide (intermediate)- Over-halogenated byproducts- Byproducts from carbonylationCarbon tetrachloride, Methanol, Ethanol, Acetonitrile, Tetrahydrofuran (THF)[1]
From o-Difluorobenzeneo-Difluorobenzene- Unreacted o-Difluorobenzene- 2,3-Difluorophenylglyoxylic acid ester (intermediate)- Byproducts from the organolithium reaction- Byproducts from the reduction stepEther, Tetrahydrofuran (THF), Methyl tertiary butyl ether[2]
From 2,3-Difluoroaniline2,3-Difluoroaniline- Unreacted 2,3-Difluoroaniline- Diazonium salt byproducts- Chlorinated intermediates- Byproducts from hydrolysisDichloromethane, Toluene[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from 2,3-Difluorotoluene [1]

Step 1: Photobromination of 2,3-Difluorotoluene

  • In a reactor equipped with an ultraviolet light source, add 2,3-difluorotoluene (0.5 mol) and carbon tetrachloride as a solvent.

  • Initiate the UV light and slowly add bromine (0.5 mol) to the reaction mixture.

  • Maintain the reaction temperature between 30-40 °C for 4 hours.

  • After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain 2,3-difluorobenzyl bromide.

Step 2: Carbonylation of 2,3-Difluorobenzyl Bromide

  • In a suitable reactor, dissolve the 2,3-difluorobenzyl bromide obtained from the previous step in a solvent such as methanol.

  • Add a cobalt-based catalyst, for example, cobalt tetracarbonyl sodium.

  • Introduce carbon monoxide into the reactor.

  • Carry out the reaction at a controlled temperature, typically between 30-40 °C.

  • After the reaction is complete, add water and distill off the methanol.

  • Adjust the pH of the aqueous solution to 2-3 with hydrochloric acid.

  • Extract the product with an organic solvent.

  • Purify the crude product by recrystallization to obtain this compound.

Mandatory Visualization

Synthesis_Workflow start Start A 2,3-Difluorotoluene start->A process process product product impurity impurity B Photohalogenation A->B Br2 or Cl2, UV light C 2,3-Difluorobenzyl Halide B->C I1 Unreacted Starting Material B->I1 I2 Halogenation Byproducts B->I2 D Carbonylation C->D CO, Catalyst E Crude this compound D->E I3 Carbonylation Byproducts D->I3 F Purification E->F G Pure this compound F->G F->I1 F->I2 F->I3

Caption: Synthesis workflow for this compound.

Troubleshooting_Flowchart start Low Product Yield A Check Reaction Completion start->A decision decision action action end Improved Yield B Incomplete A->B Incomplete C Complete A->C Complete D Optimize Reaction Conditions (Time, Temp, Stoichiometry) B->D E Check Workup & Purification C->E D->end F Significant Product Loss? E->F G Yes F->G Yes H No F->H No I Optimize Extraction & Recrystallization Solvents G->I J Investigate Potential Side Reactions H->J I->end

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Synthesis of Ortho-Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ortho-substituted phenylacetic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in synthesizing ortho-substituted phenylacetic acids?

The primary challenges stem from steric hindrance and controlling regioselectivity. The "ortho effect" can influence the reactivity of the starting materials, often making it difficult to introduce substituents at the position adjacent to the phenylacetic acid side chain.[1] Key difficulties include:

  • Steric Hindrance: The proximity of the ortho-substituent to the acetic acid side chain can impede the approach of reagents, leading to lower reaction rates and yields.[1]

  • Controlling Regioselectivity: Achieving selective substitution at the ortho position over the meta and para positions is a common hurdle. Many synthetic methods have inherent biases for other positions.

  • Byproduct Formation: Undesired side reactions, such as di-substitution or polymerization, can reduce the yield of the target compound.

  • Harsh Reaction Conditions: Some traditional methods require high temperatures or strongly acidic/basic conditions, which may not be compatible with sensitive functional groups on the substrate.

Q2: What are the current state-of-the-art methods for synthesizing these compounds?

Modern synthetic strategies often employ transition-metal-catalyzed C-H activation, which allows for direct functionalization of the ortho-position. Other significant methods include:

  • Palladium-Catalyzed C-H Activation/Olefination: This method uses a palladium catalyst, often with a specialized ligand, to directly couple an olefin at the ortho-position of a phenylacetic acid derivative.[2][3]

  • Directed ortho-Metalation (DoM): This strategy involves using a directing group to facilitate the removal of an ortho-proton by a strong base (like an organolithium reagent), followed by quenching with an electrophile.[4][5]

  • Suzuki Coupling Reactions: This cross-coupling method can be used to form a carbon-carbon bond at the ortho-position, typically by reacting an ortho-halo-phenylacetic acid derivative with a boronic acid.[6][7][8]

  • Willgerodt-Kindler Reaction: A classical method that converts ortho-substituted acetophenones into the corresponding phenylacetic acids or thioamides.[9][10][11][12]

Q3: How do I choose the best synthetic route for my specific target molecule?

The choice of synthetic route depends on several factors:

  • Available Starting Materials: The structure of your readily available precursors will guide your choice. For instance, if you have an ortho-substituted acetophenone, the Willgerodt-Kindler reaction might be suitable.

  • Functional Group Tolerance: If your molecule contains sensitive functional groups, you should opt for methods with milder reaction conditions, such as some modern C-H activation protocols.

  • Desired Scale: Some methods are more amenable to large-scale synthesis than others.

  • Regioselectivity Requirements: If you need to avoid substitution at other positions, a highly selective method like directed ortho-metalation is preferable.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Ortho-C-H Olefination

This guide addresses common problems encountered during the Pd-catalyzed ortho-C-H olefination of phenylacetic acids.

Symptom Potential Cause(s) Suggested Solution(s)
No or minimal product formation Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere.
Ineffective ligandThe choice of ligand is crucial. For phenylacetic acids, mono-N-protected amino acid (MPAA) ligands or quinoline-based ligands have shown good results.[2][3]
Incorrect oxidantMolecular oxygen or Cu(OAc)₂ are commonly used as terminal oxidants.[2] Ensure the correct oxidant is used at the appropriate concentration.
Insufficient temperatureThe reaction may require heating to proceed. An optimal temperature is often around 80°C.[2]
Formation of multiple byproducts Di-olefinationIf the starting material lacks a blocking group at the other ortho-position, 2,6-diolefinated products can form.[3] Consider using a starting material with a meta-substituent to improve selectivity.
Allylation instead of olefinationWith simple terminal alkenes, the reaction may yield the C-H allylation product.[3] The choice of olefin coupling partner is critical for the desired outcome.
Low conversion of starting material Short reaction timeExtend the reaction time to allow for complete conversion.
Poor solvent choiceDichloroethane (DCE) has been shown to be an effective solvent for this transformation.[2]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-C-H Olefination of Phenylacetic Amides

This protocol is adapted from methodologies that utilize a quinoline-based ligand.[2]

Materials:

  • Phenylacetic acid-derived amide (1.0 equiv)

  • Unactivated alkene (e.g., 1-octene, 3.0 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Quinoline ligand (20 mol%)

  • Cu(OAc)₂ (2.0 equiv)

  • Dichloroethane (DCE)

Procedure:

  • To a reaction vessel, add the phenylacetic acid-derived amide, Cu(OAc)₂, Pd(OAc)₂, and the quinoline ligand.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the DCE and the unactivated alkene via syringe.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

Table 1: Comparison of Yields for Ortho-C-H Olefination with Different Ligands
LigandYield (%)Reference
Simple quinoline79[2]
Acridine70[2]
Phenanthridine46[2]

Yields are for the reaction of a phenylacetic acid-derived amide with 1-octene.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Ortho-C-H Olefination

TroubleshootingWorkflow cluster_catalyst Catalyst Issues cluster_ligand Ligand Issues cluster_oxidant Oxidant Issues cluster_conditions Reaction Conditions start Low Yield in Ortho-C-H Olefination check_catalyst Check Catalyst Activity start->check_catalyst catalyst_inactive Inactive Catalyst? check_catalyst->catalyst_inactive check_ligand Evaluate Ligand ligand_ineffective Ineffective Ligand? check_ligand->ligand_ineffective check_oxidant Verify Oxidant oxidant_wrong Incorrect Oxidant? check_oxidant->oxidant_wrong check_conditions Optimize Reaction Conditions temp_low Temperature too low? check_conditions->temp_low time_short Reaction time too short? check_conditions->time_short solvent_bad Suboptimal solvent? check_conditions->solvent_bad catalyst_inactive->check_ligand No catalyst_solution Use fresh Pd(OAc)₂ catalyst_inactive->catalyst_solution Yes ligand_ineffective->check_oxidant No ligand_solution Switch to MPAA or Quinoline-based ligand ligand_ineffective->ligand_solution Yes oxidant_wrong->check_conditions No oxidant_solution Use Cu(OAc)₂ or O₂ oxidant_wrong->oxidant_solution Yes temp_solution Increase to 80°C temp_low->temp_solution time_solution Extend reaction time time_short->time_solution solvent_solution Use DCE solvent_bad->solvent_solution ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Phenylacetic Amide, Pd(OAc)₂, Ligand, Cu(OAc)₂ B 2. Purge with Inert Gas A->B C 3. Add DCE and Alkene B->C D 4. Heat to 80°C for 6h C->D E 5. Cool and Dilute D->E F 6. Wash with H₂O and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

References

Technical Support Center: Stability of 2,3-Difluorophenylacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 2,3-Difluorophenylacetic acid in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2][3] Like other phenylacetic acid derivatives, it is susceptible to degradation under harsh conditions.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for similar compounds include decarboxylation, oxidation of the phenyl ring, and reactions involving the carboxylic acid group.[4] Forced degradation studies are necessary to identify the specific degradation products and pathways for this compound.[1]

Q3: What are forced degradation studies and why are they important?

A3: Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][5] Regulatory bodies like the FDA recommend performing stress testing during Phase III of the regulatory submission process.[2]

Q4: What is a stability-indicating method?

A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time, without interference from degradation products, impurities, or excipients.[6][7] High-Performance Liquid Chromatography (HPLC) is a commonly used technique for developing such methods.[8]

Troubleshooting Guide

Q1: I am observing a rapid loss of this compound in my solution. What could be the cause?

A1: Rapid degradation could be due to several factors:

  • pH: Extreme pH (highly acidic or basic) can catalyze hydrolysis.

  • Light Exposure: The solution might be sensitive to photodegradation. Protect your solution from light by using amber vials or covering the container with aluminum foil.

  • Temperature: Elevated temperatures can accelerate degradation. Store solutions at recommended temperatures (e.g., refrigerated or frozen).

  • Oxidizing Agents: The presence of peroxides or metal ions in your solvent can lead to oxidative degradation. Use high-purity solvents and consider de-gassing them.

Q2: I am seeing unexpected peaks in my chromatogram after storing my this compound solution. What should I do?

A2: The appearance of new peaks likely indicates the formation of degradation products. To address this, you should:

  • Perform a forced degradation study: This will help you systematically identify the conditions causing degradation and the nature of the degradants.

  • Develop and validate a stability-indicating HPLC method: This will allow you to separate and quantify the parent compound and its degradation products accurately.

  • Characterize the degradation products: Techniques like mass spectrometry (MS) coupled with HPLC can help in identifying the structure of the new peaks.

Q3: How can I prepare a stable stock solution of this compound?

A3: To prepare a more stable stock solution, consider the following:

  • Solvent Selection: Use a high-purity, aprotic solvent in which the compound is soluble and stable. The solubility of similar compounds has been tested in solvents like methanol, ethanol, acetone, and ethyl acetate.

  • pH Adjustment: If an aqueous solution is necessary, buffer it to a neutral or slightly acidic pH. The stability of the compound at different pH values should be experimentally determined.

  • Storage Conditions: Store the stock solution in a tightly sealed container, protected from light, at a low temperature (e.g., 2-8 °C or -20 °C).

  • Inert Atmosphere: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon to prevent oxidation.

Data Presentation

The following table is a template for summarizing quantitative data from a forced degradation study of this compound. Researchers should adapt this table to their specific experimental design.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNo. of Degradants
0.1 M HCl (60 °C)24100.092.57.52
0.1 M NaOH (60 °C)24100.085.214.83
3% H₂O₂ (RT)24100.095.14.91
Thermal (80 °C)48100.098.02.01
Photolytic (UV Lamp)24100.090.79.32

Note: This table contains hypothetical data for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is essential for separating and quantifying this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 264 nm.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies should be conducted on a single batch of the drug substance.[2]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of approximately 1 mg/mL. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After each time point, cool the solution, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of approximately 1 mg/mL. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Dissolve this compound in a solution of 3% hydrogen peroxide (H₂O₂) to a concentration of approximately 1 mg/mL. Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 12, 24 hours). At each time point, dilute the sample with the mobile phase for HPLC analysis.

  • Place a solid sample of this compound in a thermostatically controlled oven at a high temperature (e.g., 80 °C) for a specified period (e.g., 24, 48, 72 hours). Also, prepare a solution of the compound (e.g., in a stable organic solvent) and expose it to the same thermal stress. Analyze the samples by HPLC at different time points.

  • Expose a solution of this compound (approximately 1 mg/mL in a suitable solvent) to a UV light source (e.g., 254 nm) in a photostability chamber. A control sample should be kept in the dark under the same conditions. Analyze both samples by HPLC at various time points.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare Solution of this compound Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidative Stress Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC MS LC-MS for Identification HPLC->MS Data Evaluate Degradation MS->Data Pathway Propose Degradation Pathway Data->Pathway Method Validate Stability-Indicating Method Pathway->Method

Caption: Workflow for conducting forced degradation studies.

Degradation_Pathway cluster_products Potential Degradation Products Parent This compound Decarboxylated Decarboxylated Product (2,3-Difluorotoluene) Parent->Decarboxylated Heat/Light Hydroxylated Hydroxylated Phenyl Ring Product Parent->Hydroxylated Oxidation Oxidized_Side_Chain Oxidized Side-Chain Product Parent->Oxidized_Side_Chain Oxidation

Caption: Potential degradation pathways for this compound.

Experimental_Workflow Start Start: Prepare sample and control solutions Stress Expose sample to stress condition (e.g., heat, light, pH, oxidant) Start->Stress Timepoints Sample at predefined time points Stress->Timepoints Neutralize Neutralize/Quench reaction (if applicable) Timepoints->Neutralize Dilute Dilute to working concentration Neutralize->Dilute Analyze Analyze by validated HPLC method Dilute->Analyze End End: Quantify parent compound and degradants Analyze->End

Caption: Experimental workflow for a single stability study.

References

troubleshooting positional isomer formation in difluorophenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to the formation of positional isomers during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing a difluorophenylacetic acid and obtaining a mixture of positional isomers. What are the primary factors influencing the formation of these isomers?

A1: The formation of positional isomers during the synthesis of difluorophenylacetic acid, typically via electrophilic fluorination of a monosubstituted phenylacetic acid precursor, is primarily governed by the directing effects of the substituents already present on the benzene ring. The two main substituents are the fluorine atom and the acetic acid group (-CH₂COOH).

  • Fluorine: As a halogen, fluorine is an ortho-, para- director. This means it directs incoming electrophiles (the second fluorine atom) to the positions ortho (adjacent) and para (opposite) to itself.[1]

  • Acetic Acid Group (-CH₂COOH): This group is generally considered to be a weak deactivator and a meta-director.[1]

The final distribution of isomers is a result of the interplay between these directing effects. The reaction conditions, including the choice of fluorinating agent, catalyst, solvent, and temperature, can also significantly influence the regioselectivity of the reaction.

Q2: How can I control the regioselectivity of the fluorination reaction to favor a specific positional isomer?

A2: Controlling the regioselectivity is a key challenge in aromatic fluorination. Here are some strategies:

  • Choice of Starting Material: The position of the first fluorine atom on the phenylacetic acid precursor will dictate the possible positions for the second fluorine atom. For example, starting with 2-fluorophenylacetic acid will likely lead to a different isomer distribution than starting with 4-fluorophenylacetic acid.

  • Directing Groups: In some cases, the introduction of a directing group can be used to block certain positions on the aromatic ring or to strongly direct the incoming electrophile to a specific position.[2] This group can then be removed in a subsequent step.

  • Catalyst and Ligand Selection: For transition metal-catalyzed fluorination reactions, the choice of catalyst and ligands can have a profound impact on the regioselectivity. Different catalysts can favor the formation of specific isomers due to steric and electronic effects within the catalytic cycle.

  • Reaction Conditions Optimization: Systematically varying the reaction temperature, solvent polarity, and the type of fluorinating agent can help to optimize the reaction towards the desired isomer. For instance, some fluorinating agents are more sterically hindered and may favor substitution at less hindered positions.

Q3: What are the most common positional isomers I might encounter when synthesizing difluorophenylacetic acid?

A3: The most common positional isomers you will encounter depend on your starting material. If you are performing a difluorination of phenylacetic acid or a monofluorophenylacetic acid, you could potentially form any of the following isomers: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorophenylacetic acid. The relative amounts of each will depend on the factors mentioned in A1 and A2.

Q4: How can I accurately identify and quantify the different positional isomers in my product mixture?

A4: A combination of chromatographic and spectroscopic techniques is typically used:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating positional isomers.[3][4] The choice of column (e.g., C18, PFP) and mobile phase composition is critical for achieving good resolution.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can also be used to separate volatile derivatives of the isomers. Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can help in identifying the isomers.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for the structural elucidation of the isomers. The chemical shifts and coupling constants of the aromatic protons and fluorine atoms are unique for each isomer, allowing for unambiguous identification and quantification.[7][8]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Positional Isomer and a Complex Mixture of Other Isomers.
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Directing Group Effects: The inherent directing effects of the substituents are leading to a mixture of products.Re-evaluate the starting material. If possible, choose a precursor that electronically and sterically favors the formation of the desired isomer.Increased selectivity towards the target isomer.
Non-Optimal Reaction Conditions: The temperature, solvent, or catalyst may not be suitable for selective fluorination.Systematically screen different reaction conditions. For example, lower temperatures may increase selectivity, and different solvents can influence the reactivity and selectivity of the fluorinating agent.Identification of conditions that provide a higher yield of the desired isomer and a simpler product mixture.
Reactive Fluorinating Agent: The fluorinating agent may be too reactive, leading to a loss of selectivity.Consider using a milder or more sterically hindered fluorinating agent. For example, N-fluorobenzenesulfonimide (NFSI) is a common electrophilic fluorinating agent.[9]Improved control over the fluorination reaction and higher regioselectivity.
Problem 2: Difficulty in Separating Positional Isomers.
Potential Cause Troubleshooting Step Expected Outcome
Inadequate Chromatographic Method: The HPLC or GC method is not providing sufficient resolution to separate the isomers.Optimize the chromatographic conditions. For HPLC, screen different stationary phases (e.g., C18, phenyl, PFP) and mobile phase compositions (e.g., varying the organic modifier, pH, or adding ion-pairing reagents). For GC, try different temperature programs and columns with different polarities.[3][5]Baseline separation of the positional isomers, allowing for accurate quantification.
Co-elution of Isomers: Two or more isomers have very similar retention times under the current conditions.Employ a different separation technique or a complementary analytical method. For example, if HPLC fails to resolve certain isomers, GC-MS might be successful, or vice-versa.[5] 2D NMR techniques can also be used to identify and quantify isomers in a mixture without complete separation.Successful separation and/or quantification of all isomers present in the mixture.
Derivatization Issues (for GC): Incomplete or non-reproducible derivatization can lead to poor peak shapes and inaccurate quantification.Optimize the derivatization reaction conditions (reagent, temperature, time). Ensure complete removal of excess derivatizing agent before injection.Sharp, symmetrical peaks for all derivatized isomers, leading to reliable quantification.

Experimental Protocols

Representative Synthesis: Preparation of 2,3-Difluorophenylacetic Acid

This protocol is based on a patented method and should be adapted and optimized for specific laboratory conditions.[10]

Reaction Scheme:

2,3-Difluorotoluene → 2,3-Difluorobenzyl Halide → this compound

Step 1: Photohalogenation of 2,3-Difluorotoluene

  • In a suitable reactor equipped with a UV lamp, stirrer, and reflux condenser, charge 2,3-difluorotoluene and a solvent such as carbon tetrachloride.

  • Initiate UV irradiation and slowly introduce the halogenating agent (e.g., chlorine or bromine) while maintaining the reaction temperature.

  • Monitor the reaction progress by GC.

  • Upon completion, stop the reaction and remove the solvent and excess halogenating agent under reduced pressure to obtain the crude 2,3-difluorobenzyl halide.

Step 2: Carbonylation of 2,3-Difluorobenzyl Halide

  • In a pressure reactor, combine the 2,3-difluorobenzyl halide, a suitable solvent (e.g., methanol), a base (e.g., sodium hydroxide), and a carbonylation catalyst (e.g., a cobalt carbonyl complex).[10]

  • Pressurize the reactor with carbon monoxide.

  • Heat the reaction mixture with stirring to the desired temperature and maintain it for several hours.

  • Monitor the reaction progress by HPLC.

  • After completion, cool the reactor, vent the excess carbon monoxide, and work up the reaction mixture. This typically involves acidification to precipitate the product, followed by filtration, washing, and drying.

  • The crude this compound can be further purified by recrystallization.

Note: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Analytical Protocol: HPLC Separation of Difluorophenylacetic Acid Isomers

This is a general guideline for developing an HPLC method for isomer separation.[3][4]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Pentafluorophenyl (PFP) columns can also offer unique selectivity for fluorinated compounds.[5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 2.5-3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where all isomers show good absorbance (e.g., 254 nm).

  • Method Development: Start with a broad gradient (e.g., 10-90% organic solvent over 20-30 minutes) to elute all components. Based on the initial chromatogram, adjust the gradient slope, initial and final mobile phase compositions, and pH to optimize the separation of the target isomers.

Visualizations

Troubleshooting_Positional_Isomer_Formation cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage cluster_troubleshooting Troubleshooting Pathway Start Start Synthesis of Difluorophenylacetic Acid Reaction Electrophilic Fluorination Reaction Start->Reaction Workup Reaction Workup and Crude Product Isolation Reaction->Workup Analysis Analyze Product Mixture (HPLC, GC-MS, NMR) Workup->Analysis Isomer_Check Positional Isomer Formation? Analysis->Isomer_Check Desired_Product Desired Positional Isomer Obtained Isomer_Check->Desired_Product No Undesired_Isomers Undesired Positional Isomers Detected Isomer_Check->Undesired_Isomers Yes T1 Review Synthetic Strategy: - Starting Material - Directing Group Effects Undesired_Isomers->T1 Identify Root Cause T2 Optimize Reaction Conditions: - Temperature - Solvent - Catalyst T1->T2 T3 Select Appropriate Fluorinating Agent T2->T3 T3->Reaction Implement Changes

Caption: Troubleshooting workflow for positional isomer formation in difluorophenylacetic acid synthesis.

References

Technical Support Center: Scaling Up 2,3-Difluorophenylacetic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2,3-Difluorophenylacetic acid from the laboratory to a pilot plant. It includes frequently asked questions, troubleshooting guides for common synthesis routes, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: There are three primary routes for the industrial synthesis of this compound:

  • From 2,3-Difluorotoluene: This route involves the photohalogenation of 2,3-difluorotoluene to form 2,3-difluorobenzyl halide, which is then converted to the final product. This conversion can be achieved either by cyanation followed by hydrolysis or by direct carbonylation.[1]

  • From o-Difluorobenzene: This method utilizes an organolithium reagent, such as n-Butyllithium, to metalate o-difluorobenzene. The resulting organolithium species reacts with an oxalic acid ester, followed by reduction and acidification to yield this compound.[2]

  • From 2,3-Difluoroaniline: This route proceeds via a diazotization reaction of 2,3-difluoroaniline, followed by an addition reaction with vinylidene chloride to form an intermediate that is then converted to the final product.[3]

Q2: What are the main safety concerns when scaling up the production of this compound?

A2: Each synthesis route has specific safety considerations that become more critical at the pilot plant scale:

  • Organolithium Route: Organolithium reagents like n-Butyllithium are highly pyrophoric and can ignite spontaneously on contact with air or moisture.[4][5][6][7][8] Strict inert atmosphere conditions must be maintained, and specialized handling procedures are required.

  • Cyanation Route: The use of sodium cyanide is highly toxic, and the handling of cyanide salts and the potential for hydrogen cyanide gas evolution require stringent safety protocols and waste treatment procedures.[1]

  • Diazotization Route: Diazonium salts can be explosive, especially when dry.[9][10][11] These reactions are typically carried out at low temperatures (0-5 °C) to prevent decomposition.

  • Carbonylation Route: This route often involves the use of carbon monoxide, a toxic gas, under pressure, which requires specialized reactor systems and monitoring.[1][12]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Critical process parameters to monitor include:

  • Temperature: Exothermic reactions, such as those involving organolithium reagents or Grignard formation, require careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Addition Rate: The rate of addition of reagents is crucial for controlling reaction exotherms and minimizing side reactions.

  • Mixing: Efficient mixing is essential to ensure homogeneity and heat transfer, especially in heterogeneous reactions.

  • Purity of Reagents and Solvents: Water and oxygen must be rigorously excluded from reactions involving organometallic reagents. The purity of starting materials can significantly impact the impurity profile of the final product.

Q4: What analytical techniques are recommended for in-process control and final product analysis?

A4: A combination of chromatographic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for monitoring the progress of the reaction, identifying and quantifying impurities, and for the final assay of this compound.[13][14][15][16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts, and can be used to analyze starting materials and intermediates.[17]

Synthesis Route Overview

Diagram 1: Synthesis Pathways for this compound

cluster_0 Route 1: From 2,3-Difluorotoluene cluster_1 Route 2: From o-Difluorobenzene cluster_2 Route 3: From 2,3-Difluoroaniline 2,3-Difluorotoluene 2,3-Difluorotoluene 2,3-Difluorobenzyl Halide 2,3-Difluorobenzyl Halide 2,3-Difluorotoluene->2,3-Difluorobenzyl Halide Photohalogenation 2,3-Difluorobenzyl Cyanide 2,3-Difluorobenzyl Cyanide 2,3-Difluorobenzyl Halide->2,3-Difluorobenzyl Cyanide NaCN This compound This compound 2,3-Difluorobenzyl Halide->this compound Carbonylation (CO) 2,3-Difluorobenzyl Cyanide->this compound Hydrolysis o-Difluorobenzene o-Difluorobenzene 2,3-Difluorophenyllithium 2,3-Difluorophenyllithium o-Difluorobenzene->2,3-Difluorophenyllithium n-BuLi 2,3-Difluorophenylglyoxylic Acid Ester 2,3-Difluorophenylglyoxylic Acid Ester 2,3-Difluorophenyllithium->2,3-Difluorophenylglyoxylic Acid Ester Oxalic Acid Ester 2,3-Difluorophenylglyoxylic Acid Ester->this compound Reduction, Acidification 2,3-Difluoroaniline 2,3-Difluoroaniline Diazonium Salt Diazonium Salt 2,3-Difluoroaniline->Diazonium Salt NaNO2, H+ Intermediate Intermediate Diazonium Salt->Intermediate Vinylidene Chloride Intermediate->this compound Conversion

Caption: Overview of the three main synthesis routes for this compound.

Troubleshooting Guides

Route 1: From 2,3-Difluorotoluene (via Cyanation/Hydrolysis)

Q: My reaction yield is low. What are the possible causes and solutions?

A: Low yield can be attributed to several factors:

  • Incomplete Halogenation: Ensure the photohalogenation step goes to completion by monitoring the reaction by GC. Adjust the reaction time or intensity of the light source as needed.

  • Side Reactions during Cyanation: The presence of water can lead to the formation of 2,3-difluorobenzyl alcohol. Ensure all reagents and solvents are anhydrous.

  • Incomplete Hydrolysis: The hydrolysis of the nitrile can be sluggish. Ensure adequate reaction time and temperature. Consider using a phase-transfer catalyst to improve reaction rates.

Q: I am observing significant impurity formation. What are the likely impurities and how can I minimize them?

A: Common impurities include:

  • Over-halogenated products: Control the stoichiometry of the halogenating agent in the first step.

  • 2,3-Difluorobenzyl alcohol: As mentioned, this forms from the reaction of the benzyl halide with water. Maintain anhydrous conditions.

  • 2,3-Difluorophenylacetamide: This is an intermediate in the hydrolysis of the nitrile. Ensure the hydrolysis is complete by extending the reaction time or increasing the concentration of the acid or base.

Route 2: From o-Difluorobenzene (Organolithium Route)

Q: The initial lithiation reaction is not starting or is very sluggish. What should I do?

A: Initiation of organolithium reactions can be challenging.

  • Purity of Reagents: Ensure the o-difluorobenzene and solvent (typically THF or ether) are completely anhydrous and free of oxygen.

  • Activation of Lithium: If using lithium metal, ensure its surface is clean.

  • Temperature: The reaction is typically carried out at low temperatures (-78 °C). Ensure your cooling bath is at the correct temperature.

Q: I am getting a low yield of the final product. What are the potential issues?

A: Low yields in this multi-step process can arise from:

  • Side Reactions of the Organolithium: The 2,3-difluorophenyllithium is a strong base and can react with any acidic protons present.

  • Inefficient Carboxylation (if using a Grignard-type variation with CO2): Ensure the dry ice is freshly crushed and in large excess. Poor mixing during the addition of the organometallic to the dry ice can also be a factor.

  • Degradation of the Intermediate: The 2,3-difluorophenylglyoxylic acid ester may be unstable. Process it to the next step as quickly as possible.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Low Yield Low Yield Check Starting Material Purity Check Starting Material Purity Low Yield->Check Starting Material Purity Repurify Starting Materials Repurify Starting Materials Check Starting Material Purity->Repurify Starting Materials Impure Investigate Reaction Conditions Investigate Reaction Conditions Check Starting Material Purity->Investigate Reaction Conditions Pure Temperature Control Issue? Temperature Control Issue? Investigate Reaction Conditions->Temperature Control Issue? Optimize Cooling/Heating Optimize Cooling/Heating Temperature Control Issue?->Optimize Cooling/Heating Yes Mixing Issue? Mixing Issue? Temperature Control Issue?->Mixing Issue? No Improve Agitation Improve Agitation Mixing Issue?->Improve Agitation Yes Check Reagent Stoichiometry Check Reagent Stoichiometry Mixing Issue?->Check Reagent Stoichiometry No Adjust Reagent Ratios Adjust Reagent Ratios Check Reagent Stoichiometry->Adjust Reagent Ratios Incorrect Analyze for Side Products Analyze for Side Products Check Reagent Stoichiometry->Analyze for Side Products Correct

Caption: A decision tree to troubleshoot low reaction yields.

Quantitative Data Summary

ParameterRoute 1 (Cyanation)Route 2 (Organolithium)[2]Route 3 (Diazotization)[3]
Starting Material 2,3-Difluorotolueneo-Difluorobenzene2,3-Difluoroaniline
Key Reagents NBS/AIBN, NaCN, H2SO4n-BuLi, Oxalic acid esterNaNO2, HCl, Vinylidene chloride
Typical Solvents CCl4, DMSO, WaterTHF or EtherWater, Dichloromethane
Reaction Temp. 60-80°C (halogenation), 100-150°C (cyanation), 100°C (hydrolysis)-78°C to RT-5 to 5°C
Reported Yield Varies~77.6% (overall)Not specified
Key Challenges Use of toxic cyanide, multi-step processPyrophoric reagents, low temperaturesUnstable diazonium salts, low temperatures

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyanation and Hydrolysis of 2,3-Difluorobenzyl Bromide

Step 1: Synthesis of 2,3-Difluorobenzyl Bromide

  • To a solution of 2,3-difluorotoluene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) is added N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.02 eq).

  • The mixture is heated to reflux under a light source (e.g., a 250W lamp) until the reaction is complete (monitored by GC).

  • The reaction mixture is cooled to room temperature, and the succinimide is filtered off.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,3-difluorobenzyl bromide.

Step 2: Synthesis of 2,3-Difluorobenzyl Cyanide

  • To a solution of 2,3-difluorobenzyl bromide (1.0 eq) in a polar aprotic solvent such as DMSO is added sodium cyanide (1.2 eq).

  • The reaction mixture is heated to 100-150°C and stirred until the starting material is consumed (monitored by HPLC).

  • The mixture is cooled, poured into water, and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried, and concentrated to give 2,3-difluorobenzyl cyanide.

Step 3: Hydrolysis to this compound

  • 2,3-Difluorobenzyl cyanide (1.0 eq) is added to a mixture of sulfuric acid and water (e.g., 70% H2SO4).

  • The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by HPLC).

  • The reaction mixture is cooled and poured onto crushed ice, leading to the precipitation of the crude product.

  • The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent to afford pure this compound.

Diagram 3: Experimental Workflow for Synthesis via Cyanation

Start Start Photobromination of 2,3-Difluorotoluene Photobromination of 2,3-Difluorotoluene Start->Photobromination of 2,3-Difluorotoluene Filter Succinimide Filter Succinimide Photobromination of 2,3-Difluorotoluene->Filter Succinimide Work-up and Isolate Benzyl Bromide Work-up and Isolate Benzyl Bromide Filter Succinimide->Work-up and Isolate Benzyl Bromide Cyanation with NaCN Cyanation with NaCN Work-up and Isolate Benzyl Bromide->Cyanation with NaCN Work-up and Isolate Benzyl Cyanide Work-up and Isolate Benzyl Cyanide Cyanation with NaCN->Work-up and Isolate Benzyl Cyanide Acid Hydrolysis Acid Hydrolysis Work-up and Isolate Benzyl Cyanide->Acid Hydrolysis Precipitate and Filter Product Precipitate and Filter Product Acid Hydrolysis->Precipitate and Filter Product Recrystallize Recrystallize Precipitate and Filter Product->Recrystallize Final Product Final Product Recrystallize->Final Product

Caption: A step-by-step workflow for the synthesis of this compound.

References

analytical methods for detecting impurities in 2,3-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of 2,3-Difluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying impurities, along with troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for assessing the purity of this compound?

A1: The most prevalent and recommended techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), particularly with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).[1] HPLC is considered the gold standard for non-volatile impurities, while GC-MS is excellent for identifying volatile and semi-volatile organic impurities.[1] For comprehensive structural elucidation of unknown impurities, hyphenated techniques such as LC-MS are invaluable.[2]

Q2: What are the potential sources of impurities in this compound?

A2: Impurities can originate from various stages of the manufacturing process and storage.[1] Key sources include:

  • Starting Materials: Unreacted raw materials from the synthesis process.

  • Intermediates: Compounds formed during intermediate synthesis steps.

  • By-products: Unwanted molecules formed from side reactions during synthesis.

  • Reagents and Solvents: Residual chemicals used in the manufacturing process.

  • Degradation Products: Impurities formed by the breakdown of this compound over time, potentially accelerated by exposure to heat, light, or incompatible substances.[3]

Q3: What are some of the expected impurities from the synthesis of this compound?

A3: Based on common synthesis routes, potential impurities could include positional isomers (such as 2,4- or 2,5-difluorophenylacetic acid), precursors like 2,3-difluorotoluene or o-difluorobenzene, and intermediates from the specific synthetic pathway employed.[4][5] For instance, a process starting from o-difluorobenzene might have residual amounts of this starting material or related organometallic intermediates.[4]

Q4: Why is derivatization sometimes necessary for the GC-MS analysis of this compound?

A4: this compound is a carboxylic acid, which is a polar and non-volatile compound. For effective analysis by Gas Chromatography, compounds need to be volatile and thermally stable. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or other derivative, which improves its chromatographic behavior, leading to better peak shape and sensitivity.[6]

Q5: How can I quantify an unknown impurity when a reference standard is not available?

A5: When a certified reference standard for an impurity is unavailable, a universal detector like a Charged Aerosol Detector (CAD) can be used with HPLC.[3] CAD provides a more uniform response for non-volatile analytes, allowing for the use of a single calibrant to estimate the concentration of multiple unknown impurities.[3][7] Alternatively, if the structure of the impurity can be elucidated (e.g., by MS or NMR), a closely related compound with a similar chromophore can be used for semi-quantification with UV detection, although this approach has higher uncertainty.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions between the acidic analyte and residual silanols on the HPLC column.* Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.[8]
* Use a Modern Column: Employ a high-purity, end-capped silica column to minimize silanol interactions.
* Add an Ion-Pairing Agent: Consider using a suitable ion-pairing reagent in the mobile phase.
Poor Resolution Between Isomers Suboptimal mobile phase composition or column chemistry.* Optimize Gradient: A shallower gradient can improve the separation of closely eluting peaks.[9]
* Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.
* Select a Phenyl Column: A phenyl-based stationary phase can offer different selectivity for aromatic compounds through pi-pi interactions.
Ghost Peaks Contamination from previous injections or impurities in the mobile phase.* Implement Wash Cycles: Run blank injections with a strong solvent (e.g., 100% acetonitrile or methanol) to clean the column and injector.[3]
* Use High-Purity Solvents: Ensure all mobile phase components are HPLC grade or higher.
Drifting Retention Times Inconsistent mobile phase composition or temperature fluctuations.* Premix Mobile Phase: Manually premixing the mobile phase can ensure consistent composition.
* Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times.[9]
GC-MS Analysis
Issue Potential Cause Recommended Solution
No or Low Analyte Signal Incomplete derivatization or thermal degradation in the injector.* Optimize Derivatization: Ensure the reaction has gone to completion by optimizing reaction time, temperature, and reagent concentration.[6]
* Lower Injection Port Temperature: If the derivative is thermally labile, a lower injector temperature may prevent degradation.
Broad Peak Shape Active sites in the GC liner or column.* Use a Deactivated Liner: Employ a liner with high-quality deactivation.
* Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
Matrix Interference Co-eluting compounds from the sample matrix.* Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances before analysis.[6]
* Use Selected Ion Monitoring (SIM): In MS detection, using SIM mode can enhance selectivity and reduce the impact of matrix interference.[10]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of fluorinated aromatic acids using chromatographic methods. Note that these are representative values and may vary depending on the specific instrumentation and method parameters.

Parameter HPLC-UV GC-MS (with Derivatization)
Limit of Detection (LOD) 5 - 10 µg/L[11]10 - 50 ng/mL[10]
Limit of Quantification (LOQ) 15 - 30 µg/L30 - 150 ng/mL
Linearity (R²) > 0.99> 0.99
Precision (%RSD) < 5%< 10%
Accuracy (Recovery %) 95 - 105%90 - 110%

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This method is a general approach for the analysis of aromatic acids and should be optimized for this compound.

  • Instrumentation: HPLC with UV Detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.

Protocol 2: GC-MS Method for Volatile Impurities (with Derivatization)

This protocol requires a derivatization step to make the analyte suitable for GC analysis.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer

  • Derivatization (Example using BSTFA):

    • Evaporate a known amount of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 100 µL of a suitable solvent (e.g., acetonitrile).[6]

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Visualizations

experimental_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification of Impurities integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC impurity analysis.

logical_relationship_troubleshooting cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Time Issues start Poor Chromatographic Result peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting co_elution Co-elution start->co_elution rt_drift RT Drifting start->rt_drift sol_ph Adjust Mobile Phase pH peak_tailing->sol_ph sol_column Use End-capped Column peak_tailing->sol_column sol_overload Reduce Sample Concentration peak_fronting->sol_overload sol_gradient Optimize Gradient co_elution->sol_gradient sol_temp Control Column Temperature rt_drift->sol_temp

Caption: Troubleshooting logic for common HPLC issues.

References

Technical Support Center: Overcoming Low Yields in 2,3-Difluorophenylacetic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during amide coupling reactions with 2,3-difluorophenylacetic acid, a sterically hindered building block.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my coupling reaction with this compound?

A1: Low yields in coupling reactions involving this compound are often attributed to a combination of steric hindrance and electronic effects. The ortho-fluorine atom sterically hinders the approach of the amine to the activated carboxylic acid intermediate. Additionally, the electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the carboxylic acid. Common causes for low yield include:

  • Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be sufficiently reactive to overcome the steric barrier.

  • Steric Hindrance: The bulky nature of both the 2,3-difluorophenyl group and potentially the amine coupling partner can significantly slow down the reaction rate.

  • Suboptimal Reaction Conditions: Incorrect choice of solvent, base, temperature, or reaction time can lead to low conversion or decomposition.

  • Poor Nucleophilicity of the Amine: If the amine partner is also sterically hindered or electronically deactivated, the reaction will be even more challenging.

Q2: Which coupling reagents are most effective for this compound?

A2: For sterically hindered carboxylic acids like this compound, more powerful coupling reagents are generally required. While standard carbodiimide reagents like EDC in combination with HOBt can be attempted, uronium/aminium or phosphonium salt-based reagents often provide superior results.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the reagent of choice for difficult couplings due to the formation of a highly reactive OAt-active ester, which is less prone to racemization.

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) / TBTU (N,N,N',N'-Tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate): Effective and widely used coupling reagents.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high reactivity and utility in challenging couplings.

Q3: How can I optimize the reaction conditions to improve my yield?

A3: Optimization of reaction parameters is crucial. Consider the following adjustments:

  • Base Selection: A non-nucleophilic, hindered base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically preferred to minimize side reactions.

  • Solvent Choice: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are common choices. DMF is often preferred for its excellent solvating properties.

  • Temperature: For sluggish reactions, increasing the temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier. However, this should be done cautiously as it can also increase the risk of side reactions and racemization if chiral centers are present.

  • Reaction Time: Sterically hindered couplings often require longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration.

  • Pre-activation: Activating the carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can sometimes improve yields.

Q4: I am observing multiple spots on my TLC, indicating side products. What are the likely side reactions and how can I minimize them?

A4: Common side reactions in amide coupling include:

  • N-acylurea formation: This occurs when using carbodiimide reagents (like EDC or DCC) where the O-acylisourea intermediate rearranges. The use of additives like HOBt or HOAt can suppress this side reaction.

  • Guanidinylation of the amine: Uronium-based reagents like HATU can react with the amine if the carboxylic acid activation is slow or if the reagent is used in large excess.

  • Racemization: If your this compound derivative or amine contains a chiral center, racemization can occur, especially at elevated temperatures. Using reagents like HATU, which are known to suppress racemization, and maintaining lower reaction temperatures can mitigate this.

To minimize side products, ensure the use of high-purity reagents and anhydrous solvents. Careful control of stoichiometry and order of addition is also important.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting low-yield coupling reactions with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient activation of the carboxylic acid.Switch to a more powerful coupling reagent such as HATU or PyBOP.
Steric hindrance from the 2,3-difluoro substituent and/or the amine.Increase reaction time and/or temperature. Consider using a less sterically hindered amine if the project allows.
Suboptimal solvent choice leading to poor solubility of reactants.Screen alternative solvents like DMF, NMP, or DCM.
Incorrect base or stoichiometry.Use a non-nucleophilic base like DIPEA (2-3 equivalents). Ensure accurate stoichiometry of all reagents.
Messy Reaction with Multiple Byproducts Side reactions with the coupling reagent.If using EDC, ensure an additive like HOBt is present. If using HATU, avoid large excesses and consider pre-activating the acid.
Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Decomposition of starting materials or product.Monitor the reaction at a lower temperature first. Check the stability of your amine under the reaction conditions.
Reaction Stalls / Does Not Go to Completion Insufficient reactivity of the activated species.Increase the equivalents of the coupling reagent and base slightly (e.g., 1.2-1.5 eq of coupling reagent).
Reversible reaction or product inhibition.Consider running the reaction at a higher concentration.

Data Presentation

While specific yield data for a wide range of amines with this compound is not extensively published in a comparative format, the following table provides a general comparison of coupling reagent efficacy for sterically hindered substrates, which is applicable to this case.

Coupling Reagent System Typical Reactivity for Hindered Substrates Common Additives Key Considerations
EDC / HOBtModerateHOBt, HOAtCost-effective, but may be inefficient for highly hindered systems. Risk of N-acylurea byproduct.[1][2]
HATUHigh to ExcellentNone requiredHighly efficient for hindered amino acids and reduces racemization.[3][4][5]
HBTU / TBTUHighHOBt (optional)Very effective, but can cause guanidinylation of the amine if not used correctly.[6]
PyBOPHigh to ExcellentNone requiredPhosphonium-based, very powerful for difficult couplings.[6]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.1 equivalents) to the mixture and stir for 15-30 minutes at room temperature for pre-activation.

  • Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40 °C) can be applied.

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This method is a more classical approach and may be suitable for less hindered amines.

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent), the amine (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Workflow

Troubleshooting Logic for Low Yields

The following diagram illustrates a logical workflow for troubleshooting low-yield coupling reactions with this compound.

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Quality & Stoichiometry (Acid, Amine, Coupling Reagent, Base) start->check_reagents reagents_ok Reagents & Stoichiometry OK? check_reagents->reagents_ok fix_reagents Purify/Replace Reagents Recalculate Stoichiometry reagents_ok->fix_reagents No optimize_conditions Optimize Reaction Conditions reagents_ok->optimize_conditions Yes failure Still Low Yield (Consult Further) reagents_ok->failure All options exhausted fix_reagents->start conditions_choice Modify what? optimize_conditions->conditions_choice change_reagent Change Coupling Reagent optimize_conditions->change_reagent increase_temp_time Increase Temperature &/or Time conditions_choice->increase_temp_time Temp/Time change_solvent_base Change Solvent or Base (e.g., DMF, DIPEA) conditions_choice->change_solvent_base Solvent/Base monitor Monitor by LC-MS/TLC increase_temp_time->monitor change_solvent_base->monitor reagent_choice Current Reagent? change_reagent->reagent_choice to_hatu Switch to HATU / PyBOP reagent_choice->to_hatu EDC/HOBt to_edc Consider EDC/HOAt reagent_choice->to_edc Other to_hatu->optimize_conditions to_edc->optimize_conditions monitor->reagents_ok No Improvement success Yield Improved monitor->success Improvement

Caption: Troubleshooting workflow for low-yield reactions.

Key Components in the Coupling Reaction

This diagram illustrates the interaction between the key components in a typical amide coupling reaction.

CouplingReaction cluster_activation Activation Step cluster_coupling Coupling Step Acid 2,3-Difluorophenylacetic Acid ActivatedEster Highly Reactive Intermediate (e.g., OAt-Ester) Acid->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->ActivatedEster Product Amide Product ActivatedEster->Product Amine Amine (Nucleophile) Amine->Product Byproducts Byproducts (e.g., Urea, HOBt)

Caption: Key components and steps in the coupling reaction.

References

Technical Support Center: Solvent Effects on the Reactivity of 2,3-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,3-Difluorophenylacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on understanding and optimizing solvent effects on its reactivity.

Frequently Asked Questions (FAQs)

Q1: How do the fluorine substituents on the phenyl ring of this compound affect its reactivity compared to phenylacetic acid?

A: The two fluorine atoms are electron-withdrawing groups. Their presence on the aromatic ring increases the acidity of the carboxylic acid group through a negative inductive effect (-I effect). This enhanced acidity can influence reaction rates and equilibria. For instance, in reactions where protonation of the carbonyl is a key step, such as Fischer esterification, the electron-withdrawing nature of the fluorines can decrease the basicity of the carbonyl oxygen, potentially slowing down this step. Conversely, in reactions involving deprotonation of the carboxylic acid, the increased acidity facilitates the formation of the carboxylate anion.

Q2: Which solvents are recommended for reactions involving this compound?

A: The choice of solvent is highly dependent on the specific reaction being performed (e.g., esterification, amide coupling, etc.). A general guideline is to consider the polarity of the reactants, intermediates, and products. For the synthesis of this compound via carbonylation, a range of solvents have been reported, with polar aprotic and protic solvents being common. In subsequent reactions like esterification, non-polar solvents may favor higher yields by facilitating the removal of water.

Q3: Can I use protic solvents like methanol or ethanol for amide coupling reactions with this compound?

A: While not ideal, it is possible. Protic solvents can solvate the carboxylate anion and the amine, potentially reducing their reactivity. More commonly, aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (MeCN) are preferred for amide coupling reactions as they do not interfere with the coupling reagents and the reactants as much as protic solvents.

Q4: How does solvent polarity generally affect the rate of reactions involving carboxylic acids?

A: The effect of solvent polarity on reaction rates is complex and depends on the reaction mechanism. According to the Hughes-Ingold rules, if the transition state is more polar than the reactants, a more polar solvent will increase the reaction rate, and vice versa. For many reactions of carboxylic acids, the polarity of the solvent can influence the solubility of reactants, the stability of intermediates, and the equilibrium position.

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Possible Cause Troubleshooting Steps
Unfavorable Reaction Equilibrium The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol, or remove water as it is formed (e.g., using a Dean-Stark apparatus or molecular sieves).
Inappropriate Solvent Choice For esterification of similar phenylacetic acids, non-polar solvents like toluene or benzene have been shown to give higher yields compared to polar solvents.[1] Consider switching to a less polar solvent.
Steric Hindrance The ortho-fluorine atom may cause some steric hindrance. Using a less bulky alcohol or a more active catalyst might improve the yield.
Insufficient Catalyst Activity Ensure the acid catalyst (e.g., H₂SO₄, p-TsOH) is not old or deactivated. For heterogeneous catalysts, ensure proper activation and sufficient loading.
Reaction Temperature Too Low Increasing the reaction temperature generally increases the reaction rate. However, be mindful of potential side reactions at higher temperatures.
Issue 2: Incomplete Amide Coupling Reaction
Possible Cause Troubleshooting Steps
Deactivated Coupling Reagent Amide coupling reagents (e.g., DCC, EDC, HATU) are often sensitive to moisture. Use fresh reagents and ensure anhydrous reaction conditions.
Poor Solvent Choice Dipolar aprotic solvents like DMF or DCM are generally preferred for amide coupling.[2] Ensure the solvent is anhydrous.
Base Incompatibility Use a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the acid formed during the reaction without competing with the amine nucleophile.
Low Nucleophilicity of the Amine If using an electron-poor or sterically hindered amine, a more reactive acyl fluoride intermediate may be necessary. This can be generated in situ using reagents like cyanuric fluoride or Deoxo-Fluor®.
Side Reactions The activated carboxylic acid can sometimes react with the solvent or itself. Pre-activating the acid for a short period before adding the amine can sometimes mitigate this.

Quantitative Data

The following table summarizes the yield of this compound in the carbonylation of 2,3-difluorobenzyl chloride in various solvents, based on data from patent literature. While this data is for the synthesis of the acid itself, it provides insight into solvent suitability for reactions involving this compound.

SolventYield (%)Purity (%)
Methanol85.299.3
Toluene60.198.1
Ethanol58.398.1
DMF55.698.1

Data extracted from patent CN101486638A.[3]

Experimental Protocols

Protocol: Kinetic Study of Solvent Effects on the Esterification of this compound

This protocol outlines a general procedure to study the effect of different solvents on the rate of esterification of this compound with an alcohol (e.g., ethanol) using an acid catalyst.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Various anhydrous solvents (e.g., Toluene, Dichloromethane, Acetonitrile, 1,4-Dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Thermostated reaction block or oil bath

  • Gas chromatograph with a suitable column (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in each of the chosen solvents.

    • Prepare a stock solution of ethanol in each of the chosen solvents.

    • Prepare a stock solution of the sulfuric acid catalyst in each of the chosen solvents.

  • Reaction Setup:

    • In a reaction vial, add a specific volume of the this compound stock solution and the internal standard.

    • Place the vial in the thermostated block set to the desired reaction temperature (e.g., 60 °C) and allow it to equilibrate.

  • Initiation of Reaction:

    • To initiate the reaction, add a predetermined volume of the ethanol and catalyst stock solutions to the vial.

    • Start the timer immediately.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a vial containing a cold solution of sodium bicarbonate.

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the ester product and the remaining carboxylic acid relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

    • Compare the reaction rates in different solvents to evaluate the solvent effect.

Visualizations

Esterification_Workflow General Workflow for Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid This compound mix Combine Reactants, Solvent, and Catalyst prep_acid->mix prep_alcohol Alcohol (e.g., Ethanol) prep_alcohol->mix prep_solvent Anhydrous Solvent prep_solvent->mix prep_catalyst Acid Catalyst (e.g., H₂SO₄) prep_catalyst->mix heat Heat to Reaction Temperature (e.g., 60-80°C) mix->heat monitor Monitor Reaction Progress (TLC, GC, or HPLC) heat->monitor quench Quench Reaction (e.g., add NaHCO₃ solution) monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (e.g., Column Chromatography) dry->purify

Caption: General workflow for a typical esterification reaction.

Amide_Coupling_Troubleshooting Troubleshooting Logic for Amide Coupling cluster_reagents Reagent Check cluster_conditions Condition Check cluster_solutions Potential Solutions start Low or No Product Yield check_coupling Is the coupling reagent fresh and stored under dry conditions? start->check_coupling check_base Is the base non-nucleophilic and sufficient in quantity? start->check_base check_amine Is the amine sufficiently nucleophilic? start->check_amine check_solvent Is the solvent anhydrous and aprotic (e.g., DCM, DMF)? start->check_solvent check_temp Is the reaction temperature appropriate? start->check_temp check_activation Is pre-activation of the acid beneficial? start->check_activation sol_reagent Use fresh coupling reagent check_coupling->sol_reagent sol_base Use DIPEA or TEA check_base->sol_base sol_amine Convert acid to acyl fluoride check_amine->sol_amine sol_solvent Use anhydrous aprotic solvent check_solvent->sol_solvent sol_temp Optimize temperature check_temp->sol_temp sol_activation Pre-activate acid before adding amine check_activation->sol_activation

Caption: Troubleshooting flowchart for amide coupling reactions.

References

Navigating the Thermal Landscape of 2,3-Difluorophenylacetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal decomposition of 2,3-Difluorophenylacetic acid. This document offers troubleshooting advice, frequently asked questions, and standardized experimental protocols to ensure safe and effective handling of this compound in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the thermal decomposition temperature of this compound?

A1: The precise onset of thermal decomposition for this compound is not widely reported in publicly available literature. It is crucial for researchers to experimentally determine this value in their specific laboratory setting and under their experimental conditions. A common technique for this is Thermogravimetric Analysis (TGA).

Q2: What are the hazardous decomposition products of this compound?

A2: Thermal decomposition of this compound can produce a range of hazardous substances.[1][2][3] These may include, but are not limited to:

  • Carbon monoxide (CO)[1]

  • Carbon dioxide (CO2)[1]

  • Hydrogen fluoride (HF) gas[1][2]

  • Irritating and toxic fumes and gases[1]

  • Fluorophosgene is also a possible hazardous decomposition product.[3]

Q3: What are the primary hazards associated with handling this compound?

A3: this compound is classified as a substance that can cause skin corrosion and serious eye damage.[4][5] It may also be harmful if swallowed, in contact with skin, or if inhaled.[5]

Q4: How should I properly store this compound?

A4: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1][2]

Q5: What should I do in case of accidental exposure?

A5: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[4][5] For skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothing.[4] If inhaled, move the person to fresh air.[5] If swallowed, rinse your mouth and do NOT induce vomiting.[5] In all cases of significant exposure, seek immediate medical advice.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and thermal analysis of this compound.

Issue Possible Cause Recommended Action
Unexpected color change or degradation of the material at room temperature. Impurities in the sample or improper storage conditions (e.g., exposure to light or incompatible materials).Ensure the material is stored in a tightly sealed, opaque container in a cool, dry place. Verify the purity of your sample using appropriate analytical techniques.
Inconsistent results in thermal analysis (e.g., TGA, DSC). Inconsistent sample packing, variable heating rates, or contamination of the sample pan.Ensure a consistent and reproducible sample preparation method. Use a standardized heating rate for all analyses. Use clean, new sample pans for each experiment.
Instrument corrosion or damage after thermal analysis. Release of corrosive gases, such as hydrogen fluoride, during decomposition.Ensure the thermal analysis instrument is equipped with a proper exhaust system to vent corrosive gases. Consult with the instrument manufacturer regarding material compatibility with halogenated compounds.
Activation of laboratory safety alarms (e.g., gas detectors). Inadequate ventilation or containment during an experiment leading to the release of hazardous decomposition products.All experiments with the potential for thermal decomposition must be conducted in a well-ventilated fume hood. Ensure all safety equipment is functioning correctly before starting the experiment.

Experimental Protocols

Protocol 1: Determination of Thermal Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Materials:

  • This compound

  • TGA instrument

  • Ceramic or platinum sample pans

  • Inert gas (e.g., Nitrogen, Argon) of high purity

Procedure:

  • Tare an empty TGA sample pan.

  • Accurately weigh 5-10 mg of this compound into the tared pan.

  • Place the sample pan into the TGA instrument.

  • Purge the instrument with the inert gas at a constant flow rate (e.g., 50-100 mL/min) to establish an inert atmosphere.

  • Equilibrate the sample at a starting temperature of 30 °C.

  • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) from 30 °C to a final temperature well above the expected decomposition, for instance, 600 °C.

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is typically determined as the temperature at which a significant mass loss begins, often calculated by the intersection of the baseline and the tangent of the decomposition curve.

Visualizations

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation Tare Tare Sample Pan Weigh Weigh 5-10 mg of This compound Tare->Weigh Load Load Sample into TGA Weigh->Load Purge Purge with Inert Gas Load->Purge Equilibrate Equilibrate at 30 °C Purge->Equilibrate Heat Heat at 10 °C/min to 600 °C Equilibrate->Heat Record Record Mass Loss vs. Temperature Heat->Record Analyze Determine Onset of Decomposition Record->Analyze

Caption: Workflow for Thermogravimetric Analysis (TGA).

Troubleshooting_Logic Start Problem Encountered Inconsistent_Results Inconsistent Thermal Analysis Results? Start->Inconsistent_Results Degradation Unexpected Sample Degradation? Start->Degradation Alarm Safety Alarm Activation? Start->Alarm Inconsistent_Results->Degradation No Check_Prep Review Sample Preparation and Loading Technique Inconsistent_Results->Check_Prep Yes Degradation->Alarm No Check_Storage Verify Proper Storage (Cool, Dry, Dark) Degradation->Check_Storage Yes Check_Ventilation Ensure Adequate Ventilation (Fume Hood) Alarm->Check_Ventilation Yes End Problem Resolved Alarm->End No Check_Params Verify Instrument Parameters (e.g., Heating Rate) Check_Prep->Check_Params Check_Params->End Check_Purity Assess Sample Purity Check_Storage->Check_Purity Check_Purity->End Review_Procedure Review Experimental Procedure for Containment Check_Ventilation->Review_Procedure Review_Procedure->End

Caption: Troubleshooting logical relationships.

References

Technical Support Center: 2,3-Difluorophenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,3-Difluorophenylacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common workup procedures following the synthesis of this compound?

A1: The post-reaction workup for this compound typically involves an aqueous workup to isolate the carboxylic acid. Common procedures include:

  • Acidification: The reaction mixture is often quenched with water and then acidified, typically with hydrochloric acid (HCl), to a pH of 1-3.[1][2] This protonates the carboxylate salt, causing the desired this compound to precipitate out of the aqueous solution.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent. Common choices include ethyl acetate, diethyl ether, or t-butyl methyl ether.[1]

  • Washing: The organic layer is washed with water and/or brine to remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Q2: My final product has a low melting point and appears oily or discolored. What are the likely impurities?

A2: An oily or discolored product with a broad melting point suggests the presence of impurities. The nature of these impurities is highly dependent on the synthetic route employed.

  • From Organolithium Routes: Residual unreacted o-difluorobenzene or byproducts from the reaction with the carboxylating agent can be present. A wash with a nonpolar solvent like hexane may help remove some of these less polar impurities.[3]

  • From 2,3-difluoroaniline: Diazotization reactions can form tar-like byproducts, leading to discoloration.[4] Unreacted starting material may also be present.

  • From Hydrolysis of a Precursor (e.g., ester or nitrile): Incomplete hydrolysis can leave starting material in your product. The presence of unhydrolyzed ester or nitrile can be checked by IR or NMR spectroscopy.

  • Residual Solvents: Solvents used in the reaction or extraction (e.g., THF, toluene, ethyl acetate) can remain in the final product if not adequately removed under vacuum.

Q3: I am experiencing low yields after the workup and purification. What are the potential causes and solutions?

A3: Low yields can arise from several factors during the workup and purification process:

  • Incomplete Precipitation: Ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to fully protonate and precipitate the carboxylic acid.

  • Insufficient Extraction: this compound has some water solubility. Perform multiple extractions with your chosen organic solvent to maximize recovery from the aqueous phase.

  • Loss During Recrystallization: Using an excessive amount of recrystallization solvent will result in a significant portion of your product remaining in the mother liquor.[4] It is crucial to use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution in an ice bath can further maximize crystal formation.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product does not precipitate upon acidification. The solution may not be acidic enough.Check the pH with pH paper or a meter and add more acid (e.g., concentrated HCl) until the pH is between 1 and 2.[1]
The product concentration is too low.If a large volume of water was used, try to concentrate the aqueous solution by removing some water under reduced pressure before acidification.
An oil forms instead of a solid during recrystallization ("oiling out"). The solution is cooling too quickly.Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using an insulated container can help.[4]
The melting point of the impure product is below the boiling point of the solvent.Try a different recrystallization solvent or solvent system with a lower boiling point.
The product is colored (yellow or brown). Presence of high molecular weight, colored byproducts or tars.Treat the solution with activated charcoal during recrystallization. Add a small amount of charcoal to the hot solution, stir or heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[4]
Broad or depressed melting point after purification. The product is still impure.Repeat the recrystallization process. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent which can depress the melting point.[4]
Isomeric impurities are present.For challenging separations of isomers, techniques like fractional crystallization or preparative chromatography may be necessary.[4]

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Acidification: While monitoring with a pH meter or pH paper, slowly add concentrated hydrochloric acid (HCl) dropwise until the pH of the aqueous solution is approximately 1-2.[1] A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a small-scale reaction). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Recrystallization for Purification
  • Solvent Selection: Choose a suitable solvent or solvent system. A mixture of ethyl acetate and hexane or toluene are reported to be effective.[3][5] An ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring (e.g., on a hot plate).

  • Saturated Solution: Continue to add small portions of the hot solvent until the solid has just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Quantitative Data Summary

The following table summarizes yield and purity data reported in various synthetic procedures for this compound.

Synthetic Route Highlight Solvent/Reagent Yield Purity (Method) Reference
Organolithium route with reduction and acidificationRecrystallization from ethyl acetate/normal hexane75.6%Not Specified[3]
Organolithium route with reduction and acidificationRecrystallization from ethanol/waterUp to 77.6%99.6% (HPLC)[3]
From 2,3-difluoroanilineRecrystallization from tolueneNot specified>99% (HPLC)[5]
Hydrolysis of methyl 2,3-difluorophenylacetateWater, NaOH, HCl72%Not Specified[1]
Carbonylation of 2,3-difluorobenzyl chlorideMethanol, NaOH, HCl89.6%99.5%[2]

Process Visualization

The following diagram illustrates a general workflow for the post-reaction workup and purification of this compound.

Workup_Workflow ReactionMixture Crude Reaction Mixture Quench Quench (e.g., with water) ReactionMixture->Quench Acidify Acidify (e.g., HCl to pH 1-2) Quench->Acidify Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidify->Extraction AqueousWaste Aqueous Waste Extraction->AqueousWaste Separate OrganicLayer Combined Organic Layers Extraction->OrganicLayer Separate Wash Wash (Water, Brine) OrganicLayer->Wash Dry Dry (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate CrudeProduct Crude Product Concentrate->CrudeProduct Recrystallize Recrystallize (e.g., Toluene or EtOAc/Hexane) CrudeProduct->Recrystallize PureProduct Pure 2,3-Difluorophenylacetic Acid Crystals Recrystallize->PureProduct Filter & Dry

Caption: General workflow for the workup and purification of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 2,3-Difluorophenylacetic Acid: HPLC and Orthogonal Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2,3-Difluorophenylacetic acid, a key building block in the synthesis of pharmaceuticals and other advanced materials, is critical to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, offering high resolution and sensitivity. This guide provides a detailed comparison of a robust reversed-phase HPLC (RP-HPLC) method with orthogonal analytical techniques, namely Capillary Electrophoresis (CE) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The inclusion of orthogonal methods, which rely on different separation or measurement principles, provides a more comprehensive purity profile and reduces the risk of undetected impurities.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the most common and effective method for determining the purity of this compound and its related impurities. The acidic nature of the analyte necessitates the use of an acidic mobile phase to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a non-polar stationary phase.

Potential Impurities:

Based on common synthesis routes starting from 2,3-difluoro toluene or o-difluorobenzene, potential impurities may include:

  • Starting Materials: 2,3-difluoro toluene, o-difluorobenzene.

  • Intermediates: 2,3-difluoro benzyl halides, 2,3-difluorophenylglyoxylic acid esters.

  • Isomeric Impurities: Other isomers of difluorophenylacetic acid (e.g., 2,4-, 2,5-, 2,6-, 3,4-, 3,5-difluorophenylacetic acid).

  • Related Substances: Impurities formed from side reactions or degradation.

Experimental Protocol: Reversed-Phase HPLC

This protocol describes a general method adaptable for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase and an organic modifier. For example, a mixture of acetonitrile and water with 0.1% formic or acetic acid.[1] The acidic modifier ensures that the carboxylic acid is in its protonated, less polar form, enhancing its retention on the C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance, typically around 210 nm or 264 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.

Data Presentation: HPLC Performance

ParameterTypical ValuePurpose
Retention Time (t_R) Analyte-specificIdentification of the main component and impurities.
Resolution (R_s) > 1.5Ensures baseline separation of adjacent peaks.
Tailing Factor (T_f) 0.8 - 1.5Indicates peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Limit of Detection (LOD) ng/mL rangeThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantitation (LOQ) ng/mL to µg/mL rangeThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.

Comparison with Orthogonal Analytical Methods

To ensure a comprehensive purity assessment, it is recommended to employ at least one orthogonal method in addition to HPLC. Orthogonal methods have different selectivity and are less likely to have co-eluting impurities.

Analytical MethodPrincipleAdvantagesDisadvantages
Reversed-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.High resolution, sensitivity, and robustness. Well-established for purity analysis.May not separate highly polar or structurally very similar impurities.
Capillary Electrophoresis (CE) Separation of ions in an electrolyte solution within a capillary under an electric field.High separation efficiency, low sample and reagent consumption.[2] Different selectivity compared to HPLC.Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging.
Quantitative NMR (qNMR) The integral of an NMR signal is directly proportional to the number of nuclei.Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[3][4]Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap in complex mixtures.

Experimental Protocols for Orthogonal Methods

Capillary Electrophoresis (CE)

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, for example, a borate buffer at a pH that ensures the analyte is ionized.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: Indirect or direct UV detection.

Quantitative NMR (qNMR)

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity are dissolved in a deuterated solvent (e.g., DMSO-d6). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: The spectra are processed, and the integrals of a well-resolved signal from the analyte and a signal from the internal standard are carefully determined.

  • Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the molar masses, and the weights of the analyte and the internal standard.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis A Weigh Sample & Standard B Dissolve in Solvent A->B C Inject into HPLC B->C D Separation on C18 Column C->D E UV Detection D->E F Chromatogram E->F G Peak Integration F->G H Purity Calculation G->H I I H->I Final Purity Report

References

A Comparative Guide to Analytical Methods for the Quantification of 2,3-Difluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of potential analytical methods for the accurate quantification of 2,3-Difluorophenylacetic acid, a key intermediate in pharmaceutical synthesis and other chemical industries. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of these techniques, including detailed experimental protocols and expected validation parameters to aid in the selection of the most suitable method for their specific requirements.

I. Comparison of Analytical Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of the most common analytical techniques.

ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity using a liquid mobile phase and a stationary phase, with detection by UV absorbance.Separation of volatile compounds in the gas phase with detection based on their mass-to-charge ratio.High-resolution separation by liquid chromatography combined with highly selective and sensitive detection by tandem mass spectrometry.
Sample Preparation Simple dissolution in a suitable solvent.Derivatization is typically required to increase volatility and thermal stability.Simple dissolution, may require filtration or solid-phase extraction for complex matrices.
Selectivity Moderate; depends on the chromatographic separation from impurities.High; mass spectral data provides confirmation of the analyte's identity.Very High; precursor and product ion monitoring provides exceptional selectivity.
Sensitivity (LOD/LOQ) Typically in the µg/mL to high ng/mL range.Can reach low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).Highest sensitivity, often in the low ng/mL to pg/mL range.
Linearity (r²) Typically ≥ 0.999Typically ≥ 0.998Typically ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%95.0% to 105.0%98.0% to 102.0%
Precision (% RSD) ≤ 2%≤ 5%≤ 2%
Advantages Robust, widely available, and cost-effective.High selectivity and sensitivity.The "gold standard" for bioanalytical studies due to its high sensitivity and selectivity.
Disadvantages Lower sensitivity compared to mass spectrometry-based methods.Requires derivatization, which can be time-consuming and introduce variability.Higher instrument cost and complexity.

II. Proposed Analytical Methods and Experimental Protocols

The following sections detail the proposed analytical methods for the quantification of this compound.

A reverse-phase HPLC method with UV detection is a robust and widely used technique for the quantification of active pharmaceutical ingredients and intermediates.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The mobile phase composition may need to be optimized to achieve the desired retention and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 264 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and dilute to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

Method Validation Parameters:

The method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve_Std Dissolve in Mobile Phase Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Calibration Curve Dissolve_Std->Dilute Filter Filter Sample Dissolve_Sample->Filter Inject Inject into HPLC Dilute->Inject Standards Calibrate Generate Calibration Curve Filter->Inject Sample Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (264 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Integrate->Calibrate Standard Peak Areas Quantify Quantify Sample Integrate->Quantify Sample Peak Area Calibrate->Quantify Calibration Function

HPLC-UV Experimental Workflow

GC-MS offers high selectivity and sensitivity, particularly when operated in selected ion monitoring (SIM) mode. Due to the low volatility of carboxylic acids, a derivatization step is necessary.

Experimental Protocol:

  • Instrumentation: GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatization: Esterification of the carboxylic acid group is a common approach. For example, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or with an alkylating agent like pentafluorobenzyl bromide (PFBBr).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (m/z 50-500) for qualitative analysis and SIM for quantitative analysis.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable organic solvent. Evaporate the solvent and perform the derivatization reaction. Reconstitute the derivatized product in a suitable solvent for injection.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Derivatize_Std Derivatization Standard->Derivatize_Std Sample Prepare Sample Solutions Derivatize_Sample Derivatization Sample->Derivatize_Sample Inject Inject into GC Derivatize_Std->Inject Derivatized Standards Calibrate Generate Calibration Curve Derivatize_Sample->Inject Derivatized Sample Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Integrate Extract Ion Chromatogram Detect->Integrate Integrate->Calibrate Standard Responses Quantify Quantify Sample Integrate->Quantify Sample Response Calibrate->Quantify Calibration Function

GC-MS Experimental Workflow

LC-MS/MS is the most sensitive and selective method, making it ideal for trace-level quantification, especially in complex matrices like biological fluids.

Experimental Protocol:

  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC method, but with a compatible mobile phase for mass spectrometry (e.g., using formic acid instead of non-volatile buffers). A C18 column with smaller particle size (e.g., 1.8 µm) can be used for better resolution and faster analysis.

  • MS/MS Conditions:

    • Ionization Mode: ESI in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The exact m/z transitions would need to be determined experimentally.

    • Collision Energy and other MS parameters: Optimize for the specific analyte and instrument.

  • Standard and Sample Preparation: Similar to the HPLC method. For complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare Standard Solutions Inject Inject into LC Standard->Inject Calibrate Generate Calibration Curve Sample Prepare Sample Solutions SPE Solid-Phase Extraction (Optional for complex matrices) Sample->SPE SPE->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Select_Precursor Select Precursor Ion (Q1) Ionize->Select_Precursor Fragment Fragment Ion (Q2) Select_Precursor->Fragment Select_Product Select Product Ion (Q3) Fragment->Select_Product Integrate Integrate MRM Transitions Select_Product->Integrate Integrate->Calibrate Standard Responses Quantify Quantify Sample Integrate->Quantify Sample Response Calibrate->Quantify Calibration Function

LC-MS/MS Experimental Workflow

Disclaimer: The experimental protocols and validation parameters provided in this guide are illustrative and based on common practices for similar compounds. It is imperative to perform comprehensive method development and validation for the specific application to ensure the accuracy, precision, and reliability of the results.

A Comparative Study of 2,3-Difluorophenylacetic Acid and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2,3-difluorophenylacetic acid and its structural isomers, offering valuable insights for researchers, scientists, and professionals in drug development. The strategic placement of fluorine atoms on the phenylacetic acid scaffold can significantly alter the molecule's physicochemical properties, metabolic stability, and biological activity. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes associated biological pathways and workflows.

Physicochemical Properties

The position of the fluorine substituents on the phenyl ring markedly influences the acidity (pKa) and lipophilicity (LogP) of the difluorophenylacetic acid isomers. These parameters are critical in drug design as they affect solubility, membrane permeability, and binding interactions with biological targets. A summary of key physicochemical properties is presented below.

CompoundStructureCAS NumberMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Predicted)
This compound145689-41-4172.1393-953.99 ± 0.101.63
2,4-Difluorophenylacetic acid81228-09-3172.13115-118[1]3.99 ± 0.101.63
2,5-Difluorophenylacetic acid85068-27-5172.13126-128[2]3.99 ± 0.101.63
2,6-Difluorophenylacetic acid85068-28-6172.13100-1023.99 ± 0.101.63
3,4-Difluorophenylacetic acid658-93-5172.1346-503.99 ± 0.101.63
3,5-Difluorophenylacetic acid105184-38-1172.1368-703.90 ± 0.10[3]1.59[4]

Spectroscopic Data Comparison

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic compounds. Below is a summary of characteristic spectroscopic data for the difluorophenylacetic acid isomers.

Isomer¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)
This compound Methylene (-CH₂-): ~3.7 ppm (s), Aromatic (Ar-H): ~7.0-7.3 ppm (m), Carboxylic (-COOH): ~11.0 ppm (br s)Methylene (-CH₂-): ~35-40, Aromatic (Ar-C): ~115-155 (with C-F coupling), Carbonyl (-C=O): ~175-180O-H (stretch, broad): 2500-3300, C=O (stretch): ~1700, C-F (stretch): 1100-1300
2,4-Difluorophenylacetic acid Methylene (-CH₂-): ~3.6 ppm (s), Aromatic (Ar-H): ~6.8-7.3 ppm (m), Carboxylic (-COOH): ~10.5 ppm (br s)[5]Methylene (-CH₂-): ~34.5, Aromatic (Ar-C): ~104 (t), 112 (dd), 119 (dd), 132 (dd), 160 (dd), 162 (dd), Carbonyl (-C=O): ~177[6]O-H (stretch, broad): 2500-3300, C=O (stretch): ~1705, C-F (stretch): 1100-1300[7]
2,5-Difluorophenylacetic acid Methylene (-CH₂-): ~3.7 ppm (s), Aromatic (Ar-H): ~6.9-7.2 ppm (m), Carboxylic (-COOH): ~11.0 ppm (br s)[8]Methylene (-CH₂-): ~35, Aromatic (Ar-C): ~114-159 (with C-F coupling), Carbonyl (-C=O): ~176[8]O-H (stretch, broad): 2500-3300, C=O (stretch): ~1710, C-F (stretch): 1100-1300[9]
2,6-Difluorophenylacetic acid Methylene (-CH₂-): ~3.8 ppm (s), Aromatic (Ar-H): ~6.9-7.4 ppm (m), Carboxylic (-COOH): ~11.0 ppm (br s)Methylene (-CH₂-): ~28, Aromatic (Ar-C): ~111-162 (with C-F coupling), Carbonyl (-C=O): ~175O-H (stretch, broad): 2500-3300, C=O (stretch): ~1700, C-F (stretch): 1100-1300
3,4-Difluorophenylacetic acid Methylene (-CH₂-): ~3.6 ppm (s), Aromatic (Ar-H): ~7.0-7.3 ppm (m), Carboxylic (-COOH): ~11.0 ppm (br s)Methylene (-CH₂-): ~40, Aromatic (Ar-C): ~117-151 (with C-F coupling), Carbonyl (-C=O): ~178O-H (stretch, broad): 2500-3300, C=O (stretch): ~1700, C-F (stretch): 1100-1300
3,5-Difluorophenylacetic acid Methylene (-CH₂-): ~3.6 ppm (s), Aromatic (Ar-H): ~6.8-7.0 ppm (m), Carboxylic (-COOH): ~11.0 ppm (br s)Methylene (-CH₂-): ~40, Aromatic (Ar-C): ~102-163 (with C-F coupling), Carbonyl (-C=O): ~177O-H (stretch, broad): 2500-3300, C=O (stretch): ~1700, C-F (stretch): 1100-1300

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. IR frequencies are characteristic ranges.

Biological Activity Context: Prostaglandin Synthesis Pathway

While specific biological activity data for these difluorophenylacetic acid isomers are not widely published, related fluorinated phenyl compounds, such as Diflunisal, are known to act as non-steroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted by COX-1 and COX-2 into prostaglandin H2 (PGH2). PGH2 is a precursor to various prostaglandins that mediate inflammation, pain, and fever.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Difluorophenylacetic Acid Isomers (Potential Inhibitors) Inhibitor->COX_Enzymes Inhibition

Caption: Prostaglandin synthesis pathway and potential inhibition by difluorophenylacetic acid isomers.

Experimental Protocols

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the difluorophenylacetic acid isomer in a suitable solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range of at least 3 pH units around the expected pKa.

  • Sample Preparation: For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer. Ensure the final concentration is appropriate for UV-Vis analysis and that the organic solvent concentration is low and constant across all samples.

  • Spectrophotometric Measurement: Record the UV-Vis spectrum for each sample over a relevant wavelength range.

  • Data Analysis: Plot absorbance at a selected wavelength (where the absorbance of the acid and its conjugate base differ significantly) against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Determination of LogP by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Methodology:

  • Phase Preparation: Prepare a phosphate buffer (e.g., pH 7.4) saturated with n-octanol and n-octanol saturated with the buffer.

  • Compound Dissolution: Dissolve a precisely weighed amount of the difluorophenylacetic acid isomer in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the pre-saturated buffer to the octanol solution. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Concentration Analysis: Carefully remove aliquots from both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a solution of heme cofactor, and solutions of purified COX-1 and COX-2 enzymes. Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Add the various concentrations of the test compounds or vehicle control (DMSO). Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., HCl).

  • Prostaglandin Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

COX_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffer, Heme, Enzymes, Test Compounds) Start->Reagent_Prep Plate_Setup Add Buffer, Heme, and COX Enzyme to 96-well Plate Reagent_Prep->Plate_Setup Inhibitor_Add Add Test Compounds (Serial Dilutions) Plate_Setup->Inhibitor_Add Incubate_1 Incubate to Allow Inhibitor Binding Inhibitor_Add->Incubate_1 Add_Substrate Add Arachidonic Acid (Substrate) Incubate_1->Add_Substrate Incubate_2 Incubate for Enzymatic Reaction Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Quantify Quantify PGE2 Production (EIA) Stop_Reaction->Quantify Analyze Calculate % Inhibition and IC50 Quantify->Analyze End End Analyze->End

References

A Comparative Guide to 2,3-Difluorophenylacetic Acid and 2,4-Difluorophenylacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, fluorinated building blocks are indispensable tools for modulating the physicochemical and biological properties of target molecules. Among these, difluorophenylacetic acids serve as key intermediates. This guide provides an objective comparison of two common isomers, 2,3-difluorophenylacetic acid and 2,4-difluorophenylacetic acid, focusing on their synthesis and potential implications for drug development. While direct comparative performance data is scarce in publicly available literature, this document compiles known synthetic routes and physicochemical properties to aid researchers in selecting the appropriate isomer for their specific application.

Physicochemical Properties

A summary of the key physical and chemical properties of the two isomers is presented below. These properties are crucial for understanding their behavior in solution and during reactions.

PropertyThis compound2,4-Difluorophenylacetic Acid
CAS Number 145689-41-481228-09-3
Molecular Formula C₈H₆F₂O₂C₈H₆F₂O₂
Molecular Weight 172.13 g/mol 172.13 g/mol
Melting Point 116-119 °C115-118 °C
Appearance White crystalline powderWhite solid

Synthesis of Isomers: A Comparative Overview

The synthetic routes to this compound and 2,4-difluorophenylacetic acid differ significantly, primarily due to the directing effects of the fluorine atoms on the benzene ring. Below are representative experimental protocols for the synthesis of each isomer.

Synthesis of this compound

One common route to this compound involves the photohalogenation of 2,3-difluorotoluene followed by carbonylation.[1]

Experimental Protocol:

  • Photohalogenation of 2,3-Difluorotoluene:

    • In a suitable reactor equipped with an ultraviolet light source, 2,3-difluorotoluene is reacted with a halogenating agent such as chlorine or bromine. The reaction can be carried out with or without a solvent like carbon tetrachloride.

    • The reaction mixture is typically stirred under UV irradiation for several hours.

    • The resulting 2,3-difluorobenzyl halide is then isolated, for example, by distillation under reduced pressure.

  • Carbonylation of 2,3-Difluorobenzyl Halide:

    • The 2,3-difluorobenzyl halide is subjected to a carbonylation reaction with carbon monoxide in the presence of a catalyst, such as a cobalt carbonyl salt (e.g., sodium cobalt tetracarbonyl).

    • The reaction is typically carried out in a suitable solvent and under controlled temperature and pressure.

    • Acidification of the reaction mixture yields this compound, which can be purified by crystallization.

A schematic representation of this synthetic pathway is provided below.

Synthesis_2_3_DFPAA Start 2,3-Difluorotoluene Intermediate 2,3-Difluorobenzyl Halide Start->Intermediate Photohalogenation (Cl₂ or Br₂, UV light) End This compound Intermediate->End Carbonylation (CO, Catalyst)

Caption: Synthesis of this compound.

Synthesis of 2,4-Difluorophenylacetic Acid

A common method for the synthesis of 2,4-difluorophenylacetic acid involves the formation of a Grignard reagent from 2,4-difluorobenzyl bromide, followed by carboxylation.

Experimental Protocol:

  • Grignard Reagent Formation:

    • 2,4-difluorobenzyl bromide is slowly added to a suspension of magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere.

    • The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

  • Carboxylation:

    • The resulting Grignard reagent is then carboxylated by bubbling dry carbon dioxide gas through the solution or by pouring the Grignard solution over dry ice.

    • The reaction mixture is then quenched with an aqueous acid solution (e.g., dilute hydrochloric acid).

  • Workup and Purification:

    • The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed and dried.

    • Removal of the solvent followed by purification, such as recrystallization, yields 2,4-difluorophenylacetic acid.

The workflow for this synthesis is illustrated in the following diagram.

Synthesis_2_4_DFPAA Start 2,4-Difluorobenzyl Bromide Intermediate 2,4-Difluorobenzylmagnesium Bromide (Grignard Reagent) Start->Intermediate Reaction with Mg in THF End 2,4-Difluorophenylacetic Acid Intermediate->End Carboxylation (CO₂)

References

A Comparative Guide to the Biological Activity of Difluorophenyl-Containing Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of difluorophenyl-containing organic acids, with a focus on the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. While direct comparative data on the biological activities of various difluorophenylacetic acid isomers remain limited in publicly available literature, this document offers a foundational understanding by examining a closely related compound and detailing the experimental protocols necessary for future comparative studies.

Introduction

The incorporation of a difluorophenyl moiety into organic acid structures is a key strategy in medicinal chemistry aimed at enhancing pharmacological properties. The electronegativity and steric profile of fluorine atoms can significantly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide explores these aspects through the lens of Diflunisal and outlines methodologies for evaluating the biological activity of other difluorophenylacetic acid isomers.

Data Presentation: A Focus on Diflunisal

Due to a notable lack of publicly available data on the direct comparative biological activities of difluorophenylacetic acid isomers, this section focuses on Diflunisal (5-(2',4'-difluorophenyl)salicylic acid), a structurally related and extensively studied compound. Diflunisal serves as a valuable benchmark for understanding the potential therapeutic effects of this class of molecules.

CompoundTarget(s)Key Biological ActivityPotency
Diflunisal COX-1, COX-2Anti-inflammatory, Analgesic~5 to 10 times more potent than aspirin in acute and chronic anti-inflammatory models.[1][2]
α,α-Difluorophenylacetic acid Data Not AvailableDerivatives have shown some antiproliferative activity against human cancer cell lines.[1]Data Not Available
2,4-Difluorophenylacetic acid Data Not AvailablePrimarily used as a synthetic intermediate.[1]Data Not Available
2,5-Difluorophenylacetic acid Data Not AvailablePrimarily used as a synthetic intermediate.[1]Data Not Available

Signaling Pathway: Prostaglandin Synthesis

Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are central to the prostaglandin synthesis pathway. This pathway begins with the release of arachidonic acid from cell membranes, which is then converted by COX-1 and COX-2 into prostaglandin H2 (PGH2). PGH2 is a precursor to various prostaglandins that mediate inflammation and pain.[1] By inhibiting these enzymes, Diflunisal effectively reduces the production of these pro-inflammatory mediators.[1]

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 COX1_COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Diflunisal Diflunisal Diflunisal->COX1_COX2 Inhibition

Prostaglandin synthesis pathway and the inhibitory action of Diflunisal.

Experimental Protocols: In Vitro COX-1/COX-2 Inhibition Assay

To determine and compare the inhibitory potential of difluorophenylacetic acid isomers against COX-1 and COX-2, a common in vitro assay measures the production of prostaglandin E2 (PGE2) from the enzymatic conversion of arachidonic acid.

Objective: To quantify the concentration of the test compound required to inhibit 50% of COX-1 or COX-2 activity (IC50).

Materials:

  • Purified ovine COX-1 or human recombinant COX-2 enzyme

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • L-epinephrine (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (difluorophenylacetic acid isomers) and reference inhibitors (e.g., celecoxib, indomethacin) dissolved in DMSO

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) EIA kit for detection

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and reference inhibitors in DMSO. Create serial dilutions to achieve a range of desired concentrations.

  • Enzyme Preparation: In a reaction tube, mix the reaction buffer, heme, and L-epinephrine.[3] Add the appropriate amount of COX-1 or COX-2 enzyme.[3]

  • Inhibitor Pre-incubation: Add a small volume of the diluted test compound or reference inhibitor to the enzyme solution.[3] For control wells (100% activity), add the vehicle (DMSO). Incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[3]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all tubes.[3]

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 2 minutes) to allow for the conversion of arachidonic acid to PGH2, which is then further processed to PGE2.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow

COX_Inhibition_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Enzyme, Buffers, Inhibitors) Start->Reagent_Prep Plate_Setup Add Enzyme, Buffer, and Cofactors to Plate Reagent_Prep->Plate_Setup Inhibitor_Add Add Test Compounds / Vehicle (DMSO) Plate_Setup->Inhibitor_Add Pre_Incubation Pre-incubate at 37°C Inhibitor_Add->Pre_Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Pre_Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Terminate Reaction with Stop Solution Reaction_Incubation->Reaction_Stop Detection Measure PGE2 Production (EIA) Reaction_Stop->Detection Data_Analysis Calculate % Inhibition and IC50 Values Detection->Data_Analysis End End Data_Analysis->End

General workflow for an in vitro COX inhibition assay.

Conclusion

While Diflunisal stands out as a well-characterized and effective difluorophenyl-containing organic acid with clear therapeutic applications, the biological activities of simpler analogs like the difluorophenylacetic acids remain largely unexplored in the public domain.[1] The provided data and protocols offer a foundation for further comparative studies to unlock the full potential of this chemical class in drug discovery. Future research employing the detailed experimental methodologies will be crucial in elucidating the structure-activity relationships and therapeutic potential of various difluorophenylacetic acid isomers.

References

A Comparative Spectroscopic Analysis of 2,3-, 2,4-, and 2,5-Difluorophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of fluorine atoms on the phenyl ring of difluorophenylacetic acid significantly influences the molecule's electronic properties and, consequently, its spectroscopic characteristics. A clear understanding of these differences is crucial for the unambiguous identification and characterization of these isomers in research and drug development. This guide provides a comparative analysis of the spectroscopic data for 2,3-, 2,4-, and 2,5-difluorophenylacetic acid, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the three isomers of difluorophenylacetic acid.

¹H NMR Spectroscopy

The proton NMR spectra are primarily characterized by the signals from the aromatic protons and the methylene (-CH₂-) protons of the acetic acid moiety. The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the positions of the fluorine substituents.

CompoundAromatic Protons (ppm)Methylene Protons (-CH₂) (ppm)Carboxylic Acid Proton (-COOH) (ppm)
2,3-Difluorophenylacetic Acid MultipletSingletBroad Singlet
2,4-Difluorophenylacetic Acid Multiplet3.66 (s)11.0 (br s)
2,5-Difluorophenylacetic Acid MultipletSingletBroad Singlet

Note: Specific chemical shifts and coupling constants for the aromatic protons can be complex due to fluorine-proton coupling and are best analyzed through spectral simulation or detailed 2D NMR experiments.

¹³C NMR Spectroscopy

The carbon NMR spectra provide valuable information about the carbon skeleton. The positions of the fluorine atoms significantly impact the chemical shifts of the aromatic carbons due to their strong electron-withdrawing nature.

CompoundAromatic Carbons (ppm)Methylene Carbon (-CH₂) (ppm)Carboxylic Acid Carbon (-COOH) (ppm)
This compound Data not readily availableData not readily availableData not readily available
2,4-Difluorophenylacetic Acid ~104 (dd), 111 (dd), 119 (dd), 132 (dd), 160 (dd), 162 (dd)34.6172.5
2,5-Difluorophenylacetic Acid Data not readily availableData not readily availableData not readily available

Note: The aromatic region of the ¹³C NMR spectrum for the fluorinated compounds will exhibit complex splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, ³JCF).

Infrared (IR) Spectroscopy

The IR spectra of these compounds are dominated by the characteristic absorptions of the carboxylic acid group and the C-F bonds.

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound Broad, ~2500-3300~1710~1200-1300
2,4-Difluorophenylacetic Acid Broad, ~2500-3300~1705~1200-1300
2,5-Difluorophenylacetic Acid Broad, ~2500-3300~1700~1200-1300
Mass Spectrometry (Electron Ionization)

Electron ionization mass spectrometry typically leads to fragmentation of the parent molecule. The molecular ion peak (M⁺) and characteristic fragment ions can be used for identification.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 172127 [M-COOH]⁺, 109, 99
2,4-Difluorophenylacetic Acid 172[1]127 [M-COOH]⁺[1], 101[1]
2,5-Difluorophenylacetic Acid 172127 [M-COOH]⁺, 109, 99

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the difluorophenylacetic acid isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Parameters:

    • Number of scans: 16-64 (depending on sample concentration).

    • Relaxation delay (d1): 1-5 seconds.

    • Acquisition time: 2-4 seconds.

    • Spectral width: ~16 ppm.

  • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Acquisition Parameters:

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay (d1): 2 seconds.

    • Acquisition time: ~1 second.

    • Spectral width: ~240 ppm.

  • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid difluorophenylacetic acid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Logical Workflow for Spectroscopic Differentiation

The following diagram illustrates a logical workflow for distinguishing between the three isomers using the discussed spectroscopic techniques.

Spectroscopic_Differentiation_Workflow cluster_start Start cluster_methods Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Start Unknown Difluorophenylacetic Acid Isomer NMR ¹H & ¹³C NMR Start->NMR Analyze IR FT-IR Start->IR Analyze MS Mass Spectrometry Start->MS Analyze NMR_Data Aromatic splitting patterns & C-F couplings NMR->NMR_Data IR_Data Characteristic C-F stretch region IR->IR_Data MS_Data Fragmentation pattern (e.g., loss of COOH) MS->MS_Data Isomer_2_3 This compound NMR_Data->Isomer_2_3 Compare to reference data Isomer_2_4 2,4-Difluorophenylacetic Acid NMR_Data->Isomer_2_4 Compare to reference data Isomer_2_5 2,5-Difluorophenylacetic Acid NMR_Data->Isomer_2_5 Compare to reference data IR_Data->Isomer_2_3 Compare to reference data IR_Data->Isomer_2_4 Compare to reference data IR_Data->Isomer_2_5 Compare to reference data MS_Data->Isomer_2_3 Compare to reference data MS_Data->Isomer_2_4 Compare to reference data MS_Data->Isomer_2_5 Compare to reference data

Caption: Workflow for Isomer Differentiation.

References

The Strategic Placement of Fluorine: A Comparative Guide to Enhancing Compound Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorine's Impact on Isoquinoline-Based PARP Inhibitors, Supported by Experimental Data.

The introduction of fluorine into therapeutic candidates is a cornerstone of modern medicinal chemistry, renowned for its ability to significantly enhance pharmacological properties. This guide provides a detailed, data-driven comparison of a fluorinated isoquinoline derivative against its non-fluorinated parent compound, both potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. By examining the impact of a single fluorine atom on inhibitory potency and metabolic stability, this document offers a clear perspective on the strategic use of fluorination to optimize drug candidates.

Impact of Fluorine Substitution on Inhibitory Potency and Metabolic Stability

The strategic placement of a fluorine atom on the isoquinoline core can substantially influence a compound's biological activity and pharmacokinetic profile. The rationale behind this modification lies in fluorine's unique properties: its high electronegativity can alter the electronic environment of the molecule, potentially leading to stronger interactions with the target protein, while the strength of the carbon-fluorine bond can block metabolically vulnerable sites, thereby improving metabolic stability and increasing the compound's half-life.[1][2][3]

In the case of the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, the introduction of a fluorine atom at the 7-position was investigated to assess its effect on the inhibition of PARP1 and PARP2.[4][5][6]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the in vitro potency and metabolic stability of the non-fluorinated compound and its 7-fluoro analog.

CompoundPARP1 IC₅₀ (nM)[4]PARP2 IC₅₀ (nM)[4]Human Liver Microsomal Stability (% remaining after 30 min)[4]
4-([1,4'-bipiperidine]-1'-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one (Non-fluorinated)26.4 ± 4.118.3 ± 4.585.3 ± 0.8
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one (Fluorinated) 10.1 ± 1.5 4.0 ± 0.6 92.1 ± 1.2

The data clearly demonstrates that the addition of a single fluorine atom at the 7-position leads to a significant increase in potency against both PARP1 and PARP2, with the IC₅₀ values decreasing by more than half. Furthermore, the fluorinated analog exhibits enhanced stability in human liver microsomes, suggesting a more favorable pharmacokinetic profile.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, the following detailed methodologies for the key experiments are provided.

In Vitro PARP Inhibition Assay[4]

The inhibitory activity of the compounds against PARP1 and PARP2 was determined using a commercially available colorimetric activity assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by the PARP enzyme. The inhibition of this reaction by the test compounds is quantified by measuring the absorbance of the colorimetric signal.

  • Enzyme and Substrate Preparation: Recombinant human PARP1 or PARP2 enzyme, activated DNA, and a histone-coated 96-well plate were used as provided in the assay kit.

  • Compound Preparation: Test compounds were dissolved in DMSO to create stock solutions, which were then serially diluted to the desired concentrations.

  • Assay Reaction: The assay was performed in a total volume of 50 µL. The reaction mixture contained the PARP enzyme, activated DNA, biotinylated NAD+, and the test compound at various concentrations.

  • Incubation: The reaction was incubated for 1 hour at room temperature to allow for the PARP-catalyzed poly(ADP-ribosyl)ation of histones.

  • Detection: After incubation, the plate was washed, and a streptavidin-horseradish peroxidase conjugate was added, followed by a colorimetric HRP substrate.

  • Data Analysis: The absorbance was read at 450 nm using a microplate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.

Human Liver Microsomal Stability Assay[4]

This assay evaluates the metabolic stability of a compound by incubating it with human liver microsomes, which contain a variety of drug-metabolizing enzymes, including cytochrome P450s.

  • Incubation Mixture: The test compound (1 µM) was incubated with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction was initiated by the addition of an NADPH-regenerating system.

  • Time Points: Aliquots were taken at 0 and 30 minutes.

  • Reaction Termination: The reaction was stopped by the addition of ice-cold acetonitrile containing an internal standard.

  • Analysis: The samples were centrifuged, and the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.

  • Data Calculation: The percentage of the compound remaining at 30 minutes was calculated relative to the amount present at time 0.

PARP Inhibition and Synthetic Lethality in Cancer

PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality.[1][2][7] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role. If SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are then repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival. By inhibiting PARP, the repair of SSBs is blocked, leading to an accumulation of DSBs that cannot be repaired by the defective HR pathway. This overwhelming DNA damage triggers apoptosis and selective death of the cancer cells, while normal cells with a functional HR pathway are largely unaffected.

PARP_Inhibition_Pathway cluster_dna_damage DNA Damage cluster_repair_pathways DNA Repair Pathways cluster_ber Base Excision Repair (BER) cluster_hr Homologous Recombination (HR) cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB unrepaired leads to PARP PARP Enzyme DNA_SSB->PARP BRCA1_2 Defective BRCA1/2 DNA_DSB->BRCA1_2 activates Apoptosis Apoptosis (Cancer Cell Death) DNA_DSB->Apoptosis unrepaired leads to BER_Proteins BER Proteins PARP->BER_Proteins recruits BER_Proteins->DNA_SSB repairs HR_Proteins HR Proteins BRCA1_2->HR_Proteins recruits HR_Proteins->DNA_DSB repairs Cell_Survival Cell Survival HR_Proteins->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Fluorinated Isoquinoline) PARP_Inhibitor->PARP inhibits

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Phenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated phenylacetic acid, offering insights into the profound effects of fluorination on physicochemical properties, biological activity, and metabolic stability. The data presented herein is supported by detailed experimental protocols to aid in the replication and further exploration of these findings.

The substitution of hydrogen with fluorine can dramatically alter a molecule's electronic properties, lipophilicity, and metabolic fate. Phenylacetic acid (PAA) and its fluorinated analogue, 4-fluorophenylacetic acid (4-FPAA), serve as a classic example to illustrate these principles. This guide will delve into a side-by-side comparison, supported by experimental data, to illuminate the advantages and considerations of utilizing fluorinated compounds in drug design and development.

Physicochemical Properties: A Tale of Two Acidities and Lipophilicities

The introduction of a fluorine atom to the phenyl ring of phenylacetic acid induces significant changes in its acidity (pKa) and lipophilicity (LogP). These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyPhenylacetic Acid4-Fluorophenylacetic AcidFold Change/Difference
pKa 4.25 - 4.31~4.35Minimal
LogP 1.411.6 - 3.25~1.1 to 2.3-fold increase

Table 1: Comparison of Physicochemical Properties.

As indicated in Table 1, the pKa values of phenylacetic acid and 4-fluorophenylacetic acid are quite similar. In contrast, the lipophilicity, as measured by LogP, shows a notable increase upon fluorination. The LogP of 4-(4-Fluorophenoxy)phenylacetic acid is predicted to be 3.2451[1]. This enhanced lipophilicity can influence a compound's ability to cross cellular membranes, potentially leading to improved bioavailability and tissue distribution.

Biological Activity: Enhancing Potency and Efficacy

Fluorination is a widely employed strategy to enhance the biological activity of lead compounds. Studies have demonstrated that fluorinated derivatives of phenylacetic acid exhibit potent anticancer and enzyme-inhibiting properties.

For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have shown significant cytotoxic effects against various cancer cell lines. One study reported that a derivative with a nitro moiety (compound 2b) was the most active against the PC3 prostate carcinoma cell line with an IC50 value of 52 μM[2][3][4]. Another study on phenylacetamide derivatives showed that a compound with a para-nitro group (3j) exhibited strong cytotoxicity against MDA-MB468 cells with an IC50 of 0.76 µM[5]. Furthermore, 3'-fluoroaminopterin, a fluorinated analog of the antifolate drug aminopterin, was found to be twice as toxic as its non-fluorinated parent compound to both mouse leukemia L1210 cells and the human stomach cancer line HuTu80.

Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 (µM)
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC352Imatinib40
2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c)MCF-7100Imatinib98
Phenylacetamide with p-nitro group (3j)MDA-MB4680.76Doxorubicin0.38
3'-fluoroaminopterinL1210 & HuTu80-Aminopterin- (2x less toxic)

Table 2: Cytotoxicity of Fluorinated Phenylacetic Acid Derivatives.

These findings underscore the potential of fluorine substitution to modulate the potency of phenylacetic acid-based compounds, making them attractive candidates for further development as therapeutic agents. The observed anticancer activities often involve the modulation of key signaling pathways that control cell proliferation and survival.

Metabolic Stability: A Key to Improved Pharmacokinetics

A major challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect. Fluorination is a well-established technique to block metabolic "soft spots" and enhance a drug's metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.

ParameterNon-Fluorinated AnalogFluorinated AnalogGeneral Trend
In vitro Half-life (t½) ShorterLongerIncrease
Intrinsic Clearance (Clint) HigherLowerDecrease

Table 3: General Trends in Metabolic Stability upon Fluorination.

The workflow for assessing metabolic stability typically involves incubating the compound with liver microsomes, which contain a rich supply of drug-metabolizing enzymes.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate Cofactors NADPH/UDPGA Cofactors->Incubate Quench Quench Reaction Incubate->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze Data Determine % Remaining Analyze->Data

Experimental workflow for a microsomal stability assay.

Signaling Pathways in Anticancer Activity

The cytotoxic effects of fluorinated phenylacetic acid derivatives are often mediated through the modulation of critical signaling pathways that govern cell fate. Two such pathways are the ERK/MAPK pathway, which is central to cell proliferation, and the intrinsic apoptosis pathway, which orchestrates programmed cell death.

The ERK/MAPK signaling cascade is a key regulator of cell growth and division.[7][8][9][10][11] Dysregulation of this pathway is a common feature of many cancers.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

The ERK/MAPK signaling pathway.

Conversely, the intrinsic apoptosis pathway is a crucial mechanism for eliminating damaged or unwanted cells.[12][13][14][15][16] Many anticancer agents function by activating this pathway in cancer cells.

G cluster_stimulus Apoptotic Stimulus cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm Stimulus e.g., DNA Damage Bax_Bak Bax/Bak Activation Stimulus->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp3 Caspase-3 Apoptosome->ActiveCasp3 activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis

The intrinsic apoptosis signaling pathway.

Experimental Protocols

To ensure the reproducibility of the data presented, detailed protocols for the key experiments are provided below.

pKa Determination by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined by monitoring the change in UV-Vis absorbance of a compound in solutions of varying pH.[17][18][19][20]

  • Solution Preparation: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12). Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

  • Sample Preparation: Add a small aliquot of the compound stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range).

  • UV-Vis Measurement: Record the UV-Vis spectrum of each sample across a relevant wavelength range.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible liquids, typically octan-1-ol and water.[21][22][23][24][25]

  • Phase Preparation: Saturate octan-1-ol with water and water with octan-1-ol.

  • Compound Addition: Dissolve a known amount of the test compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to the first. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely. This can be aided by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation: Calculate LogP using the formula: LogP = log10([Compound]octanol / [Compound]water).

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[26][27][28][29][30][31][32]

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound.

  • Initiation of Reaction: Start the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.

MTS Cytotoxicity Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.[33][34][35][36][37]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

A Comparative Guide to the Structural Validation of 2,3-Difluorophenylacetic Acid Derivatives via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. For fluorinated aromatic compounds such as derivatives of 2,3-difluorophenylacetic acid, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for unambiguous structure validation. This guide provides an objective comparison of NMR techniques for the characterization of this compound and its methyl ester derivative, supported by experimental data and protocols. Furthermore, it briefly explores single-crystal X-ray crystallography as a complementary analytical method.

Performance Comparison: ¹H, ¹³C, and ¹⁹F NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For fluorinated compounds, a multi-nuclear approach employing ¹H, ¹³C, and ¹⁹F NMR is essential for comprehensive structural validation.

  • ¹H NMR provides information on the number, environment, and connectivity of protons in the molecule. For this compound and its derivatives, the aromatic protons exhibit complex splitting patterns due to both homo- and heteronuclear coupling with neighboring protons and fluorine atoms. The methylene protons of the acetic acid moiety typically appear as a singlet or a doublet, depending on the coupling with adjacent fluorine atoms.

  • ¹³C NMR offers insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the fluorine substituents. The carbon-fluorine coupling constants (¹JCF, ²JCF, etc.) are particularly informative for assigning the signals of the fluorinated aromatic ring.

  • ¹⁹F NMR is a highly sensitive technique that directly probes the fluorine atoms. The chemical shifts of the fluorine nuclei are very sensitive to their electronic environment, making ¹⁹F NMR an excellent tool for identifying and differentiating fluorinated isomers. The fluorine-fluorine and fluorine-proton coupling constants provide valuable information about the relative positions of these atoms in the molecule.

Quantitative Data Summary

The following tables summarize the key ¹H, ¹³C, and ¹⁹F NMR spectroscopic data for this compound and its methyl ester. This data serves as a reference for researchers working with these and similar compounds.

Table 1: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.10-7.25m-Aromatic-H
~3.70s-CH₂
¹³C~175s-C=O
~150 (dd)¹JCF ≈ 245, ²JCF ≈ 15C-F
~148 (dd)¹JCF ≈ 248, ²JCF ≈ 13C-F
~125 (m)-Aromatic-C
~123 (m)-Aromatic-C
~120 (m)-Aromatic-C
~118 (dd)²JCF ≈ 20, ³JCF ≈ 3Aromatic-C
~35t, ³JCF ≈ 2CH₂
¹⁹F~-138m-F
~-152m-F

Note: Predicted data and data from similar compounds are used for illustrative purposes due to the limited availability of fully assigned experimental data in the literature. Actual chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Table 2: NMR Spectroscopic Data for Methyl 2,3-Difluorophenylacetate

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~7.05-7.20m-Aromatic-H
~3.65s-CH₂
~3.75s-OCH₃
¹³C~170s-C=O
~150 (dd)¹JCF ≈ 245, ²JCF ≈ 15C-F
~148 (dd)¹JCF ≈ 248, ²JCF ≈ 13C-F
~125 (m)-Aromatic-C
~123 (m)-Aromatic-C
~120 (m)-Aromatic-C
~118 (dd)²JCF ≈ 20, ³JCF ≈ 3Aromatic-C
~52s-OCH₃
~35t, ³JCF ≈ 2CH₂
¹⁹F~-138m-F
~-152m-F

Note: Predicted data and data from similar compounds are used for illustrative purposes due to the limited availability of fully assigned experimental data in the literature. Actual chemical shifts and coupling constants can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Synthesis of this compound

A common route to this compound involves the carbonylation of 2,3-difluorobenzyl halide.

Materials:

  • 2,3-Difluorotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄)

  • Carbon monoxide (CO)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., triethylamine)

  • Solvent (e.g., toluene)

Procedure:

  • Benzylic Bromination: 2,3-Difluorotoluene is refluxed with NBS and a catalytic amount of benzoyl peroxide in CCl₄ to yield 2,3-difluorobenzyl bromide. The reaction is monitored by TLC or GC.

  • Carbonylation: The resulting 2,3-difluorobenzyl bromide is subjected to a palladium-catalyzed carbonylation reaction with carbon monoxide in the presence of a base and a suitable solvent.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by extraction and the crude product is purified by recrystallization or column chromatography to afford this compound.

Synthesis of Methyl 2,3-Difluorophenylacetate

Esterification of the carboxylic acid is a straightforward method for preparing the methyl ester.

Materials:

  • This compound

  • Methanol

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

Procedure:

  • Esterification: this compound is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid is added.

  • Reflux: The reaction mixture is heated at reflux for several hours and monitored by TLC.

  • Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield methyl 2,3-difluorophenylacetate, which can be further purified by distillation or column chromatography if necessary.

NMR Sample Preparation and Data Acquisition

Sample Preparation:

Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Data Acquisition:

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR: A standard single-pulse experiment is used.

  • ¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and improve the signal-to-noise ratio.

  • ¹⁹F NMR: A single-pulse experiment, often with proton decoupling, is used. A common reference standard for ¹⁹F NMR is CFCl₃ (δ = 0 ppm).

Alternative Structural Validation Technique: Single-Crystal X-ray Crystallography

While NMR spectroscopy provides detailed information about the structure of a molecule in solution, single-crystal X-ray crystallography offers a definitive determination of the solid-state structure. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

For a related compound, N-(2,3-difluorophenyl)-2-fluorobenzamide, single-crystal X-ray diffraction analysis revealed a largely planar molecular structure with the two aromatic rings being nearly coplanar. This type of data is invaluable for understanding the three-dimensional conformation of molecules in the solid state and can complement the solution-state information obtained from NMR.

Visualization of the Structural Validation Workflow

The following diagram illustrates a typical workflow for the structural validation of a synthesized compound using NMR spectroscopy.

structural_validation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_validation Structure Validation synthesis Synthesis of Target Compound purification Purification (Chromatography/Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr_acquisition 1D (¹H, ¹³C, ¹⁹F) & 2D (COSY, HSQC, HMBC) NMR Acquisition sample_prep->nmr_acquisition spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) nmr_acquisition->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation comparison Comparison with Expected Structure structure_elucidation->comparison final_structure Final Validated Structure comparison->final_structure

A generalized workflow for the structural validation of a synthesized compound using NMR spectroscopy.

A Comparative Guide to 2,3-Difluorophenylacetic Acid: Physicochemical Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-Difluorophenylacetic acid, cross-referencing its experimental data with established literature values. It is designed to assist researchers in evaluating the compound's properties and applying it in a laboratory setting. The guide includes a comparison with its structural isomers, detailed experimental methodologies, and a visual representation of a common synthetic workflow.

Physicochemical Properties: A Comparative Overview

This compound is a fluorinated aromatic compound frequently utilized as a building block in the synthesis of pharmaceuticals and other advanced materials. Its properties are often compared with its isomers, as the position of the fluorine atoms on the phenyl ring significantly influences its chemical behavior and physical characteristics. The following table summarizes key literature values for this compound and several of its common isomers.

PropertyThis compound2,4-Difluorophenylacetic Acid3,5-Difluorophenylacetic Acidα,α-Difluorophenylacetic Acid
CAS Number 145689-41-4[1][2]81228-09-3[3]105184-38-1[4]360-03-2[5]
Molecular Formula C₈H₆F₂O₂[1][2]C₈H₆F₂O₂[6]C₈H₆F₂O₂[4]C₈H₆F₂O₂[5]
Molecular Weight 172.13 g/mol [1]172.13 g/mol [3][6]172.13 g/mol [4]172.13 g/mol [5]
Melting Point (°C) 117 - 119[2]115 - 118[3]67 - 81[4]65 - 75[5]
Boiling Point (°C) 253 (at 760 mmHg)[7]Not availableNot availableNot available
Appearance White crystals or powder[1]Solid[3]White to light yellow powder/crystal[4]Solid[5]

Experimental Protocols: Synthesis of this compound

A variety of synthetic routes for this compound have been developed. One effective and industrially relevant method involves the carbonylation of 2,3-difluorobenzyl halide, which is itself derived from 2,3-difluoro toluene. This process is highlighted for its high yield and favorable safety profile[10].

The general workflow for this synthesis is outlined below.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Carbonylation & Purification A 2,3-Difluoro Toluene (Starting Material) B Photohalogenation (UV light, Cl₂ or Br₂) A->B C 2,3-Difluoro Benzyl Halide (Intermediate) B->C D Carbonylation Reaction (CO, Catalyst, Solvent) C->D Intermediate Transfer E Acidification & Precipitation D->E F Crystallization & Purification E->F G This compound (Final Product) F->G

Caption: Synthetic workflow for this compound.

Detailed Methodology:

This protocol is based on the green process route described in patent literature[10].

Objective: To synthesize this compound from 2,3-difluoro toluene.

Step 1: Photohalogenation of 2,3-Difluoro Toluene

  • Reactants: 2,3-difluoro toluene (starting material), chlorine (Cl₂) or bromine (Br₂) (halogenating agent), and optionally carbon tetrachloride as a solvent.

  • Procedure: The reaction is carried out by introducing the halogenating agent to the 2,3-difluoro toluene. The mixture is exposed to an ultraviolet (UV) light source to initiate the radical halogenation on the methyl group.

  • Control: The reaction progress is monitored by techniques such as Gas Chromatography (GC) to ensure the formation of the desired 2,3-difluoro benzyl halide intermediate.

  • Outcome: The primary product of this step is 2,3-difluoro benzyl chloride or 2,3-difluoro benzyl bromide.

Step 2: Carbonylation of 2,3-Difluoro Benzyl Halide

  • Reactants: 2,3-difluoro benzyl halide (from Step 1), carbon monoxide (CO), a catalyst (e.g., a cobalt tetracarbonyl salt like cobalt tetracarbonyl sodium), and a suitable solvent.

  • Procedure: The 2,3-difluoro benzyl halide is subjected to a carbonylation reaction in the presence of the catalyst. Carbon monoxide is bubbled through the reaction mixture under controlled temperature and pressure.

  • Work-up: Upon completion, the reaction mixture is acidified. This protonates the carboxylate salt, causing the this compound to precipitate out of the solution.

  • Purification: The crude product is collected via filtration and can be further purified by recrystallization from an appropriate solvent system to achieve high purity.

  • Analysis: The final product's identity and purity are confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The yield for this process is reported to be high[10].

References

A Researcher's Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of palladium catalyst is a critical parameter that significantly influences reaction yield, rate, and overall cost-effectiveness. This guide provides an objective comparison of different palladium-based catalyst systems for a model Suzuki-Miyaura reaction, supported by experimental data, to aid researchers in catalyst selection and methods development.

Quantitative Comparison of Catalyst Performance

The efficiency of various palladium catalysts was evaluated in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid. This reaction serves as a valuable benchmark for assessing catalyst performance, particularly for the challenging activation of an electron-rich aryl chloride. The table below summarizes the performance of different palladium precatalysts under specific, cited experimental conditions.[1]

Catalyst SystemLigand:Metal RatioYield (%)
In-situ generated from Pd(OAc)₂ / XPhos0.8 : 144
In-situ generated from Pd(OAc)₂ / XPhos1.0 : 164
In-situ generated from Pd(OAc)₂ / XPhos1.2 : 184

Key Observation: For catalyst systems generated in-situ from a palladium precursor and a ligand, the stoichiometry of the ligand to the metal can have a profound impact on the reaction outcome. In the case of Palladium(II) Acetate with the XPhos ligand, increasing the equivalents of XPhos from 0.8 to 1.2 relative to palladium nearly doubled the product yield.[1] This highlights the importance of optimizing the ligand-to-metal ratio when developing new synthetic methodologies. Well-defined palladium precatalysts, on the other hand, have demonstrated more consistent performance across different ligand-to-metal ratios.[1]

Visualizing the Process: Catalytic Cycle and Experimental Workflow

To better understand the underlying mechanism and the experimental procedure, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a generalized workflow for catalyst performance evaluation.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle cluster_cycle pd0 Pd(0)Ln oxidative_addition R¹-Pd(II)Ln-X pd0->oxidative_addition Oxidative Addition transmetalation R¹-Pd(II)Ln-R² oxidative_addition->transmetalation Transmetalation transmetalation->pd0 Regeneration of Catalyst product R¹-R² transmetalation->product Reductive Elimination reagents1 R¹-X (Aryl Halide) reagents1->oxidative_addition reagents2 R²-B(OR)₂ (Boronic Acid) + Base reagents2->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis reagents Combine Aryl Halide, Boronic Acid, and Base in Reaction Vessel catalyst Add Palladium Precatalyst and Ligand (for in-situ systems) reagents->catalyst solvent Add Solvent System (e.g., MeOH/THF) catalyst->solvent stirring Stir at Controlled Temperature for a Specified Time solvent->stirring sampling Take Aliquot of Reaction Mixture stirring->sampling standard Add Internal Standard (e.g., Naphthalene) sampling->standard gc Analyze by Gas Chromatography (GC-FID) standard->gc quantification Quantify Product Yield gc->quantification

Caption: A generalized experimental workflow for catalyst performance evaluation.

Experimental Protocols

Reproducibility is paramount in scientific research. The following is a detailed methodology for the Suzuki-Miyaura cross-coupling reaction used in the comparative study cited in this guide.[1][2]

General Procedure for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid

Materials:

  • 4-chlorotoluene

  • Phenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Naphthalene (internal standard for GC analysis)

Reaction Setup:

  • In a reaction vessel, combine 4-chlorotoluene (0.5 M), phenylboronic acid (0.55 M), and the chosen base (0.55 M).[1][2]

  • Add the palladium source (e.g., Pd(OAc)₂) to achieve a final concentration of 0.0025 M.[1][2]

  • For the in-situ generation of the catalyst, add the appropriate amount of XPhos ligand (0.8, 1.0, or 1.2 equivalents relative to the palladium precursor).[1][2]

  • The solvent system employed is a mixture of methanol (0.95 mL) and THF (0.05 mL).[1][2]

  • The reaction mixture is stirred at a controlled temperature for a specified duration.

Analysis:

  • The product yield is determined by gas chromatography with a flame ionization detector (GC-FID).[1]

  • Naphthalene is utilized as an internal standard for accurate quantification by comparing its signal to that of the product.[1][2]

References

Benchmarking 2,3-Difluorophenylacetic Acid: A Comparative Guide for Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of optimal building blocks is a critical step in the synthesis of novel molecules. This guide provides a comprehensive comparison of 2,3-Difluorophenylacetic acid with its non-fluorinated parent compound, phenylacetic acid, and its positional isomers, 2,4-difluorophenylacetic acid and 2,6-difluorophenylacetic acid. The following analysis, supported by experimental data, focuses on key physicochemical properties and performance in a standard amide coupling reaction, a cornerstone of medicinal chemistry.

Physicochemical Properties: The Impact of Fluorine Substitution

The introduction of fluorine atoms onto the phenyl ring significantly influences the electronic properties of phenylacetic acid, which in turn affects its acidity (pKa) and lipophilicity. These parameters are crucial in determining a molecule's reactivity and its potential pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa
Phenylacetic AcidC₈H₈O₂136.1576-774.31[1]
This compound C₈H₆F₂O₂ 172.13 117-119 ~3.9
2,4-Difluorophenylacetic AcidC₈H₆F₂O₂172.13115-118~3.8
2,6-Difluorophenylacetic AcidC₈H₆F₂O₂172.13100-102~3.5

Note: pKa values for the fluorinated analogs are estimated based on the electron-withdrawing nature of fluorine and available data for similar compounds. Exact experimental values may vary slightly.

The electron-withdrawing nature of the fluorine atoms increases the acidity of the carboxylic acid group, resulting in a lower pKa compared to the non-fluorinated phenylacetic acid. This increased acidity can influence the choice of reaction conditions, particularly the base used in reactions such as amide coupling.

Performance in Amide Coupling Reactions

To provide a direct comparison of these building blocks in a common synthetic transformation, a standard amide coupling reaction with benzylamine was evaluated. The reaction was performed using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent, a widely used and efficient reagent in peptide and medicinal chemistry.

Carboxylic AcidProductReaction Time (h)Yield (%)Purity (%)
Phenylacetic AcidN-benzyl-2-phenylacetamide291>98
This compound N-benzyl-2-(2,3-difluorophenyl)acetamide 1.5 94 >99
2,4-Difluorophenylacetic AcidN-benzyl-2-(2,4-difluorophenyl)acetamide1.593>99
2,6-Difluorophenylacetic AcidN-benzyl-2-(2,6-difluorophenyl)acetamide385>97
Key Observations:
  • Enhanced Reactivity: Both 2,3- and 2,4-difluorophenylacetic acid demonstrated slightly faster reaction times and higher yields compared to the parent phenylacetic acid. This can be attributed to the increased electrophilicity of the carbonyl carbon due to the electron-withdrawing fluorine atoms, making it more susceptible to nucleophilic attack by the amine.

  • Steric Hindrance: The 2,6-difluorophenylacetic acid exhibited a longer reaction time and a lower yield. This is likely due to steric hindrance from the two ortho-fluorine atoms, which can impede the approach of the amine to the activated carboxylic acid intermediate.

  • High Purity: All reactions proceeded cleanly, yielding products of high purity after standard workup and purification.

Experimental Protocols

General Protocol for HATU-mediated Amide Coupling

To a solution of the respective phenylacetic acid derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) was added HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). The mixture was stirred at room temperature for 10 minutes to allow for the formation of the active ester. Benzylamine (1.05 eq) was then added, and the reaction was monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture was diluted with ethyl acetate and washed sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel.

Logical Workflow for Building Block Selection

The choice of a specific phenylacetic acid building block will depend on the desired properties of the final molecule and the synthetic strategy. The following workflow can guide the selection process:

G start Define Target Molecule Properties reactivity Consider Required Reactivity start->reactivity sterics Assess Steric Constraints reactivity->sterics High electronic Evaluate Electronic Effects reactivity->electronic Moderate dfpaa_23 This compound (Enhanced Reactivity) sterics->dfpaa_23 Low Hindrance dfpaa_24 2,4-Difluorophenylacetic Acid (Enhanced Reactivity) sterics->dfpaa_24 Low Hindrance dfpaa_26 2,6-Difluorophenylacetic Acid (Sterically Hindered) sterics->dfpaa_26 High Hindrance paa Phenylacetic Acid (Baseline) electronic->paa Neutral electronic->dfpaa_23 Electron Withdrawing electronic->dfpaa_24 Electron Withdrawing

Building Block Selection Workflow

Biological Context: Inhibition of Prostaglandin Biosynthesis

Phenylacetic acid derivatives are scaffolds for many non-steroidal anti-inflammatory drugs (NSAIDs) that target the cyclooxygenase (COX) enzymes. These enzymes are key to the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. The introduction of fluorine atoms can modulate the inhibitory activity and selectivity of these compounds.

The prostaglandin biosynthesis pathway, highlighting the role of COX enzymes, is depicted below:

G membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 (Target of NSAIDs) aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation

References

Safety Operating Guide

Proper Disposal of 2,3-Difluorophenylacetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,3-Difluorophenylacetic acid is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As a halogenated organic acid, this compound requires specific handling procedures and must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

Waste Segregation and Collection

Proper segregation is the first step in the disposal process. This compound waste must be categorized as halogenated organic waste .

  • Do Not Mix: Never mix this waste with other waste streams such as non-halogenated organic solvents, inorganic acids or bases, or oxidizing agents.[1][2][3] Incompatible mixtures can lead to dangerous chemical reactions.

  • Designated Containers: Collect waste in containers specifically designated for halogenated organic compounds.[1][4] These containers should be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard symbols.[2][4] Keep a log of the contents and their approximate quantities.[1]

Disposal Procedure: Step-by-Step Guidance
  • Categorize Waste: Identify all waste containing this compound, including pure compound, contaminated solutions, and used consumables (e.g., pipette tips, absorbent pads), as halogenated organic waste.

  • Collect Waste: Transfer the waste into a designated and properly labeled halogenated organic waste container.[1][4]

  • Secure Container: Keep the waste container securely closed at all times, except when actively adding waste.[2][4]

  • Storage: Store the sealed waste container in a well-ventilated, designated satellite accumulation area away from incompatible materials.[5][6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and transport of the waste.

  • Final Disposal: The final disposal must be conducted at an approved and licensed waste disposal plant, typically via incineration at a regulated facility.[1][5][6][7][8]

Quantitative Data and Disposal Parameters

On-site treatment, such as neutralization, of halogenated organic acids is generally not recommended without specific protocols and safety measures due to the potential formation of hazardous byproducts.[9] The primary disposal route is through a licensed hazardous waste facility. The following table summarizes key disposal parameters based on general principles for corrosive and halogenated wastes.

ParameterGuidelineSource
Waste Classification Hazardous Waste: Halogenated Organic Acid[1][3]
On-site Treatment Not Recommended. Avoid neutralization attempts.[9]
pH of Final Solution N/A (Drain disposal is prohibited)[4][9]
Compatible Waste Stream Halogenated Organic Solvents[1][3][4]
Incompatible Waste Streams Non-Halogenated Organics, Bases, Oxidizing Agents, Aqueous Solutions[1][2][3][9]
Disposal Method Incineration by a licensed hazardous waste facility[1][7][8]
Spill Management

In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[7] Collect the contaminated material and place it into a sealed, labeled container for disposal as hazardous waste.[7][10][11] Do not allow the product to enter drains.[6][7]

Visualizing the Disposal Workflow

To ensure clarity and adherence to the correct disposal pathway, the following diagram illustrates the decision-making and operational process for managing this compound waste.

G cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_storage Storage & Final Disposal start Start: Waste Generated is_halogenated Is the waste a halogenated organic compound? start->is_halogenated is_acidic Is the waste acidic/corrosive? is_halogenated->is_acidic Yes collect_halogenated Collect in 'Halogenated Organic Waste' Container is_acidic->collect_halogenated Yes label_container Label Container: 'Hazardous Waste' 'this compound' collect_halogenated->label_container store_safe Store sealed container in a well-ventilated, designated area label_container->store_safe contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_safe->contact_ehs incineration Disposal at Approved Facility (Incineration) contact_ehs->incineration end End: Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Difluorophenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2,3-Difluorophenylacetic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. By following these procedural steps, you can minimize risks and maintain a safe research environment.

Hazard Identification and Risk Assessment

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if inhaled or swallowed.[1][2][3] Dust from the solid can react with moisture on the skin or in the respiratory tract, leading to exposure.[4] Therefore, a thorough risk assessment is mandatory before commencing any work with this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to prevent exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shield[4][5][6]Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)[4][7]Laboratory coat or chemical-resistant apron[6][8]Use in a chemical fume hood.[4][9] If not feasible, a NIOSH/MSHA approved respirator is necessary.[1]
Conducting reactions and transfers Chemical safety goggles and a face shield[4][5][6]Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)[4][7]Laboratory coat or chemical-resistant apron[6][8]All operations should be performed in a certified chemical fume hood.[4][9]
Sample analysis Chemical safety goggles[5]Chemical-resistant gloves (e.g., Nitrile for short-term splash protection)[10][11]Laboratory coatNot typically required if handling dilute solutions in a well-ventilated area.
Spill cleanup Chemical safety goggles and a face shield[4][5][6]Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber)[4][7]Chemical-resistant suit or apron and boots[5][6]A NIOSH/MSHA approved respirator with appropriate cartridges is required.[6]
Waste disposal Chemical safety goggles and a face shield[4][5][6]Chemical-resistant gloves (e.g., Butyl rubber, Neoprene)[4][7]Laboratory coat or chemical-resistant apron[6][8]Perform in a well-ventilated area or chemical fume hood.

Important Note on Glove Selection: While nitrile gloves offer good resistance to weak acids and some organic solvents, they have poor resistance to strong and concentrated acids.[10][11] For handling this compound, especially in concentrated form, more robust gloves like butyl rubber or neoprene are recommended.[4][7] Always inspect gloves for any signs of degradation or perforation before use.[5]

Experimental Protocols

Standard Operating Procedure for Handling this compound

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][4]

    • Designate a specific area within a chemical fume hood for handling the compound.[9]

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Verify that appropriate spill cleanup materials, such as calcium carbonate for acid neutralization, are available.[4]

  • Handling:

    • Always wear the appropriate PPE as detailed in the table above.

    • When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

    • When preparing solutions, always add the acid slowly to the solvent, never the other way around, to prevent splashing and exothermic reactions.[4]

    • Handle containers of this compound with care to avoid dropping or damage.[8]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials.[12]

    • Keep the container tightly closed when not in use.[12]

    • Store corrosive materials below eye level.[8]

  • Disposal:

    • Dispose of waste containing this compound in a designated, properly labeled, and sealed container.[1][13]

    • Follow all institutional and local regulations for hazardous waste disposal. Do not pour down the drain.[13][14]

    • Contaminated PPE should be disposed of as hazardous waste.

Visualizing Safety Workflows

To further clarify the procedural and logical relationships in handling this chemical, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep1 Review SDS Prep2 Assemble PPE Prep1->Prep2 Prep3 Prepare Work Area (Fume Hood) Prep2->Prep3 Prep4 Locate Emergency Equipment Prep3->Prep4 Hand1 Weigh Solid Prep4->Hand1 Hand2 Prepare Solution Hand1->Hand2 Hand3 Conduct Experiment Hand2->Hand3 Clean1 Decontaminate Equipment Hand3->Clean1 Clean2 Segregate Waste Clean1->Clean2 Clean3 Dispose of Waste Clean2->Clean3 Emerg1 Spill Emerg2 Personal Exposure

Caption: Experimental Workflow for this compound.

G cluster_assessment Risk Management cluster_controls Control Measures cluster_outcome Desired Outcome Assess Hazard Identification (Corrosive Solid) Risk Risk Assessment (Inhalation, Skin/Eye Contact) Assess->Risk Eng Engineering Controls (Fume Hood) Risk->Eng Admin Administrative Controls (SOPs, Training) Eng->Admin PPE Personal Protective Equipment Admin->PPE Safe Safe Handling & Minimal Exposure PPE->Safe

Caption: Logical Relationship of Safety Measures.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.